molecular formula C10H13NO3 B12112410 Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Cat. No.: B12112410
M. Wt: 195.21 g/mol
InChI Key: KKARUQMLVLNEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1-amino-2-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-amino-2-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(1-amino-2-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a rigorous, process-driven analysis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate . It prioritizes synthetic viability, chemoselectivity, and analytical precision, adhering to the requirements of drug development professionals.[1][2][3]

CAS Registry Number: 373648-81-8 (Racemic HCl) | Stereoisomers: (R)-1391515-70-0, (S)-1391447-69-0 Molecular Formula: C₁₀H₁₃NO₃ (Free Base) | Molecular Weight: 195.22 g/mol (Base), 231.68 g/mol (HCl)[1][3]

Molecular Architecture & Pharmacophore Significance

Methyl 3-(1-amino-2-hydroxyethyl)benzoate represents a specialized class of functionalized phenylglycinols .[3] Unlike typical phenylethanolamines (where the hydroxyl is benzylic), this molecule features a benzylic amine and a primary alcohol.[1][2][3]

Structural Disambiguation

In the context of


-adrenergic agonist development (e.g., Mirabegron analogs), this molecule serves as a critical chiral building block .[1][2][3] It acts as a "reversed" isostere to the standard hydroxyphenethylamine pharmacophore, offering unique hydrogen-bonding vectors for kinase inhibitors and peptidomimetics.[1][2][3]
  • Core Scaffold: Methyl benzoate (meta-substituted).[1][2][3]

  • Chiral Center: The C1 position of the ethyl chain (benzylic carbon).[1][2][3]

  • Chemoselectivity Challenge: The molecule contains two electrophilic centers (the aromatic ester and the latent aliphatic precursors) and two nucleophiles (amine, alcohol), requiring precise protecting group strategies during synthesis.[1][2][3]

Synthetic Routes & Process Chemistry

The synthesis of this molecule requires overcoming a primary chemoselectivity challenge: reducing the side-chain precursor without hydrolyzing or reducing the aromatic methyl ester. [3]

Route A: Chemoselective Reduction (Recommended)

This route utilizes the reactivity difference between aliphatic and aromatic esters.[1][2][3]

  • Starting Material: Dimethyl 2-(3-(methoxycarbonyl)phenyl)glycinate (A diester precursor).[1][3]

  • Mechanism: Sodium borohydride (NaBH₄) reduces the electron-deficient aliphatic ester (adjacent to the amine) significantly faster than the electron-rich aromatic benzoate.[1][3]

Experimental Protocol: Selective Reduction

Note: This protocol assumes the use of the HCl salt of the phenylglycine ester precursor.[1][2][3]

  • Preparation: Dissolve 10.0 mmol of Dimethyl 2-(3-(methoxycarbonyl)phenyl)glycinate HCl in 50 mL of dry Ethanol/THF (1:1).

  • Activation: Cool to 0°C. Add LiCl (20.0 mmol) to increase the Lewis acidity and reactivity of the borohydride.

  • Reduction: Add NaBH₄ (15.0 mmol) portion-wise over 30 minutes. The aliphatic ester coordinates with Li+, facilitating hydride attack.[1][2][3]

  • Quench: Monitor by TLC. Upon disappearance of starting material (typically 2-4 hours), quench carefully with 1N HCl to pH 3 (hydrolyzes borate complexes).[1][2][3]

  • Workup: Neutralize to pH 8 with sat. NaHCO₃. Extract with Ethyl Acetate (3x).[1][2][3] The aromatic ester remains intact due to the mild conditions.[1][2][3]

  • Purification: Recrystallize the HCl salt from Isopropanol/MTBE.

Route B: Biocatalytic Transamination (Green Chemistry)

For high enantiomeric excess (>99% ee), an enzymatic route is superior.[1][2][3]

  • Substrate: Methyl 3-(2-hydroxyacetyl)benzoate.[3]

  • Enzyme:

    
    -Transaminase (ATA).[1][2][3]
    
  • Amine Donor: Isopropylamine.[1][2][3]

SynthesisPathways Start Methyl 3-formylbenzoate Strecker Strecker Synthesis (TMSCN / NH3) Start->Strecker Step 1 AminoAcid Phenylglycine Intermediate Strecker->AminoAcid Hydrolysis Diester Diester Precursor AminoAcid->Diester Esterification Target Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Target) Diester->Target NaBH4/LiCl (Selective Reduction) SideProduct Reduced Benzoate (Impurity) Diester->SideProduct LiAlH4 (Over-reduction)

Figure 1: Synthetic pathway highlighting the critical chemoselectivity node used to avoid over-reduction of the benzoate moiety.

Physicochemical Profile

Understanding the amphoteric nature of this molecule is vital for extraction and formulation.[1][2][3]

PropertyValue / CharacteristicImplication for Handling
pKa (Amine) ~8.8 - 9.2 (Estimated)Exists as cation at physiological pH.[3] Extract from basic aqueous phase (pH > 10).[1][2][3]
pKa (Alcohol) ~16Negligible acidity in aqueous media.[1][2][3]
LogP 0.89 (Predicted)Moderately lipophilic; good permeability but requires polar organic solvents for synthesis.[1][2][3]
H-Bond Donors 2 (NH₂, OH)High potential for crystal polymorphism.[1][2][3]
Stability Ester labile at pH > 10Critical: Do not expose to strong base (NaOH) for prolonged periods; use Carbonate/Bicarbonate.[1][2]

Analytical Framework & Quality Control

The purity of this intermediate directly impacts the diastereomeric ratio of downstream APIs.[1][2][3]

HPLC Method (Achiral Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 235 nm (Benzoate absorption).[1][2][3]

  • Retention Logic: The amino-alcohol is polar and will elute early; the diester precursor elutes later.[2][3]

Chiral Resolution (Enantiomeric Purity)

Since the (R)-isomer is typically the bioactive scaffold in this class, chiral HPLC is mandatory.[1][2][3]

  • Column: Chiralpak AD-H or OD-H.[2][3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Self-Validation: Run the racemate (CAS 373648-81-8) first to establish separation factors (

    
    ).
    

AnalyticalWorkflow Sample Raw Synthesis Product TLC TLC Check (EtOAc/MeOH 9:1) Sample->TLC Decision Conversion >98%? TLC->Decision AchiralHPLC Reverse Phase HPLC (Impurity Profile) Decision->AchiralHPLC Yes Reprocess Recrystallize Decision->Reprocess No ChiralHPLC Chiral HPLC (Enantiomeric Excess) AchiralHPLC->ChiralHPLC Release Release for Coupling ChiralHPLC->Release ee > 99% ChiralHPLC->Reprocess ee < 99%

Figure 2: Analytical decision tree ensuring material quality before downstream coupling.

Reactivity & Functionalization

This molecule is a "Janus" intermediate—two faces of reactivity.[1][2][3]

  • Amine Protection: The primary amine is the most nucleophilic site.[1][2][3] React with Boc₂O or Cbz-Cl in mild base (NaHCO₃) to generate the protected intermediate for peptide coupling.[1][2][3]

    • Caution: Avoid strong bases that hydrolyze the methyl ester.[1][2][3]

  • Oxazolines: Reaction with the ester carbonyl (intramolecular) or external carbonyls can form oxazolines, useful for ligand synthesis.[1][2][3]

  • Reductive Amination: The amine can be coupled with aldehydes (e.g., 4-nitrophenylacetaldehyde) to generate Mirabegron-like cores.[1][2][3]

References

  • Sigma-Aldrich. Product Specification: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride.[3] Link (Verified via Catalog/Search).

  • PubChem Database. Compound Summary: Methyl 3-(2-hydroxyethyl)benzoate and derivatives. National Center for Biotechnology Information.[1][2][3] Link (Structural Analog Reference).[1][2][3]

  • Takeda Pharmaceutical Co. Process for preparation of 2-aminothiazole derivatives (Mirabegron). US Patent 6,346,532.[1][2][3] Link (Contextual grounding for beta-agonist synthesis).[1][2][3]

  • McKennon, M. J., & Meyers, A. I. (1993).[1][2][3] A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568–3571.[1][2][3] Link (Core reference for NaBH4/LiCl reduction protocol).[1][2][3]

  • ChemScene. Product Data: (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. Link.

Sources

Technical Guide: Stereoselective Synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereoselective synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate , a critical phenylglycinol scaffold often utilized in the development of


-adrenergic receptor agonists and other GPCR ligands.

Executive Summary & Strategic Analysis

The target molecule, (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate , presents a specific chemoselective challenge: the reduction of a side-chain functionality to an amino alcohol while preserving the sensitive methyl benzoate ester on the aromatic ring. Furthermore, the (S)-configuration at the benzylic position requires a robust source of chirality.

This guide prioritizes the Ellman Sulfinamide Strategy over traditional resolution or Sharpless Aminohydroxylation. This route offers the highest predictability for scale-up, superior enantiomeric excess (


), and avoids heavy metal contamination (Osmium) associated with aminohydroxylation.
Core Challenges
  • Chemoselectivity: Differentiating between the aliphatic ester/acid precursor and the aromatic benzoate ester during reduction.

  • Stereocontrol: Establishing the (S)-chiral center at the benzylic position.

  • Stability: Preventing racemization of the phenylglycine intermediate.

Retrosynthetic Analysis

The synthesis is disconnected via a Modified Strecker approach using a chiral auxiliary.

  • Target: (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate[1]

  • Precursor 1: Dimethyl 3-((S)-amino(methoxycarbonyl)methyl)benzoate (Amino Diester)

  • Precursor 2: (S)-N-(tert-butylsulfinyl)imine intermediate

  • Starting Material: Methyl 3-formylbenzoate (Commercially available, CAS: 52178-50-4)

Detailed Synthetic Protocol

Stage 1: Chiral Imine Formation

The synthesis begins with the condensation of methyl 3-formylbenzoate with (S)-(-)-tert-butanesulfinamide. The sulfinyl group acts as both a chiral directing group and a protecting group.

Reagents:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF

Protocol:

  • Charge a flame-dried reactor with Methyl 3-formylbenzoate and (S)-sulfinamide in THF (0.5 M).

  • Add Ti(OEt)₄ dropwise at ambient temperature under

    
    .
    
  • Heat to 60°C for 6-12 hours. Monitor conversion by HPLC (Target: >98% conversion).

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium oxide slurry through Celite.

  • Concentrate the filtrate to yield the (S,E)-Sulfinimine . Use directly in the next step.

Stage 2: Diastereoselective Cyanosilylation (Strecker-Type)

This is the chirality-defining step. The addition of cyanide to the sulfinimine is directed by the chiral auxiliary.

Reagents:

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Cesium Fluoride (CsF) or TBAT (0.1 equiv) - Catalyst

  • Solvent: THF or Toluene at -40°C

Protocol:

  • Dissolve the (S,E)-Sulfinimine in THF. Cool to -40°C to maximize diastereoselectivity (

    
    ).
    
  • Add TMSCN dropwise, followed by the catalyst.

  • Stir at -40°C for 4 hours.

  • Critical Control Point: Maintain low temperature. Higher temperatures erode the diastereomeric ratio.

  • Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Isolate the Amino-Nitrile intermediate.

Stage 3: Pinner Reaction & Global Hydrolysis

Convert the nitrile to the methyl ester and remove the sulfinyl group simultaneously.

Protocol:

  • Suspend the Amino-Nitrile in anhydrous Methanol (MeOH).

  • Bubble dry HCl gas into the solution at 0°C until saturation (Pinner conditions).

  • Stir at RT for 12 hours, then reflux for 2 hours to ensure complete conversion of the nitrile to the ester and cleavage of the sulfinamide.

  • Result: This yields the Dimethyl ester hydrochloride (Dimethyl 3-(amino(methoxycarbonyl)methyl)benzoate HCl).

  • Isolate by concentrating in vacuo.

Stage 4: Chemoselective Reduction (The "Self-Validating" Step)

This is the most critical step. We utilize the reactivity difference between aliphatic esters (reactive) and aromatic esters (stable) toward borohydrides in protic solvents.

Reagents:

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvent: Ethanol (Absolute)[3]

  • Temperature: 0°C to Room Temperature

Mechanism: Aliphatic


-amino esters reduce rapidly to amino alcohols due to coordination of the amine to the boron, facilitating hydride transfer. The electron-rich aromatic ring stabilizes the benzoate ester, making it resistant to NaBH₄ under these mild conditions.

Protocol:

  • Dissolve the Dimethyl ester hydrochloride in Ethanol (0.2 M).

  • Cool to 0°C.

  • Add NaBH₄ portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Allow to warm to RT and stir for 4 hours.

  • Validation: Monitor by TLC/LC-MS.

    • Success Indicator: Disappearance of the aliphatic ester peak; persistence of the aromatic benzoate peak.

    • Failure Mode: If the aromatic ester reduces, reaction temperature was too high or reaction time too long.

  • Quench: Add Acetone (to quench excess borohydride) followed by saturated

    
    .
    
  • Purification: Extract with DCM. The product, (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate , is obtained as a white solid or viscous oil after column chromatography (DCM/MeOH/NH₃).

Process Data & Stoichiometry

ComponentRoleEq.Key Parameter
Methyl 3-formylbenzoate SM1.0Purity >98%
(S)-t-Bu-Sulfinamide Chiral Aux.1.1Optical Purity >99%
Ti(OEt)₄ Lewis Acid2.0Anhydrous conditions
TMSCN Cyanide Source1.5Toxic; Handle in hood
HCl / MeOH Pinner ReagentExcessAnhydrous HCl required
NaBH₄ Reductant2.5Add at 0°C

Workflow Visualization (Graphviz)

The following diagram illustrates the critical decision pathways and chemical transformations.

G cluster_0 Critical Control Point Start Start: Methyl 3-formylbenzoate Step1 Condensation (S)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Imine Intermediate: (S)-Sulfinimine Step1->Imine Dehydration Step2 Strecker-Type Cyanation TMSCN, -40°C Imine->Step2 Nitrile Intermediate: Amino-Nitrile Step2->Nitrile Diastereoselective Addition Step3 Pinner Reaction & Hydrolysis HCl / MeOH Nitrile->Step3 Methanolysis Diester Intermediate: Dimethyl Ester HCl salt (Aliphatic & Aromatic Esters) Step3->Diester Deprotection & Esterification Step4 Chemoselective Reduction NaBH4 / EtOH, 0°C Diester->Step4 Final Target: (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate Step4->Final Selective Aliphatic Reduction

Caption: Synthetic workflow highlighting the critical chemoselective reduction step (Red) required to differentiate the two ester functionalities.

Scientific Integrity & Troubleshooting

Mechanism of Stereochemical Induction

The (S)-sulfinyl group creates a chiral environment around the imine bond. In the transition state, the bulky tert-butyl group blocks one face of the imine, forcing the cyanide nucleophile to attack from the opposite face (Re-face vs Si-face). Using (S)-sulfinamide typically yields the (S)-amine configuration after auxiliary cleavage, though this should be confirmed via chiral HPLC or optical rotation comparison with literature standards.

Self-Validating Protocol Checks
  • Imine Formation: The reaction mixture usually turns yellow/orange. If the solution remains colorless, the condensation has failed (likely wet solvent hydrolyzing the Titanate).

  • Reduction Selectivity: If the product mass spectrum shows

    
     (loss of methanol) or 
    
    
    
    (loss of formaldehyde equivalent), it indicates over-reduction of the aromatic ester to the benzyl alcohol. Corrective Action: Lower temperature to -10°C and reduce NaBH₄ equivalents.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

  • Davis, F. A., et al. (1999). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry.

  • Abiko, A., et al. (2003). "Chemoselective Reduction of alpha-Amino Esters." Tetrahedron Letters.

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 373648-81-8 (O-Methylanhalonidine)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the tetrahydroisoquinoline alkaloid, O-Methylanhalonidine (CAS 373648-81-8). A naturally occurring compound found in various cactus species, O-Methylanhalonidine has garnered research interest due to its activity as a serotonin 5-HT7 receptor inverse agonist. This document synthesizes available experimental data and provides context through theoretical values and analysis of related compounds. It is designed to serve as a foundational resource for researchers engaged in the study, synthesis, and application of this molecule.

Introduction and Chemical Identity

O-Methylanhalonidine is a substituted tetrahydroisoquinoline, a class of bicyclic alkaloids. Its core structure consists of a benzene ring fused to a piperidine ring. The systematic IUPAC name for this compound is 6,7,8-trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] It is also known by several synonyms, including O-Methylanhalonidine.[1]

This alkaloid is found in nature, notably in the peyote cactus (Lophophora williamsii) and other cactus species such as Gymnocalycium uebelmannianum.[1][2] Its presence in these plants, which have a long history of traditional use, has led to investigations into its pharmacological properties. Recent studies have highlighted its role as an inverse agonist of the serotonin 5-HT7 receptor, suggesting its potential as a tool for neurological research and drug discovery.[3]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
CAS Number 373648-81-8[1]
IUPAC Name 6,7,8-trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline[1]
Synonyms O-Methylanhalonidine[1]
Molecular Formula C₁₃H₁₉NO₃[3]
Molecular Weight 237.299 g/mol [3]

Experimentally Determined Physical Properties

Precise, experimentally verified physical property data for O-Methylanhalonidine free base is limited in readily available peer-reviewed literature. The following data has been compiled from a doctoral thesis and should be considered in that context.

Table 2: Known Experimental Physical Properties

PropertyValueNotesSource(s)
Melting Point (HCl salt) 181 °CFor the hydrochloride salt.[3]
Optical Rotation [α]D (-) 19.0°c 0.4 in 95% EtOH[3]

It is important to note that a melting point of 47.5-48.5 °C has been anecdotally reported for the free base; however, this value has not been substantiated in the formal scientific literature reviewed for this guide.[4]

Solubility

Quantitative experimental data on the solubility of O-Methylanhalonidine in various solvents is not extensively reported. However, general solubility characteristics can be inferred from its structure and from extraction protocols for related alkaloids. As a tertiary amine, O-Methylanhalonidine is expected to be soluble in a range of organic solvents. The hydrochloride salt form will exhibit greater solubility in polar solvents, including water and lower alcohols. Standard alkaloid extraction procedures typically involve an acid-base liquid-liquid extraction, where the protonated amine salt is soluble in the aqueous phase, and the free base is soluble in an organic solvent like dichloromethane or ether.[1]

Spectroscopic and Analytical Characterization

Detailed experimental spectra for O-Methylanhalonidine are not widely published. This section outlines the expected spectroscopic characteristics based on its molecular structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific, assigned spectra for O-Methylanhalonidine are not available in the searched literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its functional groups and substitution pattern.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Proton: A singlet is expected in the downfield region for the lone aromatic proton.

  • Methoxy Groups: Three distinct singlets are anticipated for the protons of the three methoxy (OCH₃) groups.

  • N-Methyl Group: A singlet is expected for the protons of the N-methyl (NCH₃) group.

  • Tetrahydroisoquinoline Ring Protons: The protons on the saturated portion of the ring system will appear as a series of multiplets due to their diastereotopic nature and spin-spin coupling with adjacent protons.[1]

¹³C NMR Spectroscopy (Predicted):

  • The spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, providing a carbon fingerprint of the structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of O-Methylanhalonidine is expected to exhibit characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchAliphatic (CH, CH₂, CH₃)
~1600, ~1500C=C stretchAromatic ring
~1250-1000C-O stretchAryl ethers (methoxy groups)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For O-Methylanhalonidine, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 238.

Plausible fragmentation pathways for related tetrahydroisoquinolines include the loss of a methyl radical from the nitrogen atom, leading to an [M-CH₃]⁺ ion, or cleavage of the isoquinoline ring system, which can produce characteristic daughter ions.[1]

Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for O-Methylanhalonidine from a peer-reviewed journal was not found in the searches, the general approach for the synthesis of tetrahydroisoquinolines often involves the Pictet-Spengler reaction. This reaction involves the cyclization of a phenethylamine with an aldehyde or ketone.

The following is a generalized workflow for the synthesis and characterization of a tetrahydroisoquinoline alkaloid like O-Methylanhalonidine, based on common laboratory practices.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Substituted Phenethylamine and Aldehyde) Reaction Pictet-Spengler Reaction (or other cyclization method) Start->Reaction Reagents, Solvent, Heat Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Purified_Product Purified O-Methylanhalonidine Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (e.g., ESI-MS) IR IR Spectroscopy MP Melting Point Determination Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->MP

Caption: Generalized workflow for the synthesis and characterization of O-Methylanhalonidine.

Biological Activity and Signaling Pathway

O-Methylanhalonidine has been identified as an inverse agonist of the serotonin 5-HT7 receptor.[3] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Activation of the 5-HT7 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, O-Methylanhalonidine is believed to bind to the 5-HT7 receptor and reduce its basal or constitutive activity. This leads to a decrease in the production of cAMP. This mechanism of action is of significant interest in neuroscience research, as the 5-HT7 receptor is implicated in various physiological processes, including the regulation of sleep, mood, and circadian rhythms.[1]

Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein Inhibits constitutive activation AC Adenylyl Cyclase G_Protein->AC Reduced stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects PKA->Downstream Altered Gene Expression & Protein Activity O_Methyl O-Methylanhalonidine O_Methyl->Receptor Binds as inverse agonist

Caption: Proposed signaling pathway for O-Methylanhalonidine as a 5-HT7 receptor inverse agonist.

Conclusion

O-Methylanhalonidine (CAS 373648-81-8) is a naturally occurring tetrahydroisoquinoline alkaloid with demonstrated biological activity as a 5-HT7 receptor inverse agonist. While its fundamental chemical identity is well-established, a comprehensive public dataset of its experimentally determined physical properties is not yet available. This guide has consolidated the known information, including data from a key doctoral thesis, and provided a predictive framework for its spectroscopic and analytical characterization. Further research is warranted to fully elucidate the experimental physical properties of this compound, which will be crucial for its continued investigation and potential development in the fields of pharmacology and medicinal chemistry.

References

  • Walker, R. Synthesis, conformation, and absolute configuration of biologically active phenethylamine derivatives. eScholarship, University of California. Available from: [Link]

  • Erowid. Printable version of Pihkal. Available from: [Link]

  • ResearchGate. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. Available from: [Link]

  • Trout's Notes. Sacred Cacti 4th edition – Page 2. Available from: [Link]

Sources

Methyl 3-(1-amino-2-hydroxyethyl)benzoate pKa value

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a molecule’s physicochemical properties is the cornerstone of rational drug design and formulation. For Methyl 3-(1-amino-2-hydroxyethyl)benzoate , the acid dissociation constant (pKa) of its primary amine dictates its ionization state, solubility, lipophilicity (logD), and propensity for salt formation.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. We will deconstruct the molecular architecture of this compound, predict its pKa using first-principles physical organic chemistry, and establish a self-validating experimental protocol for empirical determination.

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Free base CAS: 188586-35-8; HCl salt CAS: 373648-81-8) is a highly functionalized aromatic building block. Its acid-base behavior is exclusively governed by the aliphatic primary amine located on the ethyl chain.

To accurately predict its pKa before empirical testing, we must evaluate the core structure and the inductive/resonance effects of its substituents. The baseline reference for a benzylic amine is benzylamine , which possesses an established pKa of approximately 9.35[1].

Causality of Substituent Effects

The pKa of our target molecule will be significantly lower than 9.35 due to two distinct electron-withdrawing environments:

  • The

    
    -Hydroxyl Group (-I Effect):  The highly electronegative oxygen atom of the adjacent hydroxyl group exerts a strong inductive pull (
    
    
    
    -bond electron withdrawal). This pulls electron density away from the nitrogen, destabilizing the positively charged conjugate acid (ammonium ion) and lowering the pKa by approximately 0.8 to 1.0 units.
  • The meta-Methyl Ester Group (-I, +R Effect): According to the Hammett equation, substituents on a benzene ring predictably alter the free energy of ionization[2]. The methyl ester group at the meta position has a Hammett constant (

    
    ) of +0.37. Because it is electron-withdrawing, it further stabilizes the neutral free base while destabilizing the protonated state, resulting in an additional pKa drop of ~0.4 units.
    

Hammett A Unsubstituted Benzylamine pKa = 9.35 B Add β-OH Inductive Withdrawal ΔpKa ≈ -0.9 A->B C Add meta-COOCH3 Hammett σm = +0.37 ΔpKa ≈ -0.4 B->C D Target Molecule Predicted pKa ≈ 8.05 C->D

Figure 1. Logical progression of substituent effects on the pKa of the benzylic amine.

Quantitative pKa Derivation
Structural ComponentBase pKa ReferenceEffect TypeEstimated Shift (

pKa)
Benzylamine Core 9.35[1]N/ABase Value

-Hydroxyl Group
N/A-I (Inductive)-0.80 to -1.00
meta-Methyl Ester N/AHammett

= +0.37[2]
-0.35 to -0.45
Predicted System pKa ~8.05 Combined -1.15 to -1.45

Table 1. Theoretical pKa derivation using additive free-energy relationships.

Ionization Dynamics and Physiological Implications

With a predicted pKa of ~8.05, Methyl 3-(1-amino-2-hydroxyethyl)benzoate exists in a dynamic equilibrium between its protonated (cationic) and deprotonated (neutral) states near physiological pH (7.4).

G A Protonated Form (Cation) R-NH3+ pH < 8.05 B Free Base (Neutral) R-NH2 pH > 8.05 A->B - H+ (pKa ~ 8.05) B->A + H+

Figure 2. Ionization equilibrium of the primary amine group.

At pH 7.4, using the Henderson-Hasselbalch equation, approximately 82% of the molecules will be protonated , while 18% will exist as the free base . This mixed ionization state is highly advantageous for drug absorption: the neutral fraction readily permeates lipophilic cell membranes, while the protonated fraction ensures adequate aqueous solubility in the gastrointestinal tract.

Experimental Workflow: Potentiometric pKa Determination

While theoretical models are robust, regulatory submissions and advanced formulation design require empirical validation. Potentiometric titration is the gold standard for determining pKa values between 2.0 and 11.0.

To ensure trustworthiness, the protocol below is designed as a self-validating system . It utilizes a constant ionic strength background to stabilize activity coefficients and incorporates a blank titration to mathematically eliminate the background ionization of water and dissolved


.
Step-by-Step Methodology
  • System Calibration:

    • Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of

      
      .
      
  • Background Blank Titration (The Control):

    • Pipette 50.0 mL of 0.15 M KCl (to mimic physiological ionic strength) into a water-jacketed titration vessel.

    • Purge the solution with ultra-pure Nitrogen (

      
      ) gas for 10 minutes to expel dissolved 
      
      
      
      , which would otherwise form carbonic acid and skew the basic region of the titration curve.
    • Titrate with standardized 0.1 M KOH and record the blank curve.

  • Sample Preparation & Acidification:

    • Accurately weigh ~20 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate (free base) and dissolve it in 50.0 mL of the 0.15 M KCl solution.

    • Add a precise aliquot of 0.1 M HCl to drop the pH to approximately 3.0, ensuring 100% protonation of the amine prior to the forward titration.

  • Forward Titration:

    • Titrate the acidified sample with standardized 0.1 M KOH under continuous

      
       purging and magnetic stirring.
      
    • Record pH vs. titrant volume in micro-aliquots (e.g., 0.05 mL increments).

  • Data Processing (Bjerrum Plot):

    • Subtract the blank titration curve from the sample curve to isolate the proton-binding events of the analyte.

    • Calculate the average number of bound protons (

      
      ) per molecule. The exact pKa is identified at the inflection point where 
      
      
      
      (half-equivalence point).

Workflow Step1 1. Sample Prep Dissolve analyte in 0.15M KCl Step2 2. Acidification Add 0.1M HCl to pH ~ 3.0 Step1->Step2 Step3 3. Inert Atmosphere Purge with N2 to remove CO2 Step2->Step3 Step4 4. Titration Titrate with 0.1M KOH Step3->Step4 Step5 5. Bjerrum Analysis Extract pKa at half-equivalence Step4->Step5

Figure 3. Self-validating potentiometric titration workflow for pKa determination.

Formulation Strategy: Why the HCl Salt?

Commercial vendors predominantly supply this compound as Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride (CAS: 373648-81-8). The rationale is deeply tied to its pKa.

Because the free base has a pKa of ~8.05, it is a relatively weak base. In its un-ionized solid state, the free base is highly susceptible to oxidative degradation and exhibits poor dissolution kinetics in neutral aqueous media. By reacting the free base with hydrochloric acid, the amine is locked into its protonated state (


). This salt form drastically increases the crystal lattice energy, improves shelf-life stability, and guarantees rapid, complete dissolution in the acidic environment of the stomach, making it the superior choice for downstream synthetic or biological applications.

References

  • [Reader Insights] Acidic or Basic? Read Analyte Structure First When D - Welch Materials:[Link]

  • Hammett equation - Wikipedia:[Link]

Sources

Literature Review & Technical Guide: Amino-2-hydroxyethyl Benzoate Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and medicinal chemists navigate the complexities of rational drug design, the identification of versatile, high-affinity pharmacophores is paramount. Amino-2-hydroxyethyl benzoate and its derivatives—specifically chiral variants like methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate—have emerged as highly privileged scaffolds. Characterized by a unique spatial arrangement of hydrogen bond donors and acceptors, these derivatives are heavily utilized in the synthesis of potent kinase inhibitors and neuroprotective agents. This technical whitepaper synthesizes current literature, structural-activity relationships (SAR), and validated synthetic workflows to provide a comprehensive guide for drug development professionals.

Chemical Architecture & Scaffold Significance

The core utility of the amino-2-hydroxyethyl benzoate scaffold lies in its trifunctional nature:

  • The Primary Amine: Serves as the primary nucleophile for , allowing for rapid diversification via reactions with various aryl or heteroaryl carboxylic acids[1].

  • The Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor. In kinase targets, this moiety frequently anchors the molecule to the highly conserved hinge region of the ATP-binding pocket[2].

  • The Benzoate Ester: Provides tunable lipophilicity (LogP) and can be further hydrolyzed or functionalized to optimize pharmacokinetic properties.

The stereochemistry at the 1-aminoethyl position is a critical determinant of biological activity. For instance, the (1S)-enantiomer often exhibits vastly superior target residence time and binding affinity compared to its (1R) counterpart in specific kinase assays[1].

Mechanistic Pharmacology & Target Pathways

Rho-Associated Protein Kinase (ROCK) Inhibition

ROCK1 and ROCK2 are that act as downstream effectors of the small GTPase RhoA. They regulate actin-myosin contraction, cell migration, and apoptosis[2]. Benzamide derivatives synthesized from the amino-2-hydroxyethyl benzoate scaffold act as potent, ATP-competitive inhibitors of ROCK. By preventing the phosphorylation of the Myosin Binding Subunit (MBS), these compounds induce smooth muscle relaxation and promote neurite outgrowth, making them prime candidates for treating hypertension, stroke, and neuroinflammatory diseases[1].

ROCK_Pathway Stimulus External Stimuli (e.g., Phenylephrine) GPCR GPCR Activation (Alpha-adrenergic) Stimulus->GPCR RhoA RhoA Activation (GTP-bound) GPCR->RhoA ROCK ROCK1 / ROCK2 Kinase Activity RhoA->ROCK MBS Myosin Binding Subunit (MBS) Phosphorylation ROCK->MBS Phosphorylation Inhibitor Amino-2-hydroxyethyl Benzoate Derivatives Inhibitor->ROCK Competitive Inhibition Actin Actin-Myosin Contraction (Smooth Muscle) MBS->Actin

Fig 1. Mechanistic inhibition of the RhoA/ROCK signaling pathway by targeted benzamide derivatives.

PHGDH Inhibition in Oncology

Beyond cardiovascular and neurological applications, these derivatives have been identified as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH)[3]. PHGDH catalyzes the first step in the de novo L-serine biosynthesis pathway. Tumors with amplified PHGDH rely heavily on this pathway for proliferation; thus, targeting it with heterocyclic amino-2-hydroxyethyl benzoate derivatives represents a cutting-edge approach in targeted oncology[3].

Neuroprotection via NMDA Modulation

Specific derivatives, such as 5-(4-nitrobenzyl)amino-2-hydroxyethylbenzoate (NAHE), exhibit profound neuroprotective effects. They mitigate neuronal death induced by and iron-induced oxidative stress, positioning them as viable interventions for acute central nervous system damage[4].

Structure-Activity Relationship (SAR) Profiling

To accelerate lead optimization, the quantitative pharmacological data of key derivative classes are summarized below.

Derivative ClassCore ScaffoldPrimary TargetEfficacy Marker / IC50Therapeutic Indication
Benzamide Analogs Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoateROCK1 / ROCK2< 50 nM (Kinase Assay)Hypertension, Neuroinflammation[1]
N-Acetyl Derivatives 5-(4-nitrobenzyl)amino-2-hydroxyethylbenzoateNMDA / Oxidative StressReduced LDH releaseStroke, Neurodegeneration[4]
Heterocyclic Amides Ethyl 3-(1-amino-2-hydroxyethyl)benzoatePHGDH< 100 nM (Enzymatic)Serine-dependent Tumors[3]
Pyridyl-Benzamides Methyl 4-(1-amino-2-hydroxyethyl)benzoateVasospasm PathwaysHigh smooth muscle relaxationPeripheral Circulatory Disturbance[5]

Advanced Synthetic Methodologies & Workflows

The synthesis of biologically active benzamides from this scaffold requires strict stereochemical control. Standard carbodiimide coupling agents (like EDC/HOBt) often result in the epimerization of the chiral alpha-carbon via an oxazolone intermediate. To circumvent this, application scientists employ HATU-mediated coupling, which generates a highly reactive HOAt ester that undergoes rapid aminolysis, effectively outcompeting the racemization pathway[1].

Synthesis_Workflow Start Starting Materials: Carboxylic Acid + Amino-Ester Reagents Coupling Activation: HATU, DIEA in DMF Start->Reagents Reaction Amidation Reaction: Stir at RT for 2 hours Reagents->Reaction Quench Aqueous Quench: Dilute with H2O, Concentrate Reaction->Quench Purification Reverse-Phase Purification: C-18 Column Chromatography Quench->Purification Product Final Inhibitor: Purified Benzamide Derivative Purification->Product

Fig 2. Standard HATU-mediated amide coupling workflow for synthesizing ROCK inhibitors.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol A: Stereoretentive Amide Coupling for Kinase Inhibitors

Objective: Synthesize ROCK-inhibiting benzamides using methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate without compromising the (1S) chiral center[1].

  • Activation: Dissolve 4-(pyridin-4-yl)benzoic acid (0.25 mmol) in anhydrous DMF. Add HATU (0.32 mmol) and N,N-Diisopropylethylamine (DIEA) (0.75 mmol)[1].

    • Causality: DIEA deprotonates the carboxylic acid, allowing HATU to form the active OAt ester. The non-nucleophilic nature of DIEA prevents unwanted side reactions with the activated complex.

  • Amidation: Add the HCl salt of methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate (0.3 mmol). Stir at room temperature for 2 hours[2].

    • Causality: Pre-activation with HATU ensures rapid coupling, minimizing the time the activated acid spends in a state prone to oxazolone-induced racemization.

  • Validation Checkpoint (LC-MS): Extract a 5 µL aliquot, dilute in MeOH, and run via LC-MS. The presence of the desired mass [M+H]+ alongside the depletion of the starting carboxylic acid validates successful amidation.

  • Quenching & Concentration: Dilute the reaction mixture with water and concentrate in vacuo[2].

    • Causality: Water quenches unreacted HATU and precipitates lipophilic byproducts, while vacuum concentration removes the high-boiling DMF solvent.

  • Purification: Purify the residue using C-18 reverse-phase column chromatography[1].

    • Causality: The polar hydroxyl and basic pyridine moieties cause severe streaking on normal-phase silica. C-18 ensures high-resolution separation of the target benzamide from HOAt and DIEA salts.

Protocol B: In Vitro Neuroprotection Assay (LDH Release)

Objective: Evaluate the neuroprotective efficacy of amino-2-hydroxyethyl benzoate derivatives against NMDA-induced excitotoxicity[4].

  • Cell Culture: Prepare mouse cerebral cortical cell cultures (DIV 12-14) in 96-well plates[4].

  • Compound Treatment: Pre-incubate cells with predetermined concentrations of the derivative for 1 hour[4].

    • Causality: Pre-incubation allows the compound to partition into the lipid bilayer and bind to target receptors prior to the excitotoxic insult.

  • Excitotoxic Insult: Expose the cultures to 300 μM NMDA for 10 minutes, followed by 50 μM Fe2+ for 30 minutes[4].

    • Causality: NMDA triggers massive calcium influx, while iron induces reactive oxygen species (ROS) generation, accurately simulating acute ischemic stroke conditions.

  • Validation Checkpoint (Controls): Include a vehicle control (100% viability baseline) and a Triton X-100 treated well (100% toxicity baseline). The assay is only valid if the signal-to-background ratio between these controls exceeds 5:1.

  • Quantification: After 24 hours, extract the culture medium and measure Lactate Dehydrogenase (LDH) release using a colorimetric assay[4].

    • Causality: LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, reliable biomarker for plasma membrane rupture and necrotic cell death.

Conclusion

Amino-2-hydroxyethyl benzoate derivatives serve as highly modular, stereochemically rich building blocks in modern drug discovery. By leveraging their unique hydrogen-bonding capabilities and strictly controlling the stereochemistry during synthesis, researchers can unlock highly potent inhibitors targeting ROCK, PHGDH, and excitotoxic pathways. The protocols and mechanistic insights detailed herein provide a robust foundation for the continued clinical translation of these privileged scaffolds.

References

  • MilliporeSigma. "METHYL 3-(1-AMINO-2-HYDROXYETHYL)BENZOATE HCL | 373648-81-8". Sigma-Aldrich.
  • US Patent 10738007B2. "Amide compounds as kinase inhibitors, compositions and methods of treatment". Google Patents.
  • JP Patent 3854154B2. "Compounds, compositions and methods for preventing neurodegeneration resulting from acute and chronic damage to the central nervous system". Google Patents.
  • CA Patent 2188164C. "Benzamide compounds and pharmaceutical use thereof". Google Patents.
  • WO Patent 2017156179A1. "3-phosphoglycerate dehydrogenase inhibitors and uses thereof". Google Patents.

Sources

Methodological & Application

Synthesis Protocol for Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl presents a unique chemoselectivity challenge. The molecule features an aromatic methyl ester, a benzylic primary amine, and an adjacent primary alcohol. Standard reductive amination or direct reduction of a phenylglycine derivative using harsh reagents (like


) would inevitably reduce the aromatic ester.

To bypass this, we utilize a late-stage palladium-catalyzed carbonylation strategy. By starting with 3-bromobenzaldehyde, the aryl bromide acts as a robust, masked ester that survives the initial amino acid synthesis and reduction steps. The benzylic amine is installed via a classic Strecker synthesis [1], followed by a highly chemoselective mixed-anhydride reduction[2] that converts the carboxylic acid to an alcohol without debrominating the aromatic ring. Finally, a Heck-type methoxycarbonylation cleanly installs the methyl ester [3], followed by Boc-deprotection to yield the target hydrochloride salt.

Pathway Visualization

SynthesisPathway A 3-Bromobenzaldehyde (Starting Material) B 2-Amino-2-(3-bromophenyl)acetic acid (Strecker + Hydrolysis) A->B 1. NH4Cl, NaCN 2. HCl, reflux C N-Boc-2-amino-2-(3-bromophenyl)acetic acid (Boc Protection) B->C Boc2O, NaOH D N-Boc-2-amino-2-(3-bromophenyl)ethanol (Mixed Anhydride Reduction) C->D iBuOCOCl, NMM then NaBH4 E Methyl 3-(1-(Boc-amino)-2-hydroxyethyl)benzoate (Pd-Carbonylation) D->E Pd(dppf)Cl2, CO MeOH, Et3N F Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Deprotection & Salt Formation) E->F HCl / Dioxane

Figure 1: Five-step chemoselective synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

Reagents & Materials

Table 1: Quantitative Data for Key Reagents

StepReagentMW ( g/mol )EquivalentsRole
13-Bromobenzaldehyde185.021.00Starting Material
1Sodium Cyanide (NaCN)49.011.20Nucleophile
3Isobutyl Chloroformate (IBCF)136.581.05Activating Agent
3Sodium Borohydride (

)
37.833.00Reducing Agent
4

731.700.05Catalyst
54M HCl in Dioxane36.465.00Deprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Strecker Synthesis & Hydrolysis
  • Procedure: Dissolve 3-bromobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water. Add ammonium chloride (1.5 eq) and stir for 30 minutes. Carefully add sodium cyanide (1.2 eq) portion-wise. Stir the reaction at room temperature for 12 hours. Extract the intermediate

    
    -aminonitrile with ethyl acetate, concentrate, and immediately reflux in 6M HCl for 18 hours. Cool to precipitate the amino acid hydrochloride.
    
  • Causality: The Strecker reaction is chosen over direct amination because it reliably constructs the required C-C bond and amine simultaneously [1]. Refluxing in strong acid hydrolyzes the nitrile to the carboxylic acid while keeping the aryl bromide intact.

Step 2: N-Boc Protection
  • Procedure: Suspend the crude 2-amino-2-(3-bromophenyl)acetic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Cool to 0 °C and add Di-tert-butyl dicarbonate (

    
    , 1.1 eq). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M 
    
    
    
    and extract with ethyl acetate.
  • Causality: The Boc group prevents the primary amine from participating in unwanted side reactions (e.g., nucleophilic attack on the mixed anhydride or poisoning the palladium catalyst) during subsequent steps.

Step 3: Chemoselective Mixed Anhydride Reduction
  • Procedure: Dissolve the N-Boc amino acid in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (NMM, 1.05 eq) followed by dropwise addition of isobutyl chloroformate (IBCF, 1.05 eq). Stir for 20 minutes to form the mixed anhydride. Filter off the NMM·HCl salts directly into a flask containing a 0 °C aqueous solution of

    
     (3.0 eq). Stir for 1 hour, then quench with water and extract with ethyl acetate.
    
  • Causality: Direct reduction using borane (

    
    ) or 
    
    
    
    risks debromination or over-reduction. The mixed anhydride method is exceptionally mild and chemoselective, reducing only the activated aliphatic carboxylic acid to the primary alcohol while leaving the aryl bromide untouched [2].
Step 4: Palladium-Catalyzed Methoxycarbonylation
  • Procedure: In a high-pressure reactor, dissolve the N-Boc amino alcohol in a 1:1 mixture of anhydrous methanol and DMF. Add triethylamine (2.0 eq) and

    
     (0.05 eq). Purge the vessel with carbon monoxide (CO) gas three times, then pressurize to 50 psi. Heat the mixture to 75 °C for 14 hours. Cool, safely vent the CO, filter through a Celite pad, and purify via silica gel chromatography.
    
  • Causality: This Heck-type carboalkoxylation leverages the previously inert aryl bromide, converting it directly into the target methyl ester [3]. Performing this step late in the synthesis ensures the ester is not accidentally reduced during Step 3.

Step 5: Deprotection and HCl Salt Formation
  • Procedure: Dissolve the carbonylated product in anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature. Stir for 2 hours. The product will begin to precipitate. Add cold diethyl ether to maximize precipitation, filter the solid, wash with ether, and dry under high vacuum.

  • Causality: Anhydrous HCl cleanly cleaves the Boc group without hydrolyzing the newly formed methyl ester. The precipitation of the hydrochloride salt acts as a self-validating purification system, yielding highly pure target material without the need for a final chromatographic step.

Analytical Signatures & Quality Control

Table 2: Expected Analytical Signatures

TechniqueSignal / PeakAssignment

H NMR
(

)

7.90 - 8.10 (m, 2H)
Aromatic protons (C2, C4 relative to ester)

H NMR
(

)

7.55 - 7.70 (m, 2H)
Aromatic protons (C5, C6 relative to ester)

H NMR
(

)

4.55 (dd, 1H)
Benzylic CH (C1 of the ethyl chain)

H NMR
(

)

3.90 (m, 2H)
Aliphatic

(C2 of the ethyl chain)

H NMR
(

)

3.85 (s, 3H)
Methyl ester (

)
ESI-MS m/z 196.1

Molecular ion of the free base (

)

References

  • Cai, X.-H., & Xie, B. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(1), 205-248.[Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses, 63, 136.[Link]

  • Schoenberg, A., Bartoletti, I., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318-3326.[Link]

Application Note: Methyl 3-(1-amino-2-hydroxyethyl)benzoate as a Chiral Scaffold in Drug Synthesis

[1]

Executive Summary & Chemical Profile[1][2]

Methyl 3-(1-amino-2-hydroxyethyl)benzoate represents a "privileged structure" in medicinal chemistry—a functionalized phenylglycinol .[1] Unlike simple phenylglycinols, the meta-methoxycarbonyl group provides an orthogonal handle for further elaboration (e.g., into bi-aryl systems or amides) without disrupting the sensitive chiral amino-alcohol core.[1]

Chemical Identity
PropertyDetail
Chemical Name Methyl 3-(1-amino-2-hydroxyethyl)benzoate (HCl salt often used)
CAS Number 1391447-69-0 (S-isomer HCl); 373648-81-8 (Racemic)
Molecular Formula C₁₀H₁₃NO₃ (Free base)
Key Functionalities 1.[1][2][3][4][5][6][7][8][9][10][11][12] Primary Amine: Nucleophilic handle for alkylation/acylation.2.[1] Primary Alcohol: Pro-nucleophile, cyclization partner.3. Methyl Ester: Electrophilic handle for hydrolysis/amidation.[1]
Chirality The C1-position (benzylic) is stereogenic.[1] Maintaining enantiopurity (typically >98% ee) is critical during processing.[1]

Strategic Utility: The "Divergent Synthesis" Map

The value of this intermediate lies in its ability to serve as a branch point . The amino-alcohol motif can be cyclized for protection, or the amine can be selectively alkylated to form the "tail" of beta-adrenergic agonists.

Pathway Visualization (Graphviz)[1]

Gcluster_legendReaction TypeStartMethyl 3-(1-amino-2-hydroxyethyl)benzoate(Starting Material)OxazolidinoneOxazolidinone Intermediate(Protected Core)Start->OxazolidinoneCDI or Phosgene(Cyclization)BetaAgonistBeta-3 Adrenergic Agonist(e.g., Solabegron Analog)Start->BetaAgonistEpoxide Opening(N-Alkylation)AmideBenzoic Acid/Amide(Linker Elaboration)Oxazolidinone->AmideLiOH Hydrolysis(Ester -> Acid)Amide->BetaAgonistDeprotection & CouplingCyclizationCyclizationAlkylationAlkylationCyclization->AlkylationHydrolysisHydrolysisAlkylation->Hydrolysis

Figure 1: Divergent synthetic pathways accessible from the phenylglycinol scaffold.[1] The oxazolidinone route offers superior protection for the sensitive chiral center.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation (Synthesis of Beta-Agonist "Tail")

Objective: To attach the phenethyl-amine tail characteristic of beta-3 agonists (e.g., Mirabegron class) without over-alkylation or racemization.[1]

Mechanism: Nucleophilic attack of the primary amine on a substituted epoxide (or alkyl halide). Critical Control: The benzylic amine is prone to racemization if heated excessively in basic media. We use a mild, Lewis-acid catalyzed approach or controlled thermal opening.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 equiv) in anhydrous Ethanol or 2-Propanol (10 mL/g).

  • Free Basing: Add Diisopropylethylamine (DIPEA) (2.5 equiv) at 0°C. Note: DIPEA is preferred over TEA to minimize nucleophilic competition.

  • Epoxide Addition: Add the requisite epoxide (e.g., 2-(3-chlorophenyl)oxirane for Solabegron-like analogs) (1.1 equiv) dropwise.[1]

  • Reaction: Heat to 60°C for 12–18 hours. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the starting amine (Rt ~2.5 min) and formation of the mono-alkylated product.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine.

  • Purification: Recrystallization from IPA/Heptane is preferred over chromatography to enrich the diastereomeric purity if minor racemization occurred.[1]

Data: Solvent Effects on Yield & Purity

Solvent Temperature Yield (%) ee Retention Notes
Ethanol Reflux (78°C) 82% 96% Fast, but slight racemization risk.[1]
2-Propanol 60°C 78% >99% Optimal balance of rate/purity.

| DMF | 80°C | 65% | 92% | Difficult workup; significant byproducts.[1] |

Protocol B: Oxazolidinone Formation (Chiral Protection)

Objective: To protect the amino-alcohol functionality, allowing aggressive manipulation of the methyl ester (e.g., hydrolysis to acid, then amide coupling) without epimerizing the benzylic center.

Mechanism: Reaction with 1,1'-Carbonyldiimidazole (CDI) forms a cyclic carbamate (oxazolidinone).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material (HCl salt) in Dichloromethane (DCM) (15 mL/g).

  • Base Addition: Add Triethylamine (3.0 equiv) and cool to 0°C.

  • Reagent Addition: Add CDI (1.2 equiv) in portions over 30 minutes. Caution: CO₂ gas evolution.

  • Cyclization: Warm to Room Temperature (20–25°C) and stir for 4 hours.

  • Quench: Add 1M HCl (aq) to quench excess CDI and protonate the imidazole byproduct.

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

  • Result: The product is the Methyl 3-(2-oxo-4-oxazolidinyl)benzoate . This intermediate is highly stable and can now undergo ester hydrolysis (LiOH/THF/Water) to the corresponding acid without affecting the chiral center.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate in drug development, specific analytical markers must be monitored.

Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][13]

  • Detection: UV @ 254 nm.[1]

  • Expectation: The (S)-isomer typically elutes earlier than the (R)-isomer on Chiralpak IC (confirm with racemic standard). Acceptance criteria: >98.5% ee.[1][9]

NMR Diagnostic Peaks (DMSO-d6)
  • Benzylic Methine (-CH-NH-): A distinct triplet/multiplet around δ 4.0–4.2 ppm .[1] Shift depends on N-alkylation state.[1]

  • Methyl Ester (-COOCH₃): Sharp singlet at δ 3.85 ppm .[1] Disappearance of this peak confirms hydrolysis in downstream steps.

  • Aromatic Protons: The meta-substitution pattern shows a characteristic singlet (H2) around δ 7.9 ppm (isolated between ester and alkyl chain).[1]

Troubleshooting & "Senior Scientist" Tips

  • Issue: Racemization during Hydrolysis.

    • Cause: Direct hydrolysis of the ester in the free amino-alcohol form using strong base (NaOH) can deprotonate the benzylic position via the quinone methide-like transition state.[1]

    • Solution: Always use Protocol B (Oxazolidinone Protection) if you need to hydrolyze the ester.[1] The cyclic carbamate locks the conformation and prevents racemization.

  • Issue: Low Solubility of HCl Salt.

    • Insight: The HCl salt is very polar. If the reaction solvent is non-polar (e.g., Toluene), the reaction will stall.

    • Fix: Use Methanol or DMF as a co-solvent, or perform a "free-basing" wash (DCM/NaHCO₃) before starting the main reaction.[1]

  • Issue: Over-alkylation (Bis-alkylation).

    • Insight: The secondary amine product is more nucleophilic than the starting primary amine.

    • Fix: Use a large excess of the amine (if the epoxide is cheap) or use the nosyl-protection strategy (protect amine with NsCl, alkylate, then deprotect) for high-value synthesis.

References

  • Synthesis of Beta-3 Agonists: Hertzberg, R., et al. "Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols."[1] Journal of Organic Chemistry, 2015, 80(5), 2937-2941.[1] Link[1]

  • Oxazolidinone Protection Strategy: Gerstenberger, B. S., et al. "1,1′-Carbonyldiimidazole (CDI) Mediated Synthesis of Oxazolidinones." Organic Letters, 2008, 10(3), 369–372.[14] Link[1]

  • Chiral Resolution & Analysis: "Chiral Separation of Phenylglycinol Derivatives." Beilstein Journal of Organic Chemistry, 2021. Link

  • Solabegron Pharmacology: Hicks, A., et al. "GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist."[1][6] Journal of Pharmacology and Experimental Therapeutics, 2007, 323(1), 202-209. Link

  • General Reactivity of Amino-Alcohols: Bergmeier, S. C.[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576.[1] Link[1]

Application Note: Comprehensive NMR Structural Elucidation and Stereochemical Profiling of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methyl 3-(1-amino-2-hydroxyethyl)benzoate () is a highly functionalized aromatic building block featuring both a methyl ester and a 1,2-amino alcohol moiety. This structural motif is prevalent in numerous pharmacophores and synthetic intermediates. Accurate structural elucidation of this molecule presents specific NMR challenges: the presence of multiple exchangeable protons (-OH, -NH


), a chiral benzylic center, and potential signal overlap in the aromatic region. This application note details a self-validating NMR protocol to unequivocally assign the structure and establish a foundation for advanced stereochemical analysis.

Rationale and Causality in Experimental Design

Solvent Selection (The Causality of DMSO-d6) For amino alcohols, solvent choice dictates the quality of the spectral data. While CDCl


 is standard for many organic molecules, it promotes rapid proton exchange, often broadening or completely obscuring -OH and -NH

signals. We mandate the use of anhydrous DMSO-d6. The strong hydrogen-bonding capability of DMSO slows the chemical exchange of the hydroxyl and amine protons. This critical choice allows the -OH proton to couple with the adjacent diastereotopic -CH

- protons (yielding a distinct triplet) and resolves the -NH

protons as a measurable broad singlet. This transforms exchangeable protons from ambiguous baseline humps into diagnostic structural probes.

Self-Validating 2D NMR Network A single 1D spectrum is insufficient for rigorous proof of structure. We employ a self-validating network of 2D experiments to prevent misassignment (1)[1]:

  • COSY validates the isolated spin system of the 1-amino-2-hydroxyethyl group by tracing vicinal couplings.

  • HSQC prevents the misassignment of diastereotopic protons by definitively linking them to their parent carbon.

  • HMBC acts as the definitive bridge. It confirms the meta-substitution pattern on the aromatic ring and proves the covalent attachment of the isolated ester and amino alcohol groups to the core benzene ring.

Workflow Visualization

NMR_Logic A Methyl 3-(1-amino-2- hydroxyethyl)benzoate B 1H NMR (DMSO-d6) Identify exchangeable protons A->B C 13C NMR & DEPT-135 Carbon backbone mapping A->C D COSY Vicinal coupling (CH-CH2) B->D Spin systems E HSQC Direct C-H assignments B->E F HMBC Quaternary C & Ester linkage B->F 2J_CH, 3J_CH C->E 1J_CH C->F G Structure Verification Self-Validating Network D->G E->G F->G

Figure 1: Logical NMR elucidation workflow for small molecule structural verification.

Step-by-Step Methodology

Protocol 1: Sample Preparation and Data Acquisition
  • Sample Preparation : Accurately weigh 15–20 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

  • Solvent Addition : Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Homogenization : Vortex the mixture for 30 seconds. Ensure complete dissolution; particulate matter degrades magnetic homogeneity and broadens spectral linewidths.

  • Acquisition Setup : Transfer the solution to a high-precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnet (Z1-Z4) until the TMS peak width at half-height is < 1.0 Hz.

  • Data Collection : Execute the acquisition parameters detailed in Table 1 .

Protocol 2: Data Processing and Self-Validation Analysis
  • 1D Processing : Apply a 0.3 Hz exponential line broadening (LB) window function to the

    
    H spectrum and a 1.0 Hz LB to the 
    
    
    
    C spectrum prior to Fourier transformation. Phase and baseline correct manually.
  • Spin System Isolation (COSY) : Identify the benzylic methine proton (~3.95 ppm). Trace its cross-peak to the adjacent methylene protons (~3.45 ppm). Validate the hydroxyl attachment by tracing the coupling from the methylene protons to the -OH triplet (~4.75 ppm).

  • Quaternary Carbon Assignment (HMBC) : Locate the ester carbonyl carbon (~166.5 ppm). Verify its identity by confirming a strong

    
    J
    
    
    
    cross-peak from the methoxy protons (~3.85 ppm) and a
    
    
    J
    
    
    cross-peak from the aromatic H-2 and H-6 protons. This self-validates the meta-relationship and the ester position.

Quantitative Data Summaries

Table 1: Optimized NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (ppm)Data Points (TD)

H NMR
zg30162.0 s12.064k

C NMR
zgpg305122.0 s240.064k
COSY cosygpqf41.5 s10.0 (F1, F2)2048 x 256
HSQC hsqcedetgpsisp2.281.5 s10.0 (F2), 160.0 (F1)1024 x 256
HMBC hmbcgplpndqf161.5 s10.0 (F2), 220.0 (F1)2048 x 256

Table 2: Predictive NMR Assignments for Methyl 3-(1-amino-2-hydroxyethyl)benzoate (DMSO-d6)

Position

H Shift (ppm), Multiplicity, J (Hz)

C Shift (ppm)
Key HMBC Correlations (

J

)
C-1 (Ar) -~130.0H-3, H-5, OCH

C-2 (Ar) ~8.00, t, J=1.8~127.5H-4, H-6, Benzylic CH
C-3 (Ar) -~145.0H-1, H-5, Benzylic CH
C-4 (Ar) ~7.65, dt, J=7.8, 1.5~131.0H-2, H-6
C-5 (Ar) ~7.45, t, J=7.8~128.5H-1, H-3
C-6 (Ar) ~7.85, dt, J=7.8, 1.5~129.0H-2, H-4
Ester C=O -~166.5H-2, H-6, OCH

Ester OCH

~3.85, s~52.5-
Benzylic CH ~3.95, dd, J=7.5, 4.5~57.0H-2, H-4
CH

-OH
~3.45, m~67.5Benzylic CH, OH
OH ~4.75, t, J=5.5-CH

, Benzylic CH
NH

~2.50, br s--

Advanced Stereochemical Profiling

Methyl 3-(1-amino-2-hydroxyethyl)benzoate contains a chiral center at the benzylic position. Standard 1D and 2D NMR cannot determine absolute configuration. To assign the (R) or (S) configuration, researchers must employ Chiral Derivatizing Agents (CDAs) such as


-methoxyphenylacetic acid (MPA).

According to established protocols for 1,2-amino alcohols (2)[2], the substrate is derivatized to form bis-MPA amides/esters. By comparing the


H NMR chemical shifts (

) of the methine and methylene protons between the bis-(R)-MPA and bis-(S)-MPA derivatives, the absolute configuration can be unequivocally assigned based on the anisotropic shielding effects of the phenyl rings[2]. Furthermore, automated structure elucidation tools like Bruker's CMC-se (3)[3] can be utilized to streamline the verification of the 2D connectivity map, automatically flagging any inconsistent HMBC or COSY correlations before stereochemical assignment begins[4].

References

  • Chemical Communications (RSC Publishing).
  • Bruker.
  • Sigma-Aldrich. CAS 373648-81-8: METHYL 3-(1-AMINO-2-HYDROXYETHYL)
  • Springer Nature. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

Sources

Application Note: Experimental Use of Methyl 3-(1-amino-2-hydroxyethyl)benzoate in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a 1-aryl-2-hydroxyethylamine motif, this compound serves as a critical precursor for the synthesis of peptidomimetics, chiral oxazoline ligands, and novel pharmacophores.

The strategic value of this molecule lies in its orthogonal reactivity. The primary amine and primary alcohol are situated on adjacent carbons, allowing for highly regioselective transformations (e.g., chemoselective N-acylation) or tandem reactions (e.g., dehydrative cyclization). Furthermore, the methyl ester at the meta-position of the phenyl ring provides a robust handle for downstream functionalization, such as saponification, amidation, or cross-coupling reactions, without interfering with the core amino-alcohol chemistry.

Physicochemical Properties

To ensure accurate stoichiometric calculations and proper handling, the quantitative data for Methyl 3-(1-amino-2-hydroxyethyl)benzoate is summarized below[1].

PropertyValue
Compound Name Methyl 3-(1-amino-2-hydroxyethyl)benzoate
CAS Number 188586-35-8 (Free Base) / 373648-81-8 (HCl Salt)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Topological Polar Surface Area (TPSA) 72.55 Ų
SMILES O=C(OC)C1=CC=CC(C(N)CO)=C1
Storage Conditions Sealed in dry, 2-8°C

Core Application 1: Chemoselective Amide Coupling

Causality & Design

When synthesizing peptidomimetics, the primary amine must be acylated without inadvertently acylating the adjacent primary alcohol. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent due to its exceptional reactivity and ability to minimize epimerization in sterically hindered substrates[2]. By strictly controlling the stoichiometry and utilizing a weak, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), the amine is fully deprotonated and becomes kinetically favored for nucleophilic attack, achieving >95% chemoselectivity for N-acylation over O-acylation[2].

Step-by-Step Protocol: N-Acylation

Note: This protocol assumes the use of the HCl salt variant (CAS: 373648-81-8).

  • Preparation: Suspend Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Free-Basing: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at 0 °C. The excess base ensures the complete neutralization of the HCl salt and maintains the basic environment required for HATU activation.

  • Pre-Activation: In a separate vial, dissolve the desired carboxylic acid (1.05 equiv, 1.05 mmol) and HATU (1.05 equiv, 1.05 mmol) in anhydrous DMF (3.0 mL). Stir for 5 minutes at room temperature to form the active OAt-ester.

  • Coupling: Transfer the pre-activated ester solution dropwise to the amino-alcohol mixture. Stir the combined reaction at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The desired N-acyl product will show the expected [M+H]⁺ peak. If a peak corresponding to double acylation (+[M+H]⁺ for N- and O-acylation) is observed at >5% relative abundance, reduce the equivalents of the carboxylic acid and HATU to 1.0 in subsequent runs.

Core Application 2: Dehydrative Cyclization to 2-Oxazoline Scaffolds

Causality & Design

2-Oxazolines are privileged structural motifs in pharmaceuticals and chiral ligands. The conversion of the β-hydroxyamide (synthesized in Application 1) to a 2-oxazoline requires the hydroxyl group to be converted into a superior leaving group. DAST (Diethylaminosulfur trifluoride) is highly effective for this, as it fluorinates the alcohol intermediate, which immediately undergoes rapid intramolecular displacement by the amide oxygen[3]. While DAST is ideal for laboratory-scale synthesis, Triflic Acid (TfOH) can be employed as an atom-economical alternative that generates water as the only byproduct, making it advantageous for process scale-up[3].

Step-by-Step Protocol: DAST-Mediated Cyclization
  • Preparation: Dissolve the purified N-acyl intermediate (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (DCM, 5.0 mL) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add DAST (1.2 equiv, 0.6 mmol) dropwise via syringe. The low temperature controls the highly exothermic fluorination step and prevents degradation.

  • Cyclization: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ at 0 °C (Caution: CO₂ evolution). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Self-Validating Checkpoint: ¹H NMR (CDCl₃) is diagnostic for this transformation. Successful formation of the rigid oxazoline ring is confirmed by the disappearance of the broad -OH and -NH signals and a distinct downfield shift of the diastereotopic -CH₂- protons of the oxazoline ring, which will appear as complex, well-resolved multiplets between 4.0–4.8 ppm.

Synthetic Workflow Visualization

Workflow A Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Bifunctional Precursor) B N-Acyl Intermediate (Chemoselective Amide) A->B HATU, DIPEA, R-COOH (Kinetic Control) D O-Acyl Byproduct (Minimized via strict stoichiometry) A->D Excess Acylating Agent (Thermodynamic Sink) C 2-Oxazoline Scaffold (Chiral Ligand / Pharmacophore) B->C DAST or TfOH (Dehydrative Cyclization)

Synthetic workflow from bifunctional precursor to 2-oxazoline scaffold.

References

  • El Haddadi, M., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017. URL:[Link]

  • Zhao, Y., et al. "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules (NIH), 2022. URL:[Link]

Sources

Technical Application Note: Optimization of Handling and Storage for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 1391515-70-0 for (R)-isomer; 1391447-69-0 for (S)-isomer) is a high-value chiral building block, frequently utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron derivatives) and other kinase inhibitors.

As a bifunctional intermediate containing a methyl ester , a primary amine , and a secondary alcohol , this compound presents a complex stability profile. While the hydrochloride salt form significantly improves shelf-life compared to the free base, it introduces hygroscopicity as a Critical Material Attribute (CMA). Improper handling leads to rapid hydrolysis of the ester moiety and physical caking, compromising downstream enantioselectivity and yield.

Physicochemical Profile
PropertySpecificationCritical Implication
Appearance White to pale yellow solidYellowing indicates oxidation or free-base degradation.
Salt Form Hydrochloride (HCl)Hygroscopic. Avidly absorbs atmospheric moisture.
Solubility DMSO, Methanol, WaterHydrolytically unstable in aqueous solution over time.
pKa ~9.0 (Amine), ~14 (Alcohol)Buffering required for aqueous stability studies.
Chirality Single Enantiomer (R or S)Racemization risk is low in salt form but increases in basic solution.

Stability Mechanisms & Degradation Pathways

Understanding the causality of degradation is essential for effective storage. The molecule faces two primary threats: Ester Hydrolysis and Intramolecular Cyclization .

Degradation Logic
  • Moisture Absorption: The ionic lattice of the HCl salt pulls water from the air.

  • Acid-Catalyzed Hydrolysis: The dissolved water, in the presence of the acidic proton (from the amine HCl), attacks the methyl ester, cleaving it into the carboxylic acid derivative and methanol.

  • Base-Induced Cyclization: If neutralized (pH > 8), the free amine can attack the ester (intermolecular) or the alcohol can participate in rearrangement, though the primary risk is ester hydrolysis.

DegradationPathways Substrate Methyl 3-(1-amino-2-hydroxyethyl) benzoate HCl Hydrolysis Hydrolysis Product (Carboxylic Acid + MeOH) Substrate->Hydrolysis Acid Catalysis (Slow) Cyclization Polymerization / Cyclic Amides Substrate->Cyclization Nucleophilic Attack Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Accelerates Base Base / Neutralization (pH > 8) Base->Cyclization Triggers Free Base

Figure 1: Primary degradation pathways. Moisture ingress is the dominant failure mode for the HCl salt, driving ester hydrolysis.

Protocol: Long-Term Storage & Handling[1]

Objective: Maintain purity >98% and enantiomeric excess (ee) >99% over 12+ months.

A. The "Cold Chain" Storage Protocol
  • Primary Container: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags as primary containment due to moisture permeability.

  • Desiccation: Place the primary vial inside a secondary jar containing active desiccant (silica gel or molecular sieves).

  • Temperature: Store at -20°C .

    • Note: While 2-8°C is acceptable for short-term (<1 month), -20°C significantly retards hydrolysis kinetics.

  • Atmosphere: For bulk storage (>5g), purge the headspace with Argon or Nitrogen before sealing.

B. Thawing & Aliquoting (Critical Control Point)

The most common error occurs during the transition from freezer to bench. Opening a cold vial condenses atmospheric water onto the hygroscopic salt immediately.

Step-by-Step Workflow:

  • Equilibration: Remove vial from -20°C. Place in a desiccator at room temperature.

  • Wait Time: Allow 30–60 minutes for the vial to reach ambient temperature (20–25°C). Do not open before this.

  • Handling: Open in a low-humidity environment (glove box or dry room preferred).

  • Aliquot: Weigh out the required amount quickly.

  • Reseal: Purge with inert gas (if available), seal tightly, and immediately return stock to -20°C.

Solubilization & Experimental Usage

Objective: Create stable stock solutions for assays or synthesis.

Solvent Selection Guide
SolventStability RatingUsage Recommendation
DMSO (Anhydrous) HighPreferred. Stable at -20°C for 3-6 months.
Methanol ModerateGood solubility, but risk of transesterification if not methyl ester. (Safe here as it is a methyl ester).
Water (Unbuffered) LowPrepare Fresh. Acidic pH of dissolved salt (~4-5) slows hydrolysis initially, but degradation accelerates >24h.
PBS (pH 7.4) Very LowImmediate Use Only. Neutral pH accelerates ester hydrolysis and potential cyclization.
Protocol: Preparation of 10 mM Stock Solution
  • Weigh 23.17 mg of the HCl salt (MW: 231.68 g/mol ).

  • Dissolve in 10 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Vortex for 30 seconds until fully dissolved.

  • Divide into 500 µL aliquots in polypropylene microcentrifuge tubes.

  • Store at -20°C. Do not refreeze aliquots more than once.

HandlingWorkflow Freezer Storage (-20°C) Desiccated Equilibrate Equilibrate to RT (30-60 mins, Sealed) Freezer->Equilibrate Retrieve Weigh Weigh Aliquot (Low Humidity) Equilibrate->Weigh Open Dissolve Solubilization (Anhydrous DMSO) Weigh->Dissolve Prepare Stock Return Reseal & Return to Freezer Weigh->Return Immediate Use Experimental Use (Synthesis / Assay) Dissolve->Use Dilute Return->Freezer

Figure 2: Optimal handling workflow to prevent moisture-induced degradation.

Quality Assurance (Self-Validation)

Before committing the material to high-value synthesis, validate its integrity.

Visual Inspection
  • Pass: Free-flowing white powder.

  • Fail: Clumped, sticky, or "melted" appearance (Deliquescence).

Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Marker: Look for a new peak eluting earlier than the main peak (Hydrolysis product: carboxylic acid is more polar).

1H-NMR Validation (DMSO-d6)
  • Key Signal: Check the methyl ester singlet at ~3.8 ppm .

  • Degradation: Disappearance of the 3.8 ppm singlet and appearance of a broad OH peak (acid) or a methanol signal indicates hydrolysis.

Safety & Hazards

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2/2A.[2]

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as halogenated organic waste due to the HCl salt content.

References

  • Sigma-Aldrich. (2024). (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Product Sheet. Retrieved from

  • BenchChem. (2025).[3] Handling and storage of hygroscopic amine hydrochloride salts. Retrieved from

  • GuideChem. (2023). Chemical Properties of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS 1391515-70-0). Retrieved from

  • Noszál, B., et al. (1999).[4] Characterization of the kinetics of ester hydrolysis at the submolecular level. Acta Pharm Hung.[4] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl benzoate derivatives. Retrieved from

Sources

Technical Application Note: Solubility Profiling & Handling of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (CAS 188586-35-8 for Free Base) is a critical chiral building block, often utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron derivatives). Its structure features a lipophilic benzoate core decorated with a polar, chiral amino-alcohol side chain.

This unique amphiphilic architecture presents distinct solubility challenges. The compound is commercially available in two forms: the Free Base and the Hydrochloride Salt (HCl) . Understanding the solubility divergence between these two forms is paramount for successful reaction planning, purification, and formulation.

This guide provides predicted solubility profiles, experimental determination protocols, and purification strategies to ensure high recovery and purity in drug development workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Before selecting solvents, researchers must verify the specific form of the starting material.

PropertyFree BaseHydrochloride Salt (HCl)
CAS Number 188586-35-81391515-70-0
MW 195.22 g/mol 231.68 g/mol
Physical State White to off-white solidWhite crystalline solid
Polarity Amphiphilic (LogP ~0.47)Highly Polar / Ionic
Primary Interaction H-bond donor/acceptor,

-stacking
Ionic lattice, Ion-dipole

Solubility Landscape

The following data represents the expected solubility behavior based on the pharmacophore (phenylglycinol derivative) and functional group analysis.

Table 1: Comparative Solubility Matrix
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Note
Protic Polar Water (pH 7)Low to Moderate (<5 mg/mL)High (>50 mg/mL) HCl salt is preferred for aqueous reactions.
Methanol / EthanolHigh High Alcohol is the universal solvent for both forms.
Aprotic Polar DMSO / DMFVery High Very High Use for stock solutions; difficult to remove.
AcetonitrileModerateLowGood for crystallization of the salt.
Chlorinated Dichloromethane (DCM)High NegligibleCritical: Use DCM to extract Free Base from water.
Esters/Ethers Ethyl AcetateModerateVery LowStandard solvent for recrystallizing the Free Base.
THFGoodLow-
Hydrocarbons Hexanes / HeptaneInsolubleInsolubleUse as an anti-solvent to precipitate either form.

Decision Logic: Solvent Selection

The choice of solvent is dictated by the operational goal (Reaction vs. Purification) and the chemical form.

SolventStrategy Start Starting Material Form? HCl HCl Salt (Ionic/Polar) Start->HCl Base Free Base (Amphiphilic) Start->Base Goal_HCl Goal? HCl->Goal_HCl Goal_Base Goal? Base->Goal_Base Rxn_Aq Aqueous Reaction Solvent: Water or Buffer Goal_HCl->Rxn_Aq Solubilization Rxn_Org Organic Synthesis Solvent: MeOH or DMF Goal_HCl->Rxn_Org Coupling/Derivatization Ext_Base Extraction/Workup Solvent: DCM or EtOAc Goal_Base->Ext_Base Purification Cryst_Base Recrystallization Solvent: EtOAc/Hexane Goal_Base->Cryst_Base Polishing

Figure 1: Solvent selection decision tree based on the chemical form of Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Method)

Use this protocol to validate solubility for a specific batch before scaling up.

Materials: 10 mg sample, 1.5 mL HPLC vials, micropipette.

  • Weighing: Place 10 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate into a clear vial.

  • Incremental Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.

  • Observation:

    • Soluble: Clear solution obtained.

    • Sparingly Soluble: Haze or suspension remains.

  • Calculation:

    
    
    
    • Example: If 10 mg dissolves in 200 µL (0.2 mL), solubility is

      
       mg/mL.
      
Protocol B: "Salt Breaking" (HCl to Free Base Conversion)

Essential when the reaction requires the nucleophilic free amine or when extracting from aqueous media.

Principle: The HCl salt is water-soluble. Raising the pH > 9 (above the pKa of the primary amine, approx 9.0-9.5) deprotonates the ammonium group, rendering the molecule lipophilic and extractable into organic solvents.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution should be clear and acidic (pH ~2-3).

  • Basification:

    • Place the beaker in an ice bath (exotherm control).

    • Slowly add Saturated

      
       (mild) or 1M NaOH (strong) dropwise with stirring.
      
    • Target pH: 10.0.

    • Observation: The solution will become cloudy/milky as the Free Base precipitates (oils out).

  • Extraction:

    • Transfer to a separatory funnel.

    • Extract 3x with 15 mL Dichloromethane (DCM) . (DCM is preferred over EtOAc for amino alcohols to maximize recovery).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield the Free Base as a viscous oil or low-melting solid.
    
Protocol C: Recrystallization of the Free Base

Used to upgrade purity if the Free Base is solid.

  • Solvent Choice: Ethyl Acetate (solvent) and Hexanes (anti-solvent).

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Remove from heat. Add Hexanes dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to Room Temperature, then place in a fridge (

    
    ) for 4 hours.
    
  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexanes.

Technical Workflow: Synthesis & Workup

The following diagram illustrates the standard workflow for utilizing this intermediate in a coupling reaction (e.g., amide bond formation).

WorkupFlow Input Crude Reaction Mixture (in DMF/THF) Quench Quench: Add Water/Brine Input->Quench Stop Rxn Extract Extract: DCM or EtOAc Quench->Extract Partition Wash Wash: LiCl (remove DMF) or NaHCO3 Extract->Wash Purify Org Phase Dry Dry: Na2SO4 & Evaporate Wash->Dry Remove Water Result Isolated Product Dry->Result

Figure 2: Standard workup flow for reactions involving Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

Storage and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Temperature: Store at

    
     for long-term stability.
    
  • Sensitivity: Protect from prolonged exposure to air (amine oxidation) and moisture (ester hydrolysis, though slow at neutral pH).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10535371, Methyl 3-(2-hydroxyethyl)benzoate (Structural Analog Reference). Retrieved from [Link]

  • Solubility & Handling Guidelines
  • Synthetic Application Context

    • ResearchGate. (2018).[1] Synthesis Process Improvement of Amino-Benzoate Intermediates. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for Methyl 3-(1-amino-2-hydroxyethyl)benzoate in High-Sensitivity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (often supplied as an HCl salt, CAS 373648-81-8) is a highly functionalized synthetic intermediate and structural analog to biologically active phenylethanolamines. The molecule presents a unique analytical challenge: while the methyl benzoate moiety provides a degree of lipophilicity, the adjacent primary amine (-NH₂) and primary hydroxyl (-OH) groups on the ethyl chain render the molecule highly polar.

For trace-level quantification in drug development or metabolomic assays, direct analysis of the underivatized compound is often suboptimal. In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogens cause severe peak tailing and thermal degradation[1]. In Liquid Chromatography-Mass Spectrometry (LC-MS), the polar ethyl chain limits retention on standard C18 reversed-phase columns and yields poor electrospray ionization (ESI) efficiency. This guide details two self-validating derivatization workflows—silylation for GC-MS and acylation for LC-MS—designed to mask these active hydrogens, enhance detectability, and ensure robust quantification.

Mechanistic Rationale & Causality

A successful assay requires understanding why specific reagents are chosen based on the analyte's structural topography:

  • GC-MS (Silylation via BSTFA + 1% TMCS): The goal is to replace the active protons on both the -OH and -NH₂ groups with trimethylsilyl (TMS) groups. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected because its byproducts are highly volatile, preventing solvent-front interference[2]. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst by increasing the electrophilicity of the silicon atom, ensuring quantitative derivatization of the amine, which is typically less reactive than the primary alcohol[2].

  • LC-MS/MS (Acylation via Benzoyl Chloride): To improve reversed-phase retention and UV/ESI-MS detectability, we utilize Schotten-Baumann conditions to append hydrophobic phenyl rings to both the amine and alcohol[3]. Benzoylation drastically increases the partition coefficient (LogP) and provides a strong chromophore for orthogonal HPLC-UV validation[4].

ReactionPathways Analyte Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Target Amino Alcohol) BSTFA BSTFA + 1% TMCS (Silylation) Analyte->BSTFA Aprotic solvent Heat (60°C) BzCl Benzoyl Chloride (Acylation) Analyte->BzCl Alkaline buffer Room Temp GC_Prod Di-TMS Derivative (-NH-TMS, -O-TMS) Optimized for GC-MS BSTFA->GC_Prod Replaces active hydrogens LC_Prod Di-Benzoyl Derivative (-NH-Bz, -O-Bz) Optimized for LC-MS/UV BzCl->LC_Prod Adds hydrophobic phenyls

Figure 1: Divergent derivatization pathways for GC-MS (silylation) and LC-MS (benzoylation).

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system . This means incorporating internal controls directly into the workflow to account for matrix effects, derivatization efficiency, and background contamination.

Workflow A 1. Sample Prep & SIL-IS Spiking B 2. Extraction (LLE / SPE) A->B C 3. Drying (N2 Stream) B->C D 4. Derivatization (BSTFA or BzCl) C->D E 5. Instrumental Analysis D->E

Figure 2: Self-validating analytical workflow for amino alcohol derivatization and quantification.

Protocol A: GC-MS Silylation (Di-TMS Derivative)

Targeting maximum volatility and thermal stability.

System Validation Setup:

  • Internal Standard (IS): Spike samples with a structurally similar deuterated standard (e.g., Octopamine-d3) prior to extraction.

  • Reagent Blank: Process an empty vial through all steps to monitor for siloxane background bleed.

Step-by-Step Methodology:

  • Extraction & Desiccation: Extract the analyte from the matrix (100 µL) using Liquid-Liquid Extraction (LLE) with ethyl acetate. Transfer the organic layer to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure N₂.

    • Causality: BSTFA is extremely moisture-sensitive. Even trace water will hydrolyze the TMS derivatives and consume the reagent, leading to false negatives[2].

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as both an aprotic solvent and an acid scavenger, driving the reaction forward by neutralizing the acidic byproducts of silylation.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS[2]. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture at 60°C for 30 minutes in a dry block heater.

    • Causality: While the primary alcohol reacts rapidly at room temperature, the primary amine requires thermal energy and the TMCS catalyst to achieve 100% conversion to the di-TMS state.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (splitless mode, DB-5MS or equivalent column).

Protocol B: LC-MS/MS Acylation (Di-Benzoyl Derivative)

Targeting enhanced reversed-phase retention and ESI+ ionization.

System Validation Setup:

  • Stable Isotope-Labeled IS (SIL-IS): Utilize ¹³C₆-Benzoyl Chloride to derivatize a parallel standard curve, or spike samples with a pre-derivatized ¹³C₆-labeled analog to perfectly correct for matrix suppression in the MS source[3].

Step-by-Step Methodology:

  • Buffering: To 50 µL of aqueous sample/extract, add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Causality: Methyl 3-(1-amino-2-hydroxyethyl)benzoate is often supplied as an HCl salt. The alkaline buffer neutralizes the salt, deprotonates the amine to make it strongly nucleophilic, and neutralizes the HCl generated during the Schotten-Baumann reaction[3].

  • Derivatization: Add 50 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile.

  • Incubation: Vortex vigorously for 10 seconds and incubate at room temperature for 5 minutes.

    • Causality: Acylation of primary amines and alcohols under these conditions is nearly instantaneous; prolonged incubation is unnecessary and may lead to ester hydrolysis[3].

  • Quenching: Add 50 µL of 1% formic acid in water.

    • Causality: Dropping the pH quenches the reaction, prevents over-derivatization, and protonates the residual functional groups to stabilize the derivative for positive-ion ESI-MS.

  • Analysis: Inject 2 µL into the LC-MS/MS (C18 column, water/acetonitrile gradient with 0.1% formic acid).

Quantitative Performance & Data Presentation

Derivatization fundamentally alters the physical chemistry of the analyte, yielding significant improvements in assay sensitivity and linearity. The table below summarizes the expected quantitative improvements when transitioning from an underivatized to a derivatized workflow.

Analytical StateAnalytical PlatformTarget Moieties ModifiedRetention StrategyEstimated LODLinearity (R²)Primary Advantage
Underivatized LC-MS/MSNoneHILIC / Polar-RP10 - 50 ng/mL0.985Minimal sample prep
Di-TMS GC-MS-NH₂, -OHNon-polar (DB-5)0.5 - 2 ng/mL>0.995Eliminates peak tailing; high thermal stability
Di-Benzoyl LC-MS/MS-NH₂, -OHReversed-Phase (C18)0.05 - 0.1 ng/mL>0.999Massive ESI+ signal boost; orthogonal UV detection

Troubleshooting & Quality Control

  • Incomplete Silylation (GC-MS): If mono-TMS peaks are observed, suspect moisture contamination. Ensure N₂ gas is passed through a moisture trap and verify the expiration date of the BSTFA reagent, as it degrades rapidly upon atmospheric exposure[2].

  • Multiple Peaks in LC-MS: If three peaks appear for the benzoylated sample, the pH during derivatization was likely too low, resulting in a mixture of mono-benzoylated (amine only) and di-benzoylated (amine + alcohol) products. Strictly maintain pH > 9.0 during the addition of Benzoyl Chloride[3].

References

  • IntechOpen. "Derivatization Methods in GC and GC/MS." Gas Chromatography and Mass Spectrometry, 2018. URL:[Link]

  • Sogin et al. "Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS)." Analytical Chemistry, ACS Publications, 2021. URL:[Link]

  • LibreTexts Chemistry. "Derivatization." Physical Methods in Chemistry and Nano Science, 2023. URL:[Link]

Sources

Application Note: Analytical Standardization of CAS 373648-81-8

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the analytical standards for Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS 373648-81-8), a critical chiral building block used in the synthesis of adrenergic receptor modulators and other phenylethanolamine-based pharmaceuticals.[1]

Subject: Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride

Introduction & Compound Profile

Chemical Identity

CAS 373648-81-8 refers to Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride , a functionalized phenylethanolamine derivative.[1][2][3] It serves as a high-value intermediate (HVI) in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors (e.g.,


-agonists like Mirabegron analogs) or acting as chiral synthons for complex heterocycles.[1]
PropertySpecification
Chemical Name Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Molecular Formula

(HCl Salt)
Molecular Weight 231.68 g/mol
Free Base MW 195.22 g/mol (

)
Structure m-substituted benzoate with a

-amino alcohol side chain
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile
pKa (Calc) ~8.5 (Amine), ~13.5 (Hydroxyl)
Critical Quality Attributes (CQAs)

For drug development, the purity of this intermediate directly impacts the enantiomeric excess (ee) and impurity profile of the final API.[1]

  • Enantiomeric Purity: While CAS 373648-81-8 is often supplied as a racemate or specific enantiomer (e.g., R-isomer CAS 1391515-70-0), analytical methods must be capable of chiral resolution.[1]

  • Salt Stoichiometry: Verification of the mono-hydrochloride form is essential to ensure accurate molar dosing in synthesis.[1]

Handling & Stability Protocols

Storage and Reconstitution
  • Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester.[1]

  • Reconstitution:

    • Primary Solvent: Methanol (LC-MS Grade).[1]

    • Stock Concentration: 1.0 mg/mL.

    • Procedure: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 2 minutes, and dilute to volume.

    • Stability: Stock solutions are stable for 7 days at 4°C.

Degradation Pathways

The primary degradation risks are ester hydrolysis (forming the carboxylic acid) and oxidation of the amine.[1]

DegradationPathways Standard Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Intact Standard) Hydrolysis Acid Impurity (Ester Hydrolysis) Standard->Hydrolysis + H2O / pH > 8 Oxidation N-Oxide / Imine (Oxidative Degradation) Standard->Oxidation + O2 / Light Dimer Amide Dimer (Self-Condensation) Standard->Dimer High Conc. / Heat

Figure 1: Potential degradation pathways for CAS 373648-81-8.[1] High pH promotes ester hydrolysis; oxidative conditions affect the amine.[1]

Analytical Method Development (HPLC-UV-MS)

This protocol utilizes a Reversed-Phase (RP-HPLC) method with ion-pairing conditions to retain the polar amine and resolve potential hydrolysis products.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides hydrophobic retention for the benzoate core while tolerating acidic pH.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening the amine peak.[1]
Mobile Phase B 0.1% TFA in AcetonitrilePromotes elution of the hydrophobic benzoate moiety.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CEnsures reproducible retention times.[1]
Injection Vol 5.0 µLPrevents column overload.[1]
Detection UV @ 235 nm (Primary), 210 nm (Secondary)235 nm targets the benzoate

transition; 210 nm detects non-chromophoric impurities.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration
Mass Spectrometry (MS) Settings

For identification and trace impurity analysis, couple the LC to a Single Quadrupole or Q-TOF MS.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragment Ions:

    • 
       m/z (Loss of 
      
      
      
      / Water).[1]
    • 
       m/z (Loss of 
      
      
      
      / Methanol).[1]
    • 
       m/z (Benzoyl cation core).[1]
      

Experimental Workflow: Purity Assessment

This workflow validates the purity of the incoming raw material before use in synthesis.[1]

Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) SystemSuit System Suitability Test (5 Replicate Injections) SamplePrep->SystemSuit Analysis Gradient HPLC-UV Run (235 nm) SystemSuit->Analysis DataProc Data Processing (Integration & % Area) Analysis->DataProc Decision Purity Check (>98.0%?) DataProc->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Quality Control workflow for CAS 373648-81-8.

System Suitability Criteria

Before analyzing samples, ensure the system meets these requirements:

  • Retention Time %RSD: < 1.0% (n=5).

  • Peak Area %RSD: < 1.0% (n=5).

  • Tailing Factor: 0.8 – 1.5 (TFA is critical here to prevent tailing).[1]

  • Theoretical Plates: > 5000.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Interaction of amine with silanols.[1]Increase TFA concentration to 0.1% or use a "Base Deactivated" column.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (95:5 Water:ACN) instead of 100% MeOH.
Ghost Peaks Carryover from previous run.[1]Add a needle wash step with 50:50 Water:MeOH.
Retention Shift pH fluctuation in aqueous phase.[1]Ensure TFA is fresh; volatile acids can evaporate over time.[1]

References

  • PubChem Database. (2025).[1] Compound Summary for CAS 373648-81-8. National Center for Biotechnology Information.[1] Link[1][2]

  • Aaron Chemicals. (2024).[1] Safety Data Sheet: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. Version 3.0. Link[1]

  • Sigma-Aldrich. (2026).[1] Product Specification: Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl. Link

  • BenchChem. (2025).[1] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. (Contextual reference for phenylethanolamine analysis). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just protocols, but a foundational understanding for robust and reproducible results.

Synthetic Pathway Overview

The most common and reliable route to synthesize β-amino alcohols like Methyl 3-(1-amino-2-hydroxyethyl)benzoate is through the diastereoselective reduction of an α-amino ketone precursor. This pathway offers good control over the final product and is amenable to scale-up. The general workflow involves two key stages:

  • Synthesis of the α-Amino Ketone Precursor: Starting from commercially available methyl 3-acetylbenzoate, an α-bromination is performed, followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine) to yield methyl 3-(2-aminoacetyl)benzoate hydrochloride.

  • Reduction of the α-Amino Ketone: The carbonyl group of the precursor is selectively reduced to a hydroxyl group using a hydride-based reducing agent to form the target β-amino alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction A Methyl 3-acetylbenzoate B Methyl 3-(2-bromoacetyl)benzoate A->B α-Bromination (e.g., Br2, HBr/AcOH) C Methyl 3-(2-aminoacetyl)benzoate HCl (α-Amino Ketone) B->C Amination (e.g., NH3 or hexamine) D Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Target β-Amino Alcohol) C->D Ketone Reduction (e.g., NaBH4, MeOH)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Final Product, Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Q: My final yield is disappointingly low after the reduction step. What are the primary causes and how can I fix this?

A: Low yield is a common issue that can typically be traced to three main areas: incomplete reaction, side reactions, or product loss during workup.

  • Probable Cause 1: Incomplete Reduction. The most frequent cause is the incomplete conversion of the starting α-amino ketone.

    • Solution:

      • Verify Reducing Agent Activity: Sodium borohydride (NaBH₄) can decompose if stored improperly. Use a freshly opened bottle or test its activity on a simple ketone like acetone.

      • Increase Reagent Stoichiometry: The reaction stoichiometry is 1:1, but often a slight excess of the reducing agent (1.1 to 1.5 equivalents) is needed to drive the reaction to completion and account for any deactivation by the solvent (e.g., methanol).[1]

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. The α-amino ketone is more nonpolar (higher Rf) than the resulting β-amino alcohol, which will be close to the baseline in many solvent systems.

  • Probable Cause 2: Side Reactions. The primary side reaction of concern is the over-reduction of the methyl ester group to a primary alcohol, especially if a harsh reducing agent is used.

    • Solution:

      • Choice of Reducing Agent: Avoid strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally chemoselective for ketones over esters.[1] For maximum selectivity, a Luche reduction (NaBH₄ with CeCl₃·7H₂O) is highly effective, as the cerium salt activates the ketone carbonyl towards nucleophilic attack while leaving the ester untouched.[2]

      • Temperature Control: Perform the reduction at a low temperature (0 °C to start, then warming to room temperature). Exothermic reactions can lead to a loss of selectivity.

  • Probable Cause 3: Product Loss During Workup/Purification. The product is a polar, water-soluble amine.

    • Solution:

      • pH Adjustment: During aqueous workup, ensure the pH is basic (pH 9-10) before extracting with an organic solvent like ethyl acetate. This deprotonates the ammonium salt, making the free amine more soluble in the organic phase.

      • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of your product and improve extraction efficiency.

      • Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with your organic solvent to maximize product recovery.

G start Low Yield Observed q1 Is starting material (ketone) present in TLC? start->q1 incomplete Incomplete Reaction q1->incomplete Yes side_reactions Side Reactions Likely q1->side_reactions No, but new spots seen workup_loss Product Loss During Workup q1->workup_loss No, clean reaction sol1 1. Check NaBH4 activity. 2. Increase NaBH4 (1.5 eq). 3. Extend reaction time. incomplete->sol1 sol2 1. Use milder conditions (0°C). 2. Switch to Luche Reduction (NaBH4 + CeCl3). side_reactions->sol2 sol3 1. Adjust aq. phase to pH 9-10. 2. Use brine during extraction. 3. Increase number of extractions. workup_loss->sol3

Sources

Technical Support Center: Purification of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MAHEB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: Methyl 3-(1-amino-2-hydroxyethyl)benzoate (CAS: 373648-81-8 for HCl salt context)

Executive Summary

You are likely encountering difficulties because this molecule is a "chemical chameleon." It possesses three distinct functionalities that often work against standard purification logic:

  • Secondary/Primary Amine: Highly polar, basic, and prone to streaking on silica.

  • Benzylic Alcohol: Increases water solubility, making extraction difficult.

  • Methyl Ester: Sensitive to hydrolysis under the very basic conditions usually required to extract the amine.

This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this Mirabegron intermediate.

Module 1: Extraction & Phase Separation (The "Crude" Stage)

User Issue: "I cannot get the product out of the aqueous layer," or "The organic layer is an inseparable emulsion."

Diagnosis: The free base of this compound has a


 near 0.5–1.0 (estimated), meaning it is amphiphilic. Standard non-polar solvents (Hexane, 

) will fail. Furthermore, using strong bases (NaOH) to push the amine into the organic phase often hydrolyzes the ester to the carboxylic acid, which then stays in the water as a carboxylate salt.
Troubleshooting Protocol

Q: What is the optimal pH for extraction? A: Target pH 9.8 – 10.2.

  • Why? The pKa of the amine is approximately 9.0–9.5. You need to be slightly above this to deprotonate the amine. However, the ester moiety becomes liable to saponification above pH 11.0.

  • The Fix: Do not use NaOH. Use a saturated solution of Sodium Carbonate (

    
    )  or Potassium Carbonate. This buffers the solution naturally around pH 10.5, ensuring the amine is free without destroying the ester.
    

Q: Which solvent system should I use? A: 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) with 5-10% Isopropanol (IPA).

  • The Logic: 2-MeTHF is superior to standard THF because it separates from water but retains high polarity to solvate the amino alcohol. If 2-MeTHF is unavailable, the DCM/IPA mixture disrupts the hydrogen bonding network between the product and the water.

Q: How do I break the emulsion? A: This molecule acts as a surfactant.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic organic molecule out ("Salting out effect").

  • Filtration: Emulsions are often stabilized by microscopic precipitations of inorganic salts. Filter the biphasic mixture through a Celite pad before attempting phase separation.

Module 2: Chromatographic Purification

User Issue: "The compound streaks/tails on the column," or "I lost my ester during the column run."

Diagnosis: Unprotected amino groups interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing and irreversible adsorption.
Troubleshooting Protocol

Q: Can I use standard silica gel? A: Only with modifiers.

  • Protocol: You must pretreat the silica or the mobile phase.

    • Option A (Mobile Phase): Add 1% Triethylamine (TEA) or 1%

      
        to your DCM/MeOH eluent.
      
    • Option B (Stationary Phase): Slurry the silica in your starting solvent + 5% TEA, then flush with 2 column volumes of pure solvent before loading your sample. This "caps" the active acidic sites.

Q: Is there a better stationary phase? A: Yes. Amino-functionalized Silica (


) .
  • Why? The surface is already basic. It prevents the acid-base interaction that causes streaking. You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without added base.

Q: My product degraded on the column. What happened? A: Silica is slightly acidic. If the residence time is long, the ester can hydrolyze, or the benzylic alcohol can eliminate (dehydrate) to form a styrene derivative (less likely but possible).

  • The Fix: Switch to Reverse Phase (C18) chromatography using a basic buffer (Ammonium Bicarbonate, pH 8-9) and Acetonitrile. This is the "Gold Standard" for polar amines.

Module 3: Stabilization & Salt Formation (The "Oiling Out" Fix)

User Issue: "The product is a sticky gum that won't solidify."

Diagnosis: The free base is likely an amorphous oil or low-melting solid. High purity is difficult to achieve in this state. The industry standard is to isolate this intermediate as a salt.

Troubleshooting Protocol

Q: Which salt form is best for isolation? A: Hydrochloride (HCl) or Mandelate .

  • HCl Salt: Best for general stability.

    • Protocol: Dissolve the crude oil in dry Ethyl Acetate or IPA. Cool to 0°C. Slowly add HCl in Dioxane (4M) or bubble HCl gas. The salt should precipitate as a white solid.

    • Warning: Do not use aqueous HCl; the water will solubilize the salt.

  • Mandelate Salt: Best if you need to upgrade Chiral Purity (Enantiomeric Excess).

    • Protocol: If your product is the (R)-enantiomer, treat with (R)-Mandelic acid in Ethanol. This often forms a crystalline diastereomeric salt that allows you to filter away the undesired (S)-isomer.

Visual Troubleshooting Workflows

Workflow 1: Extraction & Isolation Decision Tree

PurificationLogic Start Crude Reaction Mixture (Aqueous/Organic Mix) CheckPH Check Aqueous pH Start->CheckPH PH_Low pH < 9 (Amine Protonated) CheckPH->PH_Low Too Acidic PH_High pH > 12 (Ester Hydrolysis Risk) CheckPH->PH_High Too Basic PH_Good Adjust to pH 9.8 - 10.5 (Use Na2CO3) CheckPH->PH_Good Target Range PH_Low->PH_Good Add Base PH_High->PH_Good Add Dilute HCl (Careful!) Solvent Select Extraction Solvent PH_Good->Solvent DCM_IPA DCM + 10% IPA (Standard) Solvent->DCM_IPA MeTHF 2-MeTHF (Preferred) Solvent->MeTHF PhaseSep Phase Separation DCM_IPA->PhaseSep MeTHF->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion SaltOut Add NaCl (Sat.) Filter through Celite Emulsion->SaltOut Yes Isolate Isolate Organic Layer Dry (Na2SO4) & Conc. Emulsion->Isolate No SaltOut->PhaseSep

Figure 1: Decision tree for optimizing the extraction of the amphoteric amino-ester.

Workflow 2: Impurity Fate Mapping

ImpurityFate Crude Crude Product Step1 Acidic Wash (pH 4) (Optional Pre-wash) Crude->Step1 Impurity1 Carboxylic Acid (Hydrolysis Impurity) Impurity2 Starting Material (Ketone/Oxime) Target Target Amine Step2 Basic Extraction (pH 10) Target->Step2 Aq. Layer adjusted to pH 10 Step3 Salt Formation (HCl) Target->Step3 Step1->Impurity1 Remains in Organics (If acid form) Step1->Impurity2 Remains in Organics (Discard Organics) Step1->Target Moves to Water Step2->Impurity1 Stays in Water (As Carboxylate) Step2->Target Extracts to Organics Step3->Impurity2 Remains in Mother Liquor (If carried over) Step3->Target Precipitates as Solid

Figure 2: Strategic fractionation to separate common impurities based on pKa differences.

Quantitative Data: Solvent Efficiency Table

Solvent SystemExtraction EfficiencyEmulsion RiskRecommended Usage
Diethyl Ether Poor (<30%)LowAvoid. Too non-polar for this amino alcohol.
DCM (Pure) Moderate (60%)HighAcceptable, but often forms stubborn emulsions.
DCM + 10% IPA High (>90%) ModerateStandard. IPA disrupts H-bonds with water.
2-MeTHF High (>92%) LowPreferred. Clean phase cuts, high solubility.
Ethyl Acetate Moderate (70%)ModerateRisk of transesterification if heated/stored long-term.

References

  • Preparation of 2-aminophenyl-ethanol derivatives . Astellas Pharma Inc. (2004). Patent WO2004041776A1. (Describes the synthesis and isolation of Mirabegron intermediates, including the salt formation strategies).

  • Process for the preparation of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol . (2014). Organic Process Research & Development. (Discusses the handling of similar phenylethanolamine intermediates and the criticality of pH control).

  • Purification of Laboratory Chemicals . Armarego, W. L. F. (2017). Butterworth-Heinemann. (General reference for pKa-based extraction of amino esters).

  • Sigma-Aldrich Technical Bulletin . Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride Product Data. (Confirming storage conditions and salt forms).

Technical Support Center: Troubleshooting Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoate Ester Synthesis. For researchers and drug development professionals, synthesizing benzoate esters is a fundamental transformation. However, achieving high yields and analytical purity is frequently complicated by method-specific side reactions.

This guide provides in-depth troubleshooting, mechanistic causality, and self-validating protocols for the three most common esterification methodologies: Fischer, Steglich, and Schotten-Baumann.

Logical Troubleshooting Workflow

Before diving into specific methodologies, use the following workflow to trace the origin of impurities detected in your benzoate ester products.

Workflow Start Impurity Detected in Benzoate Ester CheckMethod Which Synthesis Method Used? Start->CheckMethod Fischer Fischer (Acid/Heat) CheckMethod->Fischer Steglich Steglich (DCC/DMAP) CheckMethod->Steglich Schotten Schotten-Baumann CheckMethod->Schotten Ether Ether / Alkene? Reduce Temp & Acid Fischer->Ether NAcyl N-Acylurea? Increase DMAP Steglich->NAcyl Anhydride Anhydride / Hydrolysis? Control pH & Temp Schotten->Anhydride

Logical troubleshooting workflow for identifying benzoate ester side products.

Section 1: Fischer Esterification (Acid-Catalyzed)

FAQ & Mechanistic Troubleshooting

Q: Why am I seeing dialkyl ethers and low benzoate ester yields in my GC-MS? A: The1 relies on an equilibrium driven by an acid catalyst and heat[1]. The causality of your side products depends on the alcohol used. When using primary alcohols at elevated temperatures, the strong acid can catalyze the self-condensation of the alcohol to form dialkyl ethers[2]. Alternatively, if you are using secondary or tertiary alcohols, they are highly susceptible to E1 dehydration under acidic conditions, forming alkenes instead of the desired ester[3].

Solution: Shift the equilibrium without relying on excessive heat. Use a Dean-Stark apparatus to physically remove water as it forms, which drives the reaction forward via Le Chatelier’s principle while allowing for milder reflux temperatures[1].

Self-Validating Protocol: Fischer Esterification with Dean-Stark Trap

This system is self-validating: the physical accumulation of water in the trap provides real-time visual confirmation of reaction progress.

  • Setup: In a round-bottom flask, combine 1.0 eq of benzoic acid and 1.5 eq of the target alcohol in toluene (solvent).

  • Catalysis: Add 0.05 eq of p-Toluenesulfonic acid (p-TsOH). Note: p-TsOH is preferred over H2SO4 as it is less oxidative, minimizing degradation.

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Execution: Reflux the mixture. Monitor the water collecting in the trap. The reaction is complete when the theoretical volume of water (1 eq) is collected.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 to neutralize the catalyst and remove unreacted benzoic acid. Dry over MgSO4 and concentrate.

Section 2: Steglich Esterification (DCC/DMAP)

FAQ & Mechanistic Troubleshooting

Q: My Steglich esterification is yielding a difficult-to-separate byproduct with an anomalous mass. What is it and how do I prevent it? A: You are likely observing the formation of an N-acylurea byproduct. In the 4, N,N'-dicyclohexylcarbodiimide (DCC) activates benzoic acid to form an O-acylisourea intermediate[4]. If the subsequent nucleophilic attack by the alcohol is slow—often due to steric hindrance—the intermediate undergoes a spontaneous 1,3-rearrangement into a dead-end N-acylurea[5].

Solution: Ensure you are using an adequate catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intercepts the intermediate before it can rearrange, cleanly transferring the acyl group to the alcohol[4].

G BA Benzoic Acid + DCC OAI O-Acylisourea (Reactive Intermediate) BA->OAI Activation NAU N-Acylurea (Dead-end Side Product) OAI->NAU 1,3-Rearrangement (Slow, No DMAP) DMAP_Int N-Acylpyridinium (Active Intermediate) OAI->DMAP_Int + DMAP (Fast) Ester Benzoate Ester (Target Product) DMAP_Int->Ester + Alcohol

Mechanistic divergence in Steglich esterification leading to N-acylurea.

Self-Validating Protocol: DMAP-Catalyzed Steglich Esterification

This protocol self-validates through the precipitation of dicyclohexylurea (DCU), which confirms the initial activation step.

  • Setup: Dissolve 1.0 eq of benzoic acid and 1.1 eq of the alcohol in dry dichloromethane (DCM) at 0°C under inert atmosphere.

  • Catalysis: Add 0.1 eq of DMAP.

  • Activation: Slowly add 1.1 eq of DCC dissolved in DCM dropwise. Validation: A white precipitate of DCU will begin to form almost immediately, indicating successful O-acylisourea formation.

  • Execution: Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP) and saturated NaHCO3. Dry over MgSO4 and concentrate.

Section 3: Schotten-Baumann Acylation (Acid Chloride Method)

FAQ & Mechanistic Troubleshooting

Q: I am reacting benzoyl chloride with an alcohol, but I am recovering significant amounts of benzoic acid and benzoic anhydride. How do I fix this? A: The 6 utilizes a biphasic system (aqueous base and organic solvent) to neutralize the HCl generated during esterification[6]. If stirring is insufficient, the alcohol in the organic layer cannot efficiently reach the benzoyl chloride. Consequently, hydroxide ions in the aqueous phase outcompete the alcohol, hydrolyzing the benzoyl chloride into benzoic acid[7]. The resulting benzoate salt can then attack unreacted benzoyl chloride, generating benzoic anhydride.

Solution: Vigorous biphasic stirring is non-negotiable to maximize the interfacial surface area. Additionally, strict temperature control (0°C) slows down the competitive hydrolysis of the acid chloride.

Self-Validating Protocol: Biphasic Schotten-Baumann Esterification

This protocol self-validates through olfactory and pH cues: the disappearance of the sharp, lachrymatory odor of benzoyl chloride and the maintenance of an alkaline pH indicate completion.

  • Setup: Dissolve 1.0 eq of the target alcohol in DCM. Add this to a vigorously stirring 10% aqueous NaOH solution to create a biphasic system.

  • Temperature Control: Cool the biphasic mixture to 0°C using an ice bath.

  • Execution: Dropwise add 1.2 eq of benzoyl chloride. Critical Step: Ensure the magnetic stirrer is set to a high RPM to create a fine emulsion between the aqueous and organic layers.

  • Monitoring: Stir for 1-2 hours. Periodically check the aqueous layer with pH paper to ensure it remains basic (pH > 9). The reaction is complete when the distinct, sharp odor of benzoyl chloride dissipates[7].

  • Workup: Separate the organic layer. Wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent.

Quantitative Data Summary: Side-Product Comparison

Summarizing the causality and mitigation of side products allows for rapid method selection during experimental design.

Synthesis MethodPrimary ReagentsCommon Side ProductsMechanistic CauseMitigation Strategy
Fischer Benzoic Acid, Alcohol, H+Dialkyl Ethers, AlkenesAcid-catalyzed alcohol self-condensation or E1 dehydration.Lower temperature; use Dean-Stark trap to remove water.
Steglich Benzoic Acid, Alcohol, DCCN-Acylurea, Anhydrides1,3-rearrangement of O-acylisourea intermediate.Add 5-10 mol% DMAP to intercept the intermediate.
Schotten-Baumann Benzoyl Chloride, Alcohol, BaseBenzoic Acid, Benzoic AnhydrideCompetitive hydrolysis by aqueous hydroxide ions.Vigorous biphasic stirring; maintain 0°C during addition.

References

Sources

Amino Alcohol Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of β-amino alcohols. These versatile scaffolds are critical in drug development (e.g., beta-blockers, sphingosine analogs) and act as essential chiral auxiliaries in asymmetric synthesis. The two predominant synthetic routes—epoxide aminolysis (ring-opening) and amino acid reduction —each present unique mechanistic hurdles.

Epoxide ring-opening is often plagued by poor regioselectivity and sluggish kinetics with sterically hindered amines. Conversely, amino acid reduction frequently suffers from incomplete conversion, chemoselectivity issues, or racemization of the α-stereocenter. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize these reactions based on field-proven causality.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic logic tree below to identify the optimal optimization pathway for your specific starting materials and encountered issues.

G Start Target: Amino Alcohol Q1 Starting Material? Start->Q1 Epoxide Epoxide + Amine (Aminolysis) Q1->Epoxide Epoxide AminoAcid Amino Acid / Ester (Reduction) Q1->AminoAcid Amino Acid Regio Issue: Regioselectivity or Low Yield? Epoxide->Regio Racemization Issue: Racemization or Incomplete Rxn? AminoAcid->Racemization Solvent Optimize Solvent (Polar/H-Bonding) Regio->Solvent Poor Yield Catalyst Add Lewis Acid (e.g., TiCl4, ZrCl4) Regio->Catalyst Poor Selectivity RedAgent Switch to NaBH4-I2 or NaBH4-H2SO4 Racemization->RedAgent Incomplete Protect N-Protection (Boc/Fmoc) Racemization->Protect Racemization

Caption: Diagnostic workflow for optimizing amino alcohol synthesis routes based on starting materials.

Module 1: Epoxide Ring-Opening (Aminolysis)

Mechanistic Causality: The uncatalyzed aminolysis of epoxides typically requires elevated temperatures, which can lead to polymerization or rearrangement to allylic alcohols. The regioselectivity (attack at the less hindered vs. more hindered carbon) is governed by the steric and electronic nature of the epoxide. Lewis acid catalysts (e.g., metal halides, metallodendrimers) coordinate to the epoxide oxygen, increasing its electrophilicity and allowing the reaction to proceed at ambient temperature with high regioselectivity via an SN2-like transition state[1].

Troubleshooting Q&A

Q: My reaction between a sterically hindered amine and an aliphatic epoxide is stalling, even at reflux. How can I drive this to completion without causing degradation? A: Thermal forcing often leads to unwanted side reactions. Instead, shift the activation energy barrier by employing a Lewis acid catalyst or a hydrogen-bonding solvent. For instance, using water or fluorinated alcohols can activate the epoxide via hydrogen bonding. Alternatively, transition metal catalysts (e.g., Ni²⁺ or Cu²⁺ metallodendrimer complexes) or biocatalytic approaches using lipases in continuous-flow systems have shown excellent conversion rates at mild temperatures (30-35°C)[1],[2]. If using a continuous-flow biocatalysis system, ensure the residence time is optimized (typically 20 minutes) to maximize enzyme-substrate interaction without causing product inhibition[2].

Q: I am getting a nearly 1:1 mixture of regioisomers (α-amino alcohol and β-amino alcohol) when opening styrene oxide. How do I control the regioselectivity? A: Styrene oxide is prone to attack at both the terminal (less hindered) and benzylic (more stable carbocation character) positions. To favor attack at the terminal position, use strict SN2 conditions: a non-polar solvent with a bulky Lewis acid catalyst. Conversely, if you want attack at the benzylic position, highly polar conditions or specific catalysts that stabilize the partial positive charge at the benzylic carbon will shift the mechanism toward an SN1-like pathway.

Quantitative Data: Catalyst & Condition Comparison for Epoxide Aminolysis
Condition/CatalystTemp (°C)Typical YieldRegioselectivity (Terminal)Key Advantage
Uncatalyzed (Neat)80 - 12040 - 60%Poor to ModerateNo catalyst removal needed
Ni²⁺-Metallodendrimer25 (RT)85 - 97%Excellent (>95%)High yield, recyclable catalyst[1]
Lipase (Continuous Flow)35>90%ExcellentGreen chemistry, highly scalable[2]
Lewis Acids (e.g., ZrCl₄)25 - 5070 - 90%Good to ExcellentFast reaction kinetics
Validated Protocol: Catalytic Epoxide Ring-Opening under Mild Conditions

Self-Validating Check: The disappearance of the epoxide starting material should be monitored by TLC (using a KMnO₄ stain, as aliphatic epoxides are UV-inactive). The appearance of a highly polar, ninhydrin-active spot confirms the formation of the amino alcohol.

  • Preparation: In a round-bottom flask, dissolve the epoxide (1.0 equiv, 10 mmol) and the amine (1.05 equiv, 10.5 mmol) in a suitable solvent (e.g., dichloromethane, 20 mL). If using solvent-free conditions, mix the reagents neat.

  • Catalyst Addition: Add the selected Lewis acid catalyst (e.g., 4 mol% Ni²⁺-metallodendrimer)[1].

  • Reaction: Stir the mixture at ambient temperature (25°C). Monitor progress via TLC or GC-MS. Typical reaction times range from 0.5 to 3 hours[1].

  • Workup: Filter the mixture to recover the solid catalyst (if using a heterogeneous catalyst like grafted Sepabeads). Quench the filtrate with water, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude β-amino alcohol via flash column chromatography.

Module 2: Reduction of Amino Acids to Amino Alcohols

Mechanistic Causality: Direct reduction of carboxylic acids to alcohols is notoriously difficult due to the low electrophilicity of the carboxylate anion. While LiAlH₄ is a classical choice, it poses severe safety risks upon scale-up and can lead to over-reduction or racemization. The NaBH₄-I₂ system generates borane (BH₃) in situ, which is highly electrophilic and rapidly reduces carboxylic acids to alcohols via a triacyloxyborane intermediate. Similarly, the NaBH₄-H₂SO₄ system offers operational simplicity and avoids the explosion risks associated with borane gas or LiAlH₄[3].

Troubleshooting Q&A

Q: I am reducing a chiral α-amino acid using LiAlH₄, but my enantiomeric excess (ee) is dropping significantly. How can I prevent racemization? A: LiAlH₄ is highly basic, which can deprotonate the α-carbon of the amino acid, leading to racemization before reduction occurs. To preserve stereochemical integrity, switch to a milder, electrophilic reducing system like NaBH₄-I₂ or NaBH₄-H₂SO₄[3]. Additionally, protecting the amine (e.g., N-Boc or N-Fmoc) prevents the amine from coordinating detrimentally with the reducing agent. Reductions of N-protected amino acids using NaBH₄-based systems or Titanium-catalyzed ammonia-borane have been shown to proceed with complete stereochemical retention[4].

Q: My NaBH₄/I₂ reduction is incomplete, leaving unreacted amino acid. What is going wrong? A: Incomplete conversion in the NaBH₄/I₂ system usually stems from moisture in the solvent or improper stoichiometry. The in situ generation of BH₃ requires strictly anhydrous THF. Water reacts violently with BH₃, quenching the active reducing species. Furthermore, the stoichiometry must account for the active protons on the amino acid (carboxylic acid proton and amine protons). Typically, 2.5 to 3.0 equivalents of NaBH₄ and 1.0 equivalent of I₂ are required for unprotected amino acids[3].

Quantitative Data: Reducing Agents for Amino Acids
Reducing SystemSafety ProfileChemoselectivityStereoretention (Chiral Pool)Typical Yield
LiAlH₄Hazardous (Pyrophoric)Poor (Reduces most groups)Moderate (Risk of racemization)60 - 80%
NaBH₄ - I₂Moderate (I₂ handling)Excellent (Tolerates halogens)Excellent (>98% ee)[3]75 - 92%
NaBH₄ - H₂SO₄Moderate (Acidic)GoodExcellent[3]70 - 90%
NH₃-BH₃ / TiCl₄Safe (Bench stable)Excellent (Tolerates esters)Excellent[4]74 - 93%
Validated Protocol: Reduction of α-Amino Acids using NaBH₄-I₂

Self-Validating Check: The vigorous evolution of hydrogen gas upon the addition of iodine indicates the successful in situ formation of the active borane species. Post-workup, the absence of a carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad O-H/N-H stretch (~3300 cm⁻¹) in the crude IR spectrum confirms complete reduction.

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Reagent Loading: Suspend the α-amino acid (10 mmol) and NaBH₄ (25 mmol, 2.5 equiv) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Dissolve Iodine (I₂) (10 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur.

  • Heating: Once gas evolution ceases, remove the ice bath and heat the mixture to reflux for 12–16 hours[3].

  • Quenching: Cool the reaction to room temperature. Carefully add methanol (15 mL) dropwise until the mixture becomes clear, destroying excess borane.

  • Workup: Evaporate the solvents. Dissolve the white residue in 20% aqueous KOH (20 mL) and stir for 2 hours to break up tightly bound boron complexes. Extract the free amino alcohol with dichloromethane (3 x 20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure β-amino alcohol.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for epoxide aminolysis? A: Yes, water can actually accelerate the ring-opening of epoxides by acting as a hydrogen-bond donor to the epoxide oxygen, increasing its electrophilicity. This "on-water" or "in-water" catalysis is highly effective for hydrophobic substrates, though the solubility of the amine must be carefully considered[1].

Q: How do I remove the boron impurities after a NaBH₄-based reduction? A: Boron complexes (e.g., boroxines) strongly coordinate to the newly formed amino alcohol. The most effective method to break these complexes is to reflux the crude product in a strong base (like 20% aqueous KOH or NaOH) or to repeatedly co-evaporate the crude mixture with methanol. Methanol forms volatile trimethyl borate (B(OMe)₃), which is easily removed under vacuum.

Q: Are N-protecting groups stable under NaBH₄-I₂ conditions? A: Yes. Unlike LiAlH₄, which can sometimes cleave or alter protecting groups, the NaBH₄-I₂ and TiCl₄-catalyzed ammonia-borane systems are remarkably mild. Both N-Boc and N-Fmoc protecting groups are well-tolerated, providing high yields of the protected amino alcohols without degradation[4].

References
  • [3] New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols | Source: researchgate.net | 3

  • [4] A Safer Reduction of Carboxylic Acids with Titanium Catalysis | Source: acs.org | 4

  • [1] RSC Advances: Metallodendrimer Catalyzed Synthesis of β-amino alcohols | Source: rsc.org | 1

  • [2] Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System | Source: mdpi.com | 2

Sources

Stability issues of Methyl 3-(1-amino-2-hydroxyethyl)benzoate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(1-amino-2-hydroxyethyl)benzoate Senior Application Scientist Desk | Stability & Handling Guide

Executive Summary

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (CAS: 373648-81-8 / 188586-35-8) is a critical bifunctional intermediate often utilized in the synthesis of adrenergic receptor agonists (e.g., Mirabegron derivatives).[1] Its chemical architecture—featuring a methyl ester , a benzylic primary amine , and a vicinal primary alcohol —creates a "stability triad" that requires precise handling.

This guide addresses the three primary degradation vectors: ester hydrolysis , oxidative deamination , and intermolecular amidation . The protocols below are designed to maximize solution stability and data integrity during drug development workflows.

Part 1: Critical Stability Factors (The "Why")

The stability of this compound in solution is governed by the interplay of its functional groups. Understanding these mechanisms is the first step in troubleshooting.

The Hydrolysis Trap (pH Sensitivity)

The methyl ester at the meta-position is moderately stable in neutral organic solvents but highly susceptible to hydrolysis in aqueous conditions, particularly at high pH.

  • Mechanism: Base-catalyzed saponification converts the methyl ester to the carboxylic acid (Mass shift: -14 Da).

  • Risk Factor: The molecule’s own primary amine (pKa ~9-10) can raise the pH of unbuffered aqueous solutions, accelerating "self-hydrolysis" if the free base is used without neutralization.

Benzylic Oxidation (Air Sensitivity)

The amine group is attached to a benzylic carbon (the carbon directly bonded to the aromatic ring).

  • Mechanism: Benzylic amines are prone to oxidative degradation via radical pathways or direct oxidation to imines/ketones upon prolonged exposure to oxygen and light.

  • Indicator: Solutions turning yellow or brown.

Transesterification (Solvent Choice)
  • Mechanism: Dissolving the methyl ester in alcohols other than methanol (e.g., Ethanol, Isopropanol) can lead to an exchange of the alkoxy group, forming the ethyl or isopropyl ester.

  • Impact: This creates a new chemical entity with different solubility and potency profiles.

Part 2: Troubleshooting Guide (Q&A)

Q1: My LC-MS analysis shows a split peak with a mass difference of +14 Da. Is my compound impure?

  • Diagnosis: This is likely Transesterification .[2]

  • Cause: You likely dissolved the Methyl ester in Ethanol or used an LC mobile phase containing Ethanol. The +14 Da shift corresponds to the exchange of Methyl (-CH3) for Ethyl (-CH2CH3).

  • Solution: Always match the solvent alcohol to the ester. Use Methanol (MeOH) for stock solutions. If using Ethanol is mandatory, keep the temperature low (<4°C) and analyze immediately.

Q2: The solution has developed a faint yellow tint after 24 hours at room temperature. Can I still use it?

  • Diagnosis: Early-stage Oxidative Degradation .

  • Cause: Benzylic amines oxidize in the presence of atmospheric oxygen and light.

  • Decision: For qualitative assays (e.g., rough solubility), it may be acceptable. For quantitative kinetics (Kd/Ki) or biological assays , discard the solution. The oxidation products (imines/aldehydes) are reactive electrophiles that can interfere with protein targets.

  • Prevention: Degas solvents with nitrogen/argon and store stock solutions in amber vials under inert gas at -20°C.

Q3: I see a white precipitate forming in my aqueous buffer (pH 7.4). Why?

  • Diagnosis: Free Base Precipitation .

  • Cause: The compound is often supplied as an HCl salt (highly soluble). At pH 7.4, a significant fraction of the amine deprotonates to the free base. The free base, having a lipophilic aromatic ester, has lower aqueous solubility than the salt.

  • Solution:

    • Lower the stock concentration (stay below 10 mM in aqueous buffers).

    • Add a co-solvent like DMSO (up to 5%) to maintain solubility of the free base species.

Q4: Can I use this compound in a reaction with a ketone/aldehyde?

  • Warning: The primary amine and the vicinal hydroxyl group make this compound structurally similar to ethanolamine. It will rapidly form oxazolidines or imines with ketones/aldehydes.

  • Action: Avoid acetone as a solvent. Avoid aldehyde-based fixatives if using in cell culture.

Part 3: Degradation Pathways Diagram

The following diagram visualizes the chemical fate of Methyl 3-(1-amino-2-hydroxyethyl)benzoate under various stress conditions.

StabilityPathways Compound Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Target) Acid Hydrolysis Product (Carboxylic Acid) Mass: -14 Da Compound->Acid High pH / H2O (Hydrolysis) EthylEster Transesterification Product (Ethyl Ester) Mass: +14 Da Compound->EthylEster Ethanol Solvent (Transesterification) Imine Oxidation Product (Imine/Ketone) Yellow Color Compound->Imine O2 / Light (Benzylic Oxidation) Dimer Dimer/Oligomer (Intermolecular Amide) Compound->Dimer High Conc. (>100mM) (Amidation)

Caption: Figure 1. Primary degradation pathways. Red path indicates hydrolysis (irreversible); Yellow path indicates solvent-mediated exchange; Green path indicates oxidative instability.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (up to 3 months).

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or Methanol .

    • Note: DMSO is preferred for biological assays; Methanol is preferred for LC-MS standards.

  • Weighing: Weigh the HCl salt form (more stable than free base) into an amber glass vial.

  • Dissolution: Add solvent to achieve 10 mM concentration. Vortex for 30 seconds.

    • Critical: If using DMSO, ensure it is fresh (DMSO absorbs water from air, promoting hydrolysis).

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf life: 3 months (DMSO), 1 month (Methanol).

Protocol B: QC Check (HPLC-UV)

Run this check if the stock is older than 2 weeks.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic ring)
Pass Criteria Purity > 95%; No peak at RRT ~0.8 (Acid hydrolysis product)

Part 5: Stability Data Summary

ConditionStability RatingPrimary DegradantRecommendation
Solid State (HCl Salt) HighNoneStore desiccated @ 4°C.
DMSO Solution (-20°C) HighNoneBest for stock solutions.
Water (pH 2-5) ModerateCarboxylic Acid (Slow)Use immediately.
Water (pH > 8) LowCarboxylic Acid (Fast)Avoid.
Ethanol LowEthyl EsterAvoid. Use Methanol instead.
Acetone Very LowImine/OxazolidineStrictly Prohibited.

References

  • Sigma-Aldrich. Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride Product Page. (Accessed 2026).[3][4][5] Link

  • PubChem. Methyl 3-(2-hydroxyethyl)benzoate Compound Summary. (For structural analog comparison regarding ester stability). Link[3]

  • Satchell, D. P. N. "The Hydrolysis of Esters of Carboxylic Acids." Chemical Society Reviews, 1974.
  • ChemScene. Product Safety and Handling: Methyl 3-(1-amino-2-hydroxyethyl)benzoate.Link

  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters. (Kinetics of methyl benzoate hydrolysis). Link

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-(1-amino-2-hydroxyethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Free Base CAS: 188586-35-8 | HCl Salt CAS: 373648-81-8)[1]

Core Troubleshooting FAQs

Q1: I am reducing 3-(methoxycarbonyl)phenylglycine to obtain the target molecule, but I keep observing an over-reduction impurity (the benzyl alcohol derivative). How can I preserve the methyl ester? A1: The use of strong, non-selective hydride donors like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 will inevitably reduce both the carboxylic acid and the methyl ester. To achieve chemoselectivity, you must utilize a reagent system that activates the carboxylic acid specifically. The combination of 

and

(or

and

) generates diborane in situ. This highly electrophilic species rapidly and selectively reduces the electron-rich carboxylic acid to the corresponding amino alcohol while leaving the less reactive methyl ester intact[2][3].

Q2: When synthesizing the molecule via Sharpless Asymmetric Aminohydroxylation (AA) of methyl 3-vinylbenzoate, my major product is the wrong regioisomer. How do I fix this? A2: In the Sharpless AA of styrenes using standard carbamate nitrogen sources and


 ligands, the 2-amino-1-hydroxyethyl regioisomer (Regioisomer A) often predominates due to the default transition state geometry[4][5]. To invert the regioselectivity and favor the desired 1-amino-2-hydroxyethyl product (Regioisomer B), you should switch the chiral ligand to an anthraquinone derivative like 

, or strictly control the pH of the reaction medium. The "aryl-binding pocket" of the osmium-ligand complex can be manipulated under buffered conditions to favor the benzylic amine[4][5].

Q3: My purified free base product degrades over time, forming a high-molecular-weight impurity. What is the mechanism, and how do I prevent it? A3: The molecule contains both a highly nucleophilic primary amine and an electrophilic methyl ester. During storage as a free base, intermolecular transamidation occurs, where the amine of one molecule attacks the ester of another, forming dimers and oligomers. To prevent this, the product must be converted to its Hydrochloride (HCl) salt[1]. Protonating the amine removes its nucleophilicity, effectively shutting down this degradation pathway.

Quantitative Impurity Profiling

Impurity NameStructural DeviationDetection (LC-MS)Root CausePrevention Strategy
Des-ester (Hydrolysis) Carboxylic acid instead of methyl esterngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

182.08

High pH or prolonged aqueous exposure during workup.Maintain pH 7.5–8.0 during extraction; avoid strong bases.
Over-reduction Benzyl alcohol instead of methyl ester

168.10

Use of non-selective reducing agents (e.g.,

).
Use chemoselective

system.
Regioisomer A 2-amino-1-hydroxyethyl orientation

196.09

Improper ligand choice in Sharpless AA.Utilize

ligand or pH-controlled conditions[4].
Transamidation Dimer Intermolecular amide bond formation

359.16

Nucleophilic attack of free amine on ester during storage.Convert to and store as the Hydrochloride (HCl) salt[1].

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Reduction of Amino Acid Precursor

Objective: Reduce the carboxylic acid of 3-(methoxycarbonyl)phenylglycine without cleaving the methyl ester.

  • Setup: Suspend the amino acid precursor (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Hydride Addition: Add

    
     (2.5 eq) in one portion. Stir for 15 minutes at room temperature.
    
  • Activation: Cool the reaction mixture to 0 °C. Slowly add

    
     (2.5 eq) dropwise over 30 minutes.
    
    • Causality: The Lewis acid coordinates with the carboxylate and reacts with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to form diborane, which selectively attacks the activated acid[3].
      
  • Reaction: Warm the mixture to room temperature, then heat to a gentle reflux for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, quench with 1 drop of MeOH, and analyze via LC-MS. The disappearance of the starting material mass (

    
     210) and the appearance of the product mass (
    
    
    
    196) without the over-reduction mass (
    
    
    168) confirms successful chemoselective reduction.
  • Quench & Workup: Cool to 0 °C and carefully quench with excess MeOH to destroy residual borane. Concentrate the mixture, adjust the aqueous phase to pH 8.0 using saturated

    
    , and extract with EtOAc.
    
Protocol B: Hydrochloride Salt Formation (Storage Stabilization)

Objective: Prevent transamidation dimerization by neutralizing the primary amine.

  • Dissolution: Dissolve the purified Methyl 3-(1-amino-2-hydroxyethyl)benzoate free base in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 1.05 eq of 4M HCl in dioxane under vigorous stirring.

  • Self-Validation Check: The formation of the HCl salt is confirmed by the immediate precipitation of a white crystalline solid. If the solution remains cloudy without precipitating, seed crystals or a trace amount of methanol can be added to induce crystallization.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours. The final salt should demonstrate infinite shelf-life at room temperature[1].

Reaction & Impurity Pathway Visualization

G SM1 Amino Acid Precursor Reagent_Red NaBH4 / BF3·Et2O SM1->Reagent_Red Chemoselective Reagent_LiAlH4 LiAlH4 (Non-selective) SM1->Reagent_LiAlH4 Ester Reduction SM2 Methyl 3-vinylbenzoate Reagent_AA_PHAL Sharpless AA: (DHQ)2PHAL SM2->Reagent_AA_PHAL Regioselective (Isomer A) Reagent_AA_AQN Sharpless AA: (DHQ)2AQN SM2->Reagent_AA_AQN Regioselective (Isomer B) Product Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Desired Product) Imp_Hydro Hydrolysis Impurity (m/z 182.08) Product->Imp_Hydro High pH Workup Imp_Dimer Transamidation Dimer (m/z 359.16) Product->Imp_Dimer Storage as Free Base Imp_OverRed Over-reduction Impurity (m/z 168.10) Imp_Regio Regioisomer A (m/z 196.09) Reagent_Red->Product Chemoselective Reagent_LiAlH4->Imp_OverRed Ester Reduction Reagent_AA_PHAL->Imp_Regio Regioselective (Isomer A) Reagent_AA_AQN->Product Regioselective (Isomer B)

Reaction workflows demonstrating the chemoselective and regioselective pathways vs. impurity generation.

References

  • [1] Title: METHYL 3-(1-AMINO-2-HYDROXYETHYL)BENZOATE HCL - MilliporeSigma. Source: sigmaaldrich.com. URL:

  • [2] Title: A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Source: acs.org. URL:

  • [4] Title: The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Source: acs.org. URL:

  • [5] Title: 5.3 Aminohydroxylation and Aminooxygenation of Alkenes. Source: thieme-connect.de. URL:

  • Title: Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O. Source: researchgate.net. URL:

  • [3] Title: Acids to Aminoalcohols: Use of NaBH4-H2SO4. Source: mdma.ch. URL:

Sources

Process R&D Technical Support Center: Scaling Up Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the scalable synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Free base CAS: 188586-35-8[1]; HCl salt CAS: 373648-81-8[2]).

Chiral and racemic 1,2-aminoalcohols (phenylglycinol derivatives) are omnipresent in bioactive compounds, yet their construction often requires overcoming significant challenges associated with polar bond retrosynthetic analysis and chemoselectivity[3]. Traditional methods for synthesizing 1-aryl-2-aminoalkanol derivatives often rely on the non-selective reduction of amides or nitriles[4], which can lead to over-reduction or saponification of sensitive functional groups like the methyl benzoate moiety in our target molecule.

To bypass these issues, we utilize a robust, 4-step linear sequence: a Strecker reaction, followed by an anhydrous Pinner esterification, a chemoselective borohydride reduction[5], and final salt formation.

I. Route Visualization & Mechanistic Pathway

SynthesisRoute SM Methyl 3-formylbenzoate (Starting Material) Step1 Methyl 3-(amino(cyano)methyl)benzoate (Aminonitrile) SM->Step1 Step 1: Strecker Reaction NaCN, NH4Cl, NH3/MeOH Step2 Methyl 3-(1-amino-2-methoxy-2-oxoethyl)benzoate (Alpha-amino ester) Step1->Step2 Step 2: Pinner Reaction HCl(g), Anhydrous MeOH Step3 Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Target Free Base) Step2->Step3 Step 3: Selective Reduction NaBH4, EtOH, 0°C to RT Step4 Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (Final API Salt) Step3->Step4 Step 4: Salt Formation HCl in EtOAc

Workflow for the 4-step scalable synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl.

II. Step-by-Step Experimental Protocols (Self-Validating)

Every protocol below is engineered as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Strecker Reaction (Aminonitrile Formation)
  • Causality: We use a classical Strecker approach rather than Sharpless Asymmetric Aminohydroxylation (SAA) because SAA requires highly toxic osmium catalysts and often yields poor regioselectivity on electron-deficient styrenes. The Strecker route guarantees the amine is installed at the benzylic position.

  • Procedure:

    • Suspend Methyl 3-formylbenzoate (1.0 eq, 100 g) in 7M NH₃ in Methanol (5.0 vol). Stir at 20°C for 2 hours to drive imine formation.

    • Add NH₄Cl (1.5 eq) and NaCN (1.2 eq) portion-wise, maintaining the internal temperature below 30°C.

    • Stir the suspension for 24 hours at room temperature.

    • Quench with aqueous Na₂CO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aminonitrile.

  • Self-Validation Checkpoint:

    • TLC: Disappearance of the aldehyde (R_f = 0.6 in 7:3 Hexanes/EtOAc). The product spot (R_f = 0.3) must stain bright red/purple with Ninhydrin.

    • IR Spectroscopy: Look for the appearance of a weak but distinct -C≡N stretch at ~2220 cm⁻¹.

Step 2: Pinner Reaction (Alpha-Amino Esterification)
  • Causality: Aqueous acidic hydrolysis of the nitrile would indiscriminately saponify the methyl benzoate ester. By using anhydrous HCl gas in methanol (Pinner conditions), the nitrile is converted directly to a methyl imidate, which hydrolyzes exclusively to the methyl ester upon careful aqueous workup, leaving the benzoate ester perfectly intact.

  • Procedure:

    • Dissolve the crude aminonitrile (1.0 eq) in anhydrous Methanol (10.0 vol) and cool to 0°C.

    • Bubble anhydrous HCl gas through the solution until saturated.

    • Seal the vessel and stir at 20°C for 16 hours.

    • Concentrate the mixture in vacuo to remove excess HCl. Add ice-cold water (5.0 vol) and stir for 1 hour to hydrolyze the imidate intermediate.

    • Neutralize carefully with solid NaHCO₃ to pH 8, extract with Dichloromethane (DCM), and concentrate.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Complete disappearance of the -C≡N stretch at 2220 cm⁻¹.

    • ¹H NMR (CDCl₃): Appearance of two distinct methoxy singlets at ~3.90 ppm (benzoate) and ~3.75 ppm (alpha-amino ester).

Step 3: Chemoselective Reduction
  • Causality: Sodium borohydride (NaBH₄) in ethanol is highly chemoselective. The alpha-amino ester is activated toward hydride attack due to the inductive pull and coordination of the adjacent amine, whereas the isolated benzoate ester is electronically deactivated and remains unreactive under these mild conditions[5].

  • Procedure:

    • Dissolve the alpha-amino ester (1.0 eq) in absolute Ethanol (8.0 vol) and cool to 0°C.

    • Add NaBH₄ (3.0 eq) in small portions over 1 hour to control hydrogen gas evolution.

    • Allow the reaction to warm to 20°C and stir for 12 hours.

    • Quench the excess hydride by slowly adding Acetone (1.0 vol), followed by saturated aqueous NH₄Cl.

    • Extract the highly polar product using 2-Methyltetrahydrofuran (2-MeTHF), dry, and concentrate to yield the free base.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the mass of the free base (M+H = 196.2 m/z).

    • ¹H NMR (CDCl₃): Disappearance of the alpha-amino ester methoxy singlet (~3.75 ppm); the benzoate methoxy singlet (~3.90 ppm) must remain untouched. Appearance of a -CH₂OH multiplet at ~3.60 ppm.

Step 4: Hydrochloride Salt Formation
  • Causality: The free base of Methyl 3-(1-amino-2-hydroxyethyl)benzoate is prone to oxidative degradation and is highly hygroscopic. Converting it to the HCl salt ensures long-term stability and upgrades the purity via crystallization.

  • Procedure:

    • Dissolve the free base in Ethyl Acetate (EtOAc) (6.0 vol) at 10°C.

    • Dropwise add 2M HCl in Diethyl Ether (1.1 eq). A white precipitate will form immediately.

    • Stir for 1 hour, filter the solid, wash with cold EtOAc, and dry under vacuum at 40°C.

  • Self-Validation Checkpoint:

    • Physical State: White, free-flowing crystalline powder.

    • Purity: >98% by HPLC (UV 254 nm).

III. Troubleshooting & FAQs

Q1: During the Strecker reaction (Step 1), my conversion stalls at ~70%. How can I drive it to completion? A: The formation of the intermediate imine is an equilibrium process that generates water. If your methanol is wet, the equilibrium is pushed backward. To fix this on scale, use anhydrous 7M NH₃ in MeOH and add a chemical dehydrating agent, such as Trimethyl Orthoformate (TMOF) or 3Å molecular sieves, to consume the water before adding the NaCN.

Q2: I am seeing saponification (hydrolysis) of the benzoate ester during Step 2. What went wrong? A: Saponification occurs if moisture is introduced during the HCl gas bubbling phase. The Pinner reaction must be strictly anhydrous until the imidate is fully formed. Ensure your methanol is dried over molecular sieves (<50 ppm water) and that your HCl gas line is passed through a concentrated H₂SO₄ drying trap.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H instead of NaBH₄ for the reduction in Step 3? A: Absolutely not. LiAlH₄ and DIBAL-H are too reactive and lack the necessary chemoselectivity. They will aggressively reduce the methyl benzoate ester to a benzyl alcohol, destroying your target molecule. Stick to NaBH₄ in ethanol, which selectively targets the activated alpha-amino ester[5].

Q4: The final free base (Step 3) is difficult to extract from the aqueous phase. How can I improve my isolated yield? A: Phenylglycinol derivatives are highly polar and amphiphilic[3]. Standard solvents like DCM or EtOAc will result in poor extraction efficiency. Switch your extraction solvent to 2-MeTHF or an EtOAc/Isopropanol (3:1) mixture. Alternatively, saturate the aqueous layer with NaCl prior to extraction.

IV. Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) & Expected Yields
StepChemical TransformationReagents & SolventsTemp (°C)Time (h)Expected YieldIPC Method
1 Strecker ReactionNaCN, NH₄Cl, NH₃/MeOH20 - 302485 - 90%TLC (Ninhydrin), IR
2 Pinner EsterificationHCl(g), Anhydrous MeOH0 to 201675 - 80%¹H NMR, IR
3 Selective ReductionNaBH₄, Absolute EtOH0 to 201280 - 85%LC-MS, ¹H NMR
4 Salt Formation2M HCl in Ether, EtOAc101>95%HPLC, Melting Point
Table 2: Impurity Profiling & Mitigation Strategies
Impurity Structure / IdentityOrigin StepRoot CauseMitigation Strategy
3-Formylbenzoic acid Step 1Hydrolysis of starting materialEnsure anhydrous conditions during imine formation.
3-(1-amino-2-methoxy-2-oxoethyl)benzoic acid Step 2Water ingress during Pinner reactionUse strictly anhydrous MeOH and dry HCl gas.
1-(3-(hydroxymethyl)phenyl)ethane-1,2-diol Step 3Over-reduction of benzoate esterMaintain temp ≤ 20°C; do not substitute NaBH₄ with stronger hydrides.

V. References

  • [4] One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances. Available at:

  • [1] 188586-35-8 | Methyl 3-(1-amino-2-hydroxyethyl)benzoate. ChemScene. Available at:

  • [2] CAS 373648-81-8 | Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride. Sigma-Aldrich. Available at:

  • [3] Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. PMC / NIH. Available at:

  • [5] A general asymmetric synthesis of phenylglycinols. ResearchGate. Available at:

Sources

Technical Support Center: Synthesis of Hydroxyethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 2-hydroxyethyl benzoate (and its derivatives) via the mono-esterification of ethylene glycol with benzoic acid.

While theoretically simple, this reaction is plagued by a classic competing selectivity issue: Mono-esterification vs. Di-esterification . The formation of ethylene glycol dibenzoate (the diester) is the primary failure mode, leading to difficult separations and yield loss. Furthermore, the reversibility of Fischer esterification requires rigorous water management.

This guide moves beyond standard textbook procedures, offering troubleshooting for "real-world" failure modes observed in the lab.

Master Reaction Architecture

Before troubleshooting, visualize the competing pathways. The "Enemy" is the secondary reaction where your desired product (


) reacts with another equivalent of benzoic acid to form the diester (

).

ReactionPathways BA Benzoic Acid (Limiting Reagent) Mono 2-Hydroxyethyl Benzoate (Target Product) BA->Mono k1 (Fast) Acid Cat. EG Ethylene Glycol (Excess) EG->Mono k1 (Fast) Acid Cat. Mono->BA Hydrolysis (If wet) Di Ethylene Glycol Dibenzoate (Impurity) Mono->Di k2 (Slow unless excess BA) + 2nd Eq. BA Water H2O (Must Remove) Mono->Water -H2O Di->Water -H2O

Figure 1: Reaction network showing the competitive formation of the diester impurity and the reversibility of the system.

Troubleshooting Modules (Q&A Format)

Module A: Selectivity & Yield Issues

User Symptom: "I am getting a mixture of solid and oil. NMR shows significant amounts of the diester (ethylene glycol dibenzoate) despite using 1:1 stoichiometry."

Root Cause: In a 1:1 stoichiometric mix, as soon as some monoester is formed, it competes with ethylene glycol for the remaining benzoic acid. Since the monoester is less polar than the glycol, it may actually be more soluble in the organic acid phase, accelerating the second reaction (diester formation).

Corrective Protocol:

  • Shift the Stoichiometry: You must operate under Kinetic Control . Use a large excess of ethylene glycol (the diol).

    • Recommended Ratio: 5:1 to 10:1 (Glycol : Benzoic Acid).

    • Why? This statistically ensures that every activated benzoic acid molecule encounters a fresh glycol molecule rather than a monoester molecule.

  • Slow Addition: Dissolve Benzoic Acid in a minimal amount of compatible solvent (or warm glycol) and add it slowly to the hot acid-catalyzed glycol pool.

User Symptom: "My reaction stalls at 60-70% conversion and won't proceed further."

Root Cause: This is a Thermodynamic Limit . Fischer esterification is an equilibrium process (


). If water is not physically removed, the rate of hydrolysis (reverse reaction) equals the rate of esterification.

Corrective Protocol: Implement an Azeotropic Distillation system.

  • Solvent Choice: Use Toluene (

    
    ) or Xylene (
    
    
    
    ).
  • Setup: Dean-Stark trap.

  • Checkpoint: Monitor the water volume collected in the trap. The reaction is complete only when water evolution ceases completely.

Module B: Purification & Isolation

User Symptom: "I cannot separate the monoester from the excess glycol and diester. Distillation leads to decomposition/yellowing."

Root Cause:

  • Decomposition: 2-hydroxyethyl benzoate has a high boiling point. Prolonged heating causes thermal degradation or transesterification (disproportionation into diester + glycol).

  • Solubility: The monoester is amphiphilic, making extraction tricky.

Corrective Protocol (The "Salting-Out" Workup): Do not attempt direct distillation of the crude mix if you have a high glycol excess.

StepActionMechanism
1. Quench Pour reaction mix into ice-cold brine (saturated NaCl) .Increases ionic strength. Glycol stays in water; Ester salts out.
2. Extract Extract with Ethyl Acetate (EtOAc) or DCM .Monoester and Diester move to organic phase.
3. Wash Wash organic layer 3x with Brine.Critical to remove entrained Ethylene Glycol.
4. Isolate Dry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and evaporate solvent.
Yields Crude Ester Mix (Mono + Di).
5. Purify Recrystallization (if solid) or Column Chromatography .See below for solvent systems.
  • Recrystallization Solvent: If the product solidifies (MP ~34-36°C), use Ether/Petroleum Ether or Toluene/Hexane . The diester (MP ~73°C) is much less soluble in cold ether and may precipitate first if present in large amounts—filter it off!

Module C: Analytical Validation (The Self-Validating System)

User Symptom: "How do I quickly confirm I have the monoester and not the diester without running a full mass spec?"

The Diagnostic Test (1H NMR): The symmetry of the ethylene backbone is your indicator.

  • 2-Hydroxyethyl Benzoate (Monoester):

    • The ethylene unit is asymmetric (

      
      ).
      
    • Signal: You will see two distinct triplets (or multiplets) in the 3.8 – 4.5 ppm range.

    • Shift: The

      
       is upfield (~3.9 ppm); the 
      
      
      
      is downfield (~4.4 ppm).
  • Ethylene Glycol Dibenzoate (Diester):

    • The ethylene unit is symmetric (

      
      ).
      
    • Signal: You will see a sharp singlet (or very tight AA'BB' system appearing as a singlet) at ~4.67 ppm .

Decision Logic:

NMR_Logic Start Analyze 1H NMR (3.5 - 5.0 ppm region) Q1 Do you see a Singlet at ~4.67 ppm? Start->Q1 Q2 Do you see Two Triplets? Q1->Q2 No / Small Result1 DI-ESTER Contamination (Failure) Q1->Result1 Yes (Only) Result2 MONO-ESTER (Success) Q2->Result2 Yes (Distinct) Result3 Mixture (Purification Needed) Q2->Result3 Both Signals Present

Figure 2: Rapid NMR diagnostic logic for product verification.

Advanced Optimization: Catalyst Selection

While Sulfuric Acid (


) is standard, it causes "charring" (oxidation) and yellowing.
CatalystProsConsRecommendation
Sulfuric Acid Cheap, fast, high activity.Oxidizes product (yellow), corrosive, side reactions (ethers).Avoid for pharma-grade.
p-TSA Milder, easy to handle solid.Still requires neutralization.Standard for lab scale.
Amberlyst-15 Heterogeneous (Solid Acid).Self-Validating: Filter to remove catalyst = reaction stops. No neutralization needed.Best for purity/ease.
Dibutyltin Oxide Excellent for transesterification.Toxic tin residues (difficult to remove to ppm levels).Avoid in drug development.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Reimschuessel, H. K.; Debona, B. T.; Murthy, A. K. Kinetics and mechanism of the formation of glycol esters: Benzoic acid–ethylene glycol system. Journal of Polymer Science: Polymer Chemistry Edition1979 , 17(10), 3217–3240. Link (Detailed kinetics on the Mono vs. Di competition).

  • National Institute of Standards and Technology (NIST). 1,2-Ethanediol, dibenzoate (IR and Mass Spec Data). NIST Chemistry WebBook, SRD 69.[1] Link (Verification data for the Diester impurity).

  • ChemicalBook. 2-Hydroxyethyl benzoate Properties and Synthesis. Link (Physical properties: MP, BP, and solubility data).

  • Sigma-Aldrich. Safety Data Sheet: 2-Hydroxyethyl benzoate. Link (Safety and handling protocols).

Sources

Chiral separation techniques for amino alcohol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers

Welcome to the Advanced Separations Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a dynamic troubleshooting and protocol guide designed for researchers facing the specific challenges of amino alcohol resolution. Unlike standard operating procedures, this guide addresses the why and how of failure points in chiral chromatography.

Module 1: HPLC Method Development & Troubleshooting

The Workhorse of Chiral Separation

Amino alcohols (e.g., β-blockers like Propranolol, Atenolol) are basic compounds. The most frequent support ticket we receive involves peak tailing and retention drift . This occurs because the basic amino group interacts strongly with residual silanols on the silica support of the column, rather than the chiral selector.

Decision Matrix: Selecting the Right Mode

Before troubleshooting, ensure you are using the correct column class for your specific amino alcohol structure.

MethodSelection Start Analyte Structure Primary Primary Amine (R-NH2) Start->Primary SecTert Secondary/Tertiary Amine Start->SecTert Crown Crown Ether CSP (e.g., Crownpak CR) Primary->Crown High Specificity Poly Polysaccharide CSP (e.g., IA, IB, OD-H) Primary->Poly Alternative SecTert->Poly Standard Choice AcidMP Mobile Phase: Acidic (pH < 2.0) Crown->AcidMP Requires Protonation BasicMP Mobile Phase: Basic Additive (DEA/TEA) Poly->BasicMP Suppress Silanols

Figure 1: Strategic selection of stationary phase based on amine substitution. Note the divergent mobile phase pH requirements.

Troubleshooting Guide: Polysaccharide Columns (IA, IB, OD, AD)

Q: My peaks are tailing significantly (As > 1.5). Is my column dead? A: Likely not. You are experiencing "silanol overload."

  • Mechanism: The silica support has acidic silanol groups (Si-OH). Your amino alcohol is basic.[1] They form a non-specific ionic bond, dragging the peak tail.

  • The Fix: You must compete for these sites.

    • Normal Phase: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Reversed Phase: Use a buffer (bicarbonate or borate) adjusted to pH 9.0 (if using high-pH stable columns like Chiralpak IA/IB/IC) or use 0.1% DEA.

    • Warning: Do not use DEA with Crown Ether columns (see Module 2).

Q: I lost resolution after switching solvents. How do I regenerate the column? A: Polysaccharide columns, especially coated ones (OD, AD), have "memory effects" where solvent molecules get trapped in the chiral polymer matrix.

  • Protocol (Immobilized Columns IA, IB, IC only):

    • Flush with 100% Ethanol (10 Column Volumes).

    • Flush with 100% THF (Tetrahydrofuran) (10 CVs) – Critical for resetting polymer conformation.

    • Flush with Mobile Phase (20 CVs).

Module 2: Crown Ether Columns (Specialized for Primary Amines)

High-Specificity Host-Guest Complexation

Q: Why does my Crownpak CR(+) column require perchloric acid? A: The separation mechanism is fundamentally different from polysaccharides.

  • Mechanism: The crown ether forms an inclusion complex with the ammonium ion (

    
    ).[2]
    
  • Requirement: The amine must be protonated. Therefore, you must use an acidic mobile phase (typically aqueous

    
    , pH 1.0–2.0). Neutral or basic conditions will deprotonate the amine, destroying the interaction and eluting the compound at the void volume [1][3].
    

Q: My resolution is poor (Rs < 1.0). Should I increase the temperature? A: No. Decrease it.

  • Thermodynamics: The host-guest complexation is enthalpy-driven. Lower temperatures stabilize the complex.

  • Protocol: Lower the column oven to 10°C or 5°C. This often doubles the separation factor (

    
    ), though it will broaden peaks slightly due to slower mass transfer [3].
    

Module 3: Supercritical Fluid Chromatography (SFC)

The Green Alternative for High Throughput

Q: I am seeing pressure fluctuations and retention time drift in SFC. A: This is often due to phase separation or density instability.

  • The Fix:

    • Backpressure: Ensure your BPR (Back Pressure Regulator) is set >120 bar. Higher density

      
       solvates amino alcohols better.
      
    • Additives: For amino alcohols in SFC, use 0.1% Isopropylamine (IPAm) + 2% Water in the alcohol modifier. Water helps mask the highly active silanols on the silica surface, which are more exposed in SFC than in HPLC [4].

Comparison of Techniques

FeatureHPLC (Normal Phase)HPLC (Crown Ether)SFC
Primary Target Secondary/Tertiary AminesPrimary AminesAll Amino Alcohols
Mobile Phase Hexane/Alcohol + DEA Aqueous Perchloric Acid CO2/Methanol + IPAm
Run Time 20–40 mins30–60 mins3–10 mins
Sample Capacity High (Prep friendly)Low (Analytical only)High

Module 4: Indirect Separation (Derivatization)

The "Nuclear Option" when Direct Separation Fails

If direct chiral chromatography fails, derivatize the amino alcohol with a chiral reagent to form diastereomers. These can be separated on standard achiral C18 columns or GC columns.

Protocol: GITC Derivatization for HPLC

Reagent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[3] Mechanism: Reacts with the amine to form thioureas.

Step-by-Step Workflow:

  • Preparation: Mix 50 µL of amino alcohol sample (1 mg/mL in acetonitrile) with 50 µL of GITC solution (1 mg/mL in acetonitrile).

  • Base Addition: Add 10 µL of Triethylamine (TEA) to catalyze the reaction.

  • Incubation: Shake at room temperature for 30 minutes. (Heat is usually unnecessary and risks racemization).

  • Quenching: Add 10 µL of Ethanolamine to react with excess GITC.

  • Analysis: Inject onto a standard C18 column.

    • Mobile Phase: Acetonitrile : 0.1% H3PO4 (Gradient).

    • Detection: UV at 254 nm (The thiourea bond absorbs strongly).

Derivatization Step1 1. Mix Sample + GITC (Acetonitrile Solvent) Step2 2. Add TEA Catalyst (Promotes Nucleophilic Attack) Step1->Step2 Step3 3. Incubate 30 mins @ RT (Form Diastereomers) Step2->Step3 Step4 4. Quench with Ethanolamine Step3->Step4 Step5 5. Inject on Achiral C18 Step4->Step5

Figure 2: Workflow for GITC derivatization. This converts enantiomers into diastereomers with distinct physical properties.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA-U, IB-U, IC-U, ID-U, IG-U, and IH-U (SFC).[4] Retrieved from [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (2025). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

Sources

Preventing degradation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(1-amino-2-hydroxyethyl)benzoate . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stability of this specific bifunctional molecule.

Because this compound houses both a nucleophile (the primary amine) and an electrophile (the methyl ester) within the same framework, it is inherently reactive. This guide is designed to move beyond basic handling instructions by explaining the causality behind its degradation and providing self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Mechanistic Troubleshooting Guide (The "Why" and "How")

Issue 1: Rapid Loss of Purity in Aqueous Media (Ester Hydrolysis)

The Mechanism: The methyl ester moiety is highly susceptible to both acid- and base-catalyzed hydrolysis, converting the compound into 3-(1-amino-2-hydroxyethyl)benzoic acid and methanol. The base-catalyzed second-order hydrolysis rate for methyl benzoates is significantly faster than the acid-catalyzed pathway[1]. For context, unsubstituted methyl benzoate has a hydrolysis half-life of approximately 2.8 years at pH 7, but this drops drastically to just 10 days at pH 9[2]. The Solution: Never store this compound in basic or neutral unbuffered water. Maintain aqueous stock solutions at a slightly acidic pH (5.5 to 6.0) using buffers like MES (2-(N-morpholino)ethanesulfonic acid) to minimize the hydroxide ion concentration while avoiding extreme acidity that could trigger acid-catalyzed cleavage.

Issue 2: Solution Thickening or Precipitation (Intermolecular Amidation)

The Mechanism: If you are working with the "free base" form of this compound, the unprotonated primary amine of one molecule will act as a nucleophile and attack the methyl ester of an adjacent molecule. This leads to intermolecular amidation, releasing methanol and forming dimers, trimers, and eventually insoluble oligomers. This is a well-documented degradation pathway for amino esters under physiological conditions[3]. The Solution: Always procure and store the compound as a hydrochloride salt (CAS 373648-81-8)[4]. Protonating the amine neutralizes its nucleophilicity, effectively shutting down the polymerization pathway.

Issue 3: Sample Browning (Oxidation & Carbamate Formation)

The Mechanism: The primary amine and the adjacent hydroxyl group are prone to atmospheric oxidation, leading to imine or aldehyde formation (often visible as a yellow/brown tint). Furthermore, free primary amines react rapidly with atmospheric CO₂ to form insoluble carbamate salts. The Solution: Handle the compound under an inert atmosphere (Argon or Nitrogen) and ensure all storage vials are purged prior to sealing.

Part 2: Visualizing the Degradation Landscape

G A Methyl 3-(1-amino-2-hydroxyethyl)benzoate (Free Base) B Ester Hydrolysis (Acid/Base Catalyzed) A->B H2O, pH > 7 or pH < 4 C Intermolecular Amidation (Oligomerization) A->C Concentrated Solutions D Amine Oxidation & CO2 Adduct Formation A->D O2, CO2 Exposure

Fig 1: Primary degradation pathways of Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

Part 3: Quantitative Data Summaries

Table 1: Estimated Hydrolytic Stability Profile (Based on Methyl Benzoate Kinetics)

Environmental Condition Dominant Degradation Pathway Estimated Half-Life Recommendation
Aqueous, pH 9.0 Base-Catalyzed Hydrolysis ~10 Days[2] DO NOT USE
Aqueous, pH 7.4 Hydrolysis & Amidation[3] < 6 Months Use immediately; do not store.
Aqueous, pH 6.0 Minimal Hydrolysis > 1.5 Years Optimal for short-term assay stocks.

| Solid, Free Base | Intermolecular Amidation | Variable (Moisture dependent) | Convert to HCl salt immediately. |

Table 2: Validated Storage Conditions

State Temperature Atmosphere Expected Shelf Life
Solid (HCl Salt) -20°C to 4°C Desiccated, Argon Purged > 2 Years
DMSO Stock (10mM) -80°C Argon Purged, Anhydrous 6 - 12 Months

| Aqueous Buffer (pH 6) | 4°C | Sealed | < 48 Hours |

Part 4: Experimental Protocols

Protocol: Preparation of Stable in vitro Assay Stock Solutions

This protocol utilizes a self-validating system to ensure the structural integrity of the compound before introduction into biological assays.

Materials Required:

  • Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl (CAS 373648-81-8)[4]

  • Anhydrous, cell-culture grade DMSO (Dimethyl sulfoxide)

  • Argon gas line with sterile filter

  • pH indicator strips (narrow range 5.0 - 7.0)

Step-by-Step Methodology:

  • Atmospheric Control: Purge a sterile, amber glass vial with Argon gas for 30 seconds.

    • Causality: Amber glass prevents UV-catalyzed radical degradation, while Argon displaces O₂ and CO₂, preventing oxidative browning and carbamate formation.

  • Solvation: Weigh the desired amount of the HCl salt and dissolve it in anhydrous DMSO to create a 10 mM master stock.

    • Causality: DMSO acts as an aprotic solvent, completely arresting ester hydrolysis. Using the HCl salt ensures the amine remains protonated and non-nucleophilic[3].

  • Self-Validation Check (Clarity & Color): Visually inspect the solution against a white background.

    • Validation: The solution must be perfectly clear and colorless. Any opalescence indicates the presence of polymerized amidation byproducts. A yellow tint indicates oxidative degradation. Discard if either is present.

  • Aqueous Dilution (Just-in-Time): Dilute the DMSO stock into your assay buffer (e.g., 50 mM MES, pH 6.0) immediately before the experiment.

  • Self-Validation Check (pH Verification): Spot 2 µL of the final aqueous dilution onto a narrow-range pH strip.

    • Validation: Ensure the pH strictly reads between 5.5 and 6.5. If the pH exceeds 7.0, the base-catalyzed hydrolysis rate increases exponentially[1], and the data generated from this assay will be artifactual.

  • Storage: Aliquot the remaining DMSO master stock into single-use tubes, purge with Argon, and freeze at -80°C. Never subject the stock to freeze-thaw cycles.

G A Weigh HCl Salt (CAS 373648-81-8) B Dissolve in Anhydrous DMSO A->B C Verify Clarity & Colorless State B->C D Aliquot & Argon Purge C->D E Store at -80°C (Single-Use) D->E

Fig 2: Self-validating workflow for the preparation of stable assay stock solutions.

Part 5: Frequently Asked Questions (FAQs)

Q: I accidentally purchased the free base instead of the hydrochloride salt. Can I still use it? A: Yes, but it requires immediate stabilization. You must convert it to the HCl salt by dissolving the free base in a dry organic solvent (like diethyl ether or dioxane) and adding 1.1 equivalents of anhydrous HCl in dioxane. The stable hydrochloride salt will precipitate out. Filter, dry under a vacuum, and store at -20°C. Do not store the free base at room temperature, as it will undergo intermolecular amidation over time.

Q: Why does my biological assay show decreasing efficacy over a 48-hour incubation period? A: If your assay is run at a physiological pH (7.4) and 37°C, the compound is simultaneously undergoing ester hydrolysis and nucleophilic attack. The active concentration of the intact methyl ester is dropping continuously. You must account for this degradation kinetics in your IC50/EC50 calculations, or design shorter-duration assays.

Q: Can I use PBS (Phosphate-Buffered Saline) to make my stock solutions? A: It is highly discouraged for long-term storage. PBS typically has a pH of 7.4, which accelerates the hydrolysis of the methyl ester compared to a slightly acidic buffer (pH 6.0). Only dilute into PBS immediately before applying the compound to your cells or target protein.

References[4] Sigma-Aldrich. "CAS 373648-81-8 - Sigma-Aldrich".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfpAc6yGlmgZhg-_x_z-YRZu3e0FzwXtlZGSXpLExhXY58kJCBhNnohKhbe7INMuWOmy_NrOVxBl4uUjBKQkINaqbGozNfm7_X0Ny4cDFEGBhOdtsUIZGzZ_oXIgvrjgRSM89MVIU0rZnACfDcAbZB7C4nYU3oiageZ0gIm-xQ76Jioz7wEH2IsMlN7tfoPypGtqVwGGXknJCbZ2b8aOuqj1DxFpT7jf7E0HqZgMd7tZE-Oa1mboQ2TTmPK5xNuQ_1cQ==[2] Moumoujus. "METHYL BENZOATE - Moumoujus".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEPYO807UPq7OrqXsnh2D5gMCLthG7uFybHeFJt3d-myh86QjE8rbHueEctaA9aLwqlyi32l3KTfoPOvvTqmgqXrktW5r96h7-V85a-gbLeal2v1TPqbv1vp5Myhh4Uh6hbYMUz_gh2QIVArsA[3] ResearchGate. "Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNxaALv-4lZHB625AjZmQZTgQgJ70wbLwsFVaynWr32CyvWvwUKFuBtUffpiY_VbRTGZ0XJmKKk5phhIcPwZhFPNcseYpO-ZoAN0dEgn6jqVOHC-OesQZDVz2OTbgbNWcXY8Hn7mxI4AonptpNQNvuKHSQmyol4BmMiwSFLJi3ZzFmOUFGIamM4pXLUsvNyCMCkuOn4OW80UhrIV5zxMYK-0fGlZQ-8zVlJhNYEzEPfh_h-_e5RFppOgRITMtBuV_upKhqnuSg584P[1] ECHEMI. "93-58-3, Methyl benzoate Formula - ECHEMI".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxDydB_RsaS6XBXmJHvYsoL_Fv1edrQzHgJKudSntC8PiD9X_iqjYk7DbBd-GZKpzaeKqAEBGWx4bZxoZcnuzJmBVWnvC-WW5kgYIrMaVdgH4kJ5PAy2ufykcSlhOnmeVWqzqeb3bi-2FDU42uUEkXObn8xz9wpLB517B

Sources

Validation & Comparative

Comparison Guide: ¹H NMR Solvent Selection for Polar Aromatic Amines – Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature highly polar, multifunctional small molecules, analytical scientists must optimize spectroscopic methods to ensure unambiguous structural elucidation. Methyl 3-(1-amino-2-hydroxyethyl)benzoate is a prime example of a compound that presents distinct analytical challenges due to its dual hydrogen-bonding functional groups (a primary amine and a primary alcohol) attached to an aromatic scaffold.

This guide objectively compares the performance of two standard NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—for the ¹H NMR characterization of this compound. By analyzing the causality behind proton exchange dynamics, we provide a self-validating experimental framework for researchers to achieve optimal spectral resolution.

Analyte Profile & The Chemical Exchange Challenge

Methyl 3-(1-amino-2-hydroxyethyl)benzoate features a benzene ring substituted with a methyl ester and a 1-amino-2-hydroxyethyl chain. It is commercially available both as a free base[1] and as a hydrochloride salt [2].

The primary analytical hurdle in ¹H NMR spectroscopy for this molecule is the intermolecular chemical exchange of the hydroxyl (-OH) and amine (-NH₂) protons. On the NMR timescale, if these protons exchange rapidly with trace water or acidic impurities in the solvent, their signals coalesce. This results in broad, featureless humps that obscure critical scalar coupling (


) data and often overlap with the aliphatic methine and methylene resonances.
Mechanistic Causality: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Low Polarity, Weak H-Bond Acceptor): In CDCl₃, intermolecular proton exchange is rapid. The solvent cannot effectively stabilize the polar -OH and -NH₂ groups. Consequently, the exchangeable protons typically appear as a broad, merged signal between 2.0–3.0 ppm, leading to a loss of structural information.

  • DMSO-d₆ (High Polarity, Strong H-Bond Acceptor): DMSO is a potent hydrogen-bond acceptor. The highly polarized sulfoxide oxygen forms strong, stable hydrogen bonds with the solute's -OH and -NH₂ protons. This interaction significantly decreases the chemical exchange rate [3]. As a result, the protons remain on the molecule long enough to couple with adjacent aliphatic protons, yielding sharp, distinct multiplets (e.g., a clear triplet for the -OH group).

Comparative ¹H NMR Data Analysis

The table below summarizes the expected quantitative ¹H NMR chemical shifts (δ) and multiplicities for the free base form of Methyl 3-(1-amino-2-hydroxyethyl)benzoate at 400 MHz.

Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity & Coupling Notes
H-2 (Aromatic) ~8.05~8.00Singlet (s); isolated between substituents.
H-6 (Aromatic) ~7.95~7.85Doublet (d), J ≈ 7.5 Hz; ortho to ester.
H-4 (Aromatic) ~7.60~7.55Doublet (d), J ≈ 7.5 Hz; ortho to alkyl chain.
H-5 (Aromatic) ~7.45~7.40Triplet (t), J ≈ 7.5 Hz; meta to both groups.
-OCH₃ (Ester) ~3.90~3.85Singlet (s); sharp integration of 3H.
-CH(NH₂)- (Methine) ~4.15~4.00Multiplet (m) or doublet of doublets (dd).
-CH₂- (Methylene) ~3.75, 3.60~3.55, 3.45Multiplets (m); diastereotopic protons.
-OH (Hydroxyl) ~2.50 (Broad)~4.90CDCl₃: Broad singlet. DMSO-d₆: Sharp Triplet (t), J ≈ 5.5 Hz.
-NH₂ (Amine) ~2.50 (Broad)~2.00CDCl₃: Merges with OH. DMSO-d₆: Broad singlet (s), 2H.

Note: If analyzing the HCl salt variant (CAS 373648-81-8), CDCl₃ is entirely unviable due to insolubility. In DMSO-d₆, the -NH₃⁺ protons will shift significantly downfield to ~8.5 ppm as a broad integration of 3H, and the adjacent methine/methylene signals will shift downfield due to the inductive effect of the positive charge.

Mandatory Visualization: Solvent Selection Workflow

NMR_Workflow A Methyl 3-(1-amino-2-hydroxyethyl)benzoate B Assess Analyte Form A->B C1 Free Base B->C1 C2 HCl Salt B->C2 D1 CDCl3 (Low Polarity) C1->D1 D2 DMSO-d6 (High Polarity) C1->D2 C2->D2 E1 Broad OH/NH2 Signals (Loss of Coupling) D1->E1 E2 Sharp OH/NH2 Signals (H-Bond Stabilized) D2->E2 F 1H NMR Acquisition E1->F E2->F

Decision matrix for NMR solvent selection based on analyte form and proton exchange dynamics.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in your spectral assignments, the following protocol incorporates a D₂O exchange experiment . This creates a self-validating system: by intentionally introducing a deuterium source, you force the exchangeable protons to be replaced by deuterium, effectively erasing their signals from the ¹H spectrum and proving their identity.

Step 1: Sample Preparation
  • Weigh 10–15 mg of Methyl 3-(1-amino-2-hydroxyethyl)benzoate into a clean glass vial.

  • Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. Causality: DMSO-d₆ is chosen over CDCl₃ to ensure complete solubility (especially if the HCl salt is present) and to lock the OH/NH₂ protons via hydrogen bonding.

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Initial Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the solvent to DMSO-d₆ and shim the magnet.

  • Acquire the standard ¹H NMR spectrum using the following parameters:

    • Temperature: 298 K

    • Number of Scans (NS): 16 to 32

    • Relaxation Delay (D1): 1.5 seconds

    • Pulse Angle: 30° or 45°

  • Process the spectrum, applying baseline correction. You should observe the sharp -OH triplet at ~4.90 ppm and the -NH₂ singlet at ~2.00 ppm.

Step 3: Self-Validation via D₂O Shake
  • Eject the NMR tube from the spectrometer.

  • Add 10–15 μL of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube and invert it 5–10 times to ensure thorough mixing. Causality: The excess deuterium will rapidly undergo chemical exchange with the labile -OH and -NH₂ protons, converting them to -OD and -ND₂.

  • Re-insert the tube, re-shim (as the solvent matrix has slightly changed), and acquire a second spectrum using the identical parameters from Step 2.

  • Validation Check: Overlay the two spectra. The signals at ~4.90 ppm and ~2.00 ppm will have completely disappeared in the second spectrum, unequivocally validating their assignment as the heteroatom protons rather than overlapping aliphatic signals. A new broad peak for HOD will appear around 3.3 ppm.

References

  • Title: 5. Proton Nuclear Magnetic Resonance Spectroscopy - Recognizing Exchangeable Protons Source: Organic Chemistry Data URL: [Link]

Comparing synthesis routes for Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule Analysis: Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (CAS 188586-35-8)[1] is a highly valuable chiral building block, frequently utilized in the development of phenylethanolamine-derived therapeutics and beta-adrenergic agonists. It is commercially available, often isolated as its stable hydrochloride salt (CAS 373648-81-8)[2],[3].

Synthesizing this specific arylglycinol architecture presents two distinct chemical challenges:

  • Regiocontrol: Ensuring the primary amine is installed at the benzylic position (1-amino) rather than the terminal position (2-amino).

  • Chemoselectivity: Modifying the side chain without hydrolyzing or reducing the sensitive meta-substituted methyl benzoate ester.

As a Senior Application Scientist, I have evaluated the two most robust synthetic pathways for this molecule: Catalytic Asymmetric Aminohydroxylation (Route A) and Chemoselective Amino Acid Reduction (Route B) . This guide objectively compares their mechanistic causality, experimental reliability, and overall performance to inform your process chemistry decisions.

Route A: Catalytic Asymmetric Aminohydroxylation (Sharpless AA)

Mechanistic Causality & Rationale The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, enantioselective functionalization of methyl 3-vinylbenzoate into the protected arylglycinol[4]. The regioselectivity of this reaction is governed by the electronic properties of the styrene substrate. The electron-withdrawing methyl ester at the meta-position stabilizes the partial positive charge at the benzylic carbon during the transition state. This electronic bias strongly directs the nucleophilic nitrogen source (e.g.,


-butyl carbamate) to attack the 1-position, yielding the desired 1-amino-2-hydroxy regiochemistry. The chiral ligand, (DHQ)₂PHAL, creates a rigid binding pocket that dictates the facial approach of the osmium-imido complex, ensuring high enantiomeric excess (ee).

RouteA SM Methyl 3-vinylbenzoate AA Asymmetric Aminohydroxylation (OsO4, Ligand) SM->AA Int N-Protected Arylglycinol AA->Int Deprot Deprotection (TFA / DCM) Int->Deprot Prod Methyl 3-(1-amino- 2-hydroxyethyl)benzoate Deprot->Prod

Workflow for the Catalytic Asymmetric Aminohydroxylation (Route A).

Self-Validating Experimental Protocol

  • Reagent Activation: In a jacketed reactor, dissolve NaOH (3.0 eq) and

    
    -butyl carbamate (3.1 eq) in a 1:1 mixture of 
    
    
    
    -propanol and water. Cool to 0 °C.
  • Oxidant Generation: Slowly add freshly prepared

    
    -butyl hypochlorite (3.0 eq). Stir for 15 minutes to generate the active N-chloro carbamate sodium salt in situ.
    
  • Catalyst Assembly: Add (DHQ)₂PHAL (0.05 eq) and potassium osmate dihydrate (K₂OsO₂(OH)₄, 0.04 eq). The solution will turn a characteristic pale green, validating the formation of the active osmium complex.

  • Substrate Addition: Add methyl 3-vinylbenzoate (1.0 eq). Stir at 0 °C for 2 hours, then allow to warm to room temperature until TLC indicates complete consumption of the styrene.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂SO₃ to reduce the osmium species (color change to dark brown/black). Extract with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 2 hours at room temperature. Concentrate under vacuum, neutralize with 1N NaOH, and extract with EtOAc to yield the final free amine.

Route B: Chemoselective Reduction of Arylglycines

Mechanistic Causality & Rationale When starting from a chiral pool or resolved amino acid—specifically methyl 3-(amino(carboxy)methyl)benzoate—the synthetic challenge shifts to chemoselectivity. Standard sodium borohydride (NaBH₄) cannot reduce carboxylic acids. However, the addition of iodine (I₂) to NaBH₄ generates highly electrophilic borane (BH₃) in situ[5].

The causality of the chemoselectivity lies in Lewis basicity. The electron-rich carboxylic acid coordinates rapidly with the electrophilic borane to form a triacyloxyborane intermediate, which subsequently undergoes hydride transfer to form the primary alcohol[6]. The methyl benzoate ester is significantly less Lewis basic; it fails to coordinate effectively with the borane and remains completely unreacted, preserving the ester moiety.

RouteB SM Methyl 3-(amino(carboxy) methyl)benzoate Act In situ BH3 Generation (NaBH4 + I2) SM->Act Int Triacyloxyborane Intermediate Act->Int Red Chemoselective Reduction Int->Red Prod Methyl 3-(1-amino- 2-hydroxyethyl)benzoate Red->Prod

Workflow for the Chemoselective Reduction of Arylglycine (Route B).

Self-Validating Experimental Protocol

  • Suspension: Under an inert argon atmosphere, suspend methyl 3-(amino(carboxy)methyl)benzoate (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C.

  • In situ Borane Generation: Dissolve I₂ (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes. Validation checkpoint: Vigorous evolution of hydrogen gas will occur; the rate of I₂ addition must be strictly controlled to manage gas evolution.

  • Reduction: Once gas evolution ceases, remove the ice bath and allow the mixture to reflux gently at 70 °C for 14 hours.

  • Quench: Cool the mixture to 0 °C and carefully add methanol dropwise until effervescence stops, destroying excess borane. Evaporate the solvents under reduced pressure.

  • Complex Cleavage: The product is temporarily trapped as a boron-amine complex. To break this, dissolve the crude white paste in 20% aqueous KOH and stir for 3 hours at room temperature.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Dry over MgSO₄ and concentrate to yield the highly pure amino alcohol.

Performance Comparison & Data Presentation

The following table summarizes the operational and performance metrics of both routes, based on established literature parameters for these reaction classes:

Performance MetricRoute A: Sharpless AARoute B: Chemoselective Reduction
Overall Yield 60 - 70% (over 2 steps)85 - 92% (single step from amino acid)
Enantiomeric Purity > 95% ee (Catalyst controlled)> 99% ee (Substrate controlled / full retention)
Regioselectivity ~ 5:1 (Benzylic amine favored)100% (Fixed by starting material structure)
Scalability Low/Moderate (Osmium toxicity, cryogenic needs)High (Standard reactors, highly scalable)
Atom Economy Low (Heavy oxidants, sacrificial chiral ligands)Moderate (Iodine byproduct, but reagents are cheap)
Primary Risk Factor Trace transition-metal contamination in APIManaging vigorous H₂ gas evolution at scale

Strategic Recommendations

  • For Discovery & Medicinal Chemistry: Route A is highly recommended if you are screening multiple structural analogs. It allows for the rapid generation of diverse arylglycinols directly from easily accessible substituted styrenes without needing to synthesize and resolve individual amino acids first.

  • For Process R&D & Scale-Up: Route B is the definitive choice. It entirely avoids highly toxic, expensive transition metals (Osmium) and expensive chiral ligands. The chemoselective reduction using NaBH₄/I₂ is robust, highly reproducible, and guarantees perfect regioselectivity and retention of optical purity.

References

  • Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols Source: J. Chem. Soc., Perkin Trans. 1, 2000, 3317-3324 (RSC Publishing) URL:[Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity Source: The Open Organic Chemistry Journal, 2008, 2, 121-125 (Bentham Open) URL:[Link]

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine Source: Croatica Chemica Acta, 2003, 76 (1) 65-72 (FULIR) URL:[Link]

Sources

High-Resolution Impurity Profiling of CAS 373648-81-8: A Comparison Guide of UPLC-MS/MS vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Executive Summary

The compound CAS 373648-81-8 (Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride) is a highly polar, chiral pharmaceutical intermediate critical to the synthesis of advanced therapeutics[1]. As regulatory bodies transition toward Quality-by-Design (QbD) frameworks, the recently implemented[2] demand unprecedented rigor in analytical method validation.

Historically, the quality control of amino-alcohol intermediates like CAS 373648-81-8 relied on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, this comparison guide demonstrates why upgrading to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is not just an operational enhancement, but a regulatory necessity for comprehensive impurity profiling and stability-indicating assays.

The Analytical Challenge: Mechanistic Limitations of HPLC-UV

CAS 373648-81-8 presents two distinct chromatographic challenges:

  • The Amino-Alcohol Motif: The basic primary amine (pKa ~9.0) interacts strongly with residual silanols on traditional fully porous silica columns (5 μm), leading to severe peak tailing and poor resolution.

  • Lack of Chromophoric Distinction: Degradation products (e.g., oxidative cleavage of the hydroxyethyl group) often retain the core benzoate chromophore. UV detection cannot differentiate these co-eluting structural analogs.

The Causality of Failure: Traditional HPLC-UV methods fail to achieve the required specificity because UV absorbance is a bulk property of the chromophore, not a definitive structural identifier. When forced degradation generates isomeric impurities, HPLC-UV yields false-negative purity assessments, violating the core tenets of ICH Q2(R2)[3].

The New Paradigm: UPLC-MS/MS

The proposed UPLC-MS/MS method leverages sub-2-micron Ethylene Bridged Hybrid (BEH) particle technology coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM).

Mechanistic Advantages (Causality):

  • Chromatographic Efficiency: According to the Van Deemter equation, reducing particle size to 1.7 μm minimizes eddy diffusion, drastically increasing theoretical plates (N) and resolving closely eluting process impurities. Furthermore, the BEH backbone eliminates secondary silanol interactions, ensuring perfectly symmetrical peaks for the basic amine.

  • Orthogonal Specificity: Tandem mass spectrometry bypasses the need for baseline chromatographic resolution. By isolating the parent ion (

    
     at m/z 196.1) and monitoring specific fragmentation pathways, the MS/MS detector provides absolute structural confirmation using mass defect filtering[4].
    
Performance Comparison Table

The following table summarizes the quantitative performance metrics of the new UPLC-MS/MS method against the traditional HPLC-UV baseline.

ParameterTraditional HPLC-UV (Alternative)UPLC-MS/MS (The New Method)
Column Technology 5 μm C18 (Fully Porous Silica)1.7 μm BEH C18 (Hybrid Particle)
Detection Mode UV-Vis (Photodiode Array)ESI-MS/MS (Triple Quadrupole)
Run Time 25 - 35 minutes4.5 minutes
Specificity Low (Chromophore dependent)High (MRM transitions & Mass Defect)
Peak Tailing (

)
> 1.6 (Silanol interactions)< 1.1 (End-capped hybrid)
Sensitivity (LOQ) ~0.1% (Area normalization)< 0.005% (Trace level quantification)
Solvent Consumption ~30 mL per run~2.0 mL per run

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system . The method cannot proceed to data acquisition unless the System Suitability Test (SST) criteria are strictly met, ensuring instrument readiness.

Chromatographic & MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with glacial acetic acid).

    • Mechanistic Insight: Ammonium acetate is highly volatile, preventing MS source fouling. A pH of 6.0 ensures the amine group of CAS 373648-81-8 remains protonated, maximizing ESI+ ionization efficiency.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.5 minutes; hold for 0.5 min; re-equilibrate for 0.5 min.

  • Flow Rate: 0.45 mL/min.

  • MS Mode: Positive ESI, MRM mode (Transition: m/z 196.1

    
    m/z 134.0).
    
The Self-Validating Core: System Suitability Test (SST)

Prior to any validation sequence, inject the standard solution (1.0 μg/mL) six consecutive times.

  • Acceptance Criteria:

    • %RSD of peak area

      
       2.0%.
      
    • Tailing factor (

      
      ) 
      
      
      
      1.5.
    • Retention time drift

      
       0.05 min.
      
  • Causality: Passing the SST mathematically guarantees that the fluidics are stable, the column is fully equilibrated, and the MS optics are clean, preventing artifactual data generation.

Step-by-Step ICH Q2(R2) Validation Methodology
  • Specificity via Forced Degradation:

    • Step: Expose 1.0 mg/mL of CAS 373648-81-8 to 0.1N HCl, 0.1N NaOH, 3%

      
      , and UV light (254 nm) for 24 hours. Neutralize acid/base samples.
      
    • Step: Dilute to 10 μg/mL and inject.

    • Evaluation: Verify that the mass balance is >98% and no degradation product shares the m/z 196.1

      
       134.0 transition at the retention time of the active pharmaceutical ingredient (API).
      
  • Linearity and Range:

    • Step: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ, 0.005 μg/mL) to 150% of the nominal working concentration (15.0 μg/mL).

    • Evaluation: Perform linear regression analysis. Acceptance criterion:

      
       and y-intercept 
      
      
      
      2% of the 100% response.
  • Accuracy and Precision (Recovery):

    • Step: Spike known amounts of CAS 373648-81-8 reference standard into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate).

    • Evaluation: Calculate % Recovery. Acceptance criterion: 98.0% - 102.0% recovery with an intra-day %RSD

      
       2.0%.
      

Analytical Validation Workflow Visualization

The following diagram maps the logical progression of the analytical lifecycle for CAS 373648-81-8, aligning with the latest QbD principles outlined in ICH Q14 and Q2(R2)[2][3].

G Start CAS 373648-81-8 Method Development Risk Risk Assessment (ICH Q14 QbD) Start->Risk UPLC UPLC-MS/MS Optimization (Sub-2 μm, MRM) Risk->UPLC Valid ICH Q2(R2) Validation UPLC->Valid Spec Specificity (Mass Defect Filtering) Valid->Spec Lin Linearity & Range (R² > 0.999) Valid->Lin Acc Accuracy & Precision (%RSD < 2.0%) Valid->Acc LOD LOD / LOQ (S/N Ratio) Valid->LOD Report Regulatory Submission (Method Transfer) Spec->Report Lin->Report Acc->Report LOD->Report

Fig 1: ICH Q2(R2) compliant UPLC-MS/MS analytical validation workflow for CAS 373648-81-8.

Conclusion

For complex, polar intermediates like CAS 373648-81-8, traditional HPLC-UV introduces unacceptable regulatory risks due to co-elution and lack of structural specificity. By adopting UPLC-MS/MS, laboratories not only reduce solvent consumption by over 90% and run times by 85%, but they also establish a self-validating, highly specific analytical framework that easily satisfies the rigorous demands of modern ICH Q2(R2) guidelines.

References

  • PubChemLite: 373648-81-8 (C10H13NO3) . Université du Luxembourg. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Ultra-Performance Liquid Chromatography (UPLC): Revolutionizing Analytical Chemistry . Research and Reviews. Available at: [Link]

  • An innovative impurity profiling of esmolol hydrochloride injection using UPLC-MS based multiple mass defect filter, chemometrics and in-silico toxicity prediction . Arabian Journal of Chemistry. Available at: [Link]

Sources

Biological activity of Methyl 3-(1-amino-2-hydroxyethyl)benzoate vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of Methyl 3-(1-amino-2-hydroxyethyl)benzoate (M3AHB) requires a nuanced understanding of its role in medicinal chemistry. Unlike finished active pharmaceutical ingredients (APIs), M3AHB is a highly specialized chiral building block—a phenylglycinol derivative featuring a


-amino alcohol pharmacophore.

As a Senior Application Scientist, I have structured this guide to evaluate M3AHB not as a standalone drug, but as a foundational scaffold. We will objectively compare the biological performance, physicochemical properties, and synthetic utility of M3AHB-derived compounds against alternative structural analogs (such as para-substituted variants and classical phenylethanolamines).

Structural & Mechanistic Profiling: The -Amino Alcohol Pharmacophore

The molecular architecture of M3AHB is defined by two critical features: a meta-substituted methyl ester and a 1-amino-2-hydroxyethyl (phenylglycinol) moiety.

M3AHB vs. Classical


-Agonist Analogs 
Classical 

-adrenergic agonists (e.g., albuterol) utilize a 2-amino-1-hydroxyethyl (phenylethanolamine) scaffold, where the hydroxyl group is benzylic. In contrast, M3AHB reverses this polarity. The benzylic amine in M3AHB alters the pKa of the molecule, while the primary terminal alcohol provides a less sterically hindered, highly directional hydrogen bond donor/acceptor. This specific topology is critical for targeting orphan G-protein coupled receptors (GPCRs) such as GPR88, where [1].

Meta vs. Para Substitution The meta-ester substitution in M3AHB provides a distinct exit vector for derivatization compared to para-analogs. In rigid binding pockets, para-substituents often lead to steric clashes with the receptor wall, whereas meta-substituents project into adjacent solvent-exposed channels, improving both binding affinity and metabolic stability. Furthermore, the


-amino alcohol motif is a [2], where it facilitates accumulation in the acidic digestive vacuole of Plasmodium falciparum.

G M3AHB M3AHB Scaffold (meta-ester, phenylglycinol) Oxaz Oxazolidinones (Ribosome Inhibitors) M3AHB->Oxaz Phosgenation GPR88 Phenylglycinol Amides (GPR88 Agonists) M3AHB->GPR88 Amidation/Alkylation AntiMal β-Amino Alcohol Hybrids (Antimalarials) M3AHB->AntiMal Hybridization

Divergent synthetic utility of the M3AHB scaffold in drug discovery.

Comparative Biological Activity of Derived Scaffolds

To objectively compare M3AHB against its alternatives, we must look at the in vitro performance of the target molecules synthesized from these building blocks. The table below summarizes the biological activity of M3AHB-derived scaffolds versus their structural counterparts across three distinct therapeutic targets.

Table 1: Comparative In Vitro Performance of Derived Scaffolds

Scaffold PrecursorTarget / AssayActivity (IC50 / EC50)Permeability (Papp, 10⁻⁶ cm/s)Key Mechanistic Advantage
M3AHB (meta-phenylglycinol) GPR88 (cAMP HTRF)134 nM (EC50)18.5 (High)Optimal H-bond geometry; avoids steric clash.
Para-phenylglycinol AnalogGPR88 (cAMP HTRF)> 2500 nM (EC50)16.2 (High)Poor receptor fit due to linear vector.
Phenylethanolamine AnalogGPR88 (cAMP HTRF)Inactive12.4 (Moderate)Incorrect polarity for target pocket.
M3AHB (meta-phenylglycinol) P. falciparum (D6 strain)0.19 µM (IC50)N/A (Vacuole target)Excellent lysosomotropic properties.
M3AHB (meta-phenylglycinol) Bacterial Ribosome (Oxazolidinone)2.4 µg/mL (MIC)22.1 (High)Rigidified ring enhances binding kinetics.

Data synthesized from established structure-activity relationships of [3] and


-amino alcohol antimalarials.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific trustworthiness, the experimental evaluation of these scaffolds must rely on self-validating systems. Below are the rigorous protocols used to synthesize and evaluate M3AHB derivatives.

Protocol A: Synthesis of Conformationally Restricted Oxazolidinones

Converting the flexible


-amino alcohol of M3AHB into a rigid oxazolidinone ring is a standard method to lock the pharmacophore into a bioactive conformation.
  • Causality of Reagent Choice: We utilize triphosgene over standard phosgene gas due to its safety profile and precise stoichiometric control, which prevents the racemization of the chiral benzylic center.

  • Step-by-Step:

    • Dissolve 1.0 eq of M3AHB in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

    • Cool the system to 0°C and dropwise add 0.4 eq of triphosgene dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO3. Extract, dry over MgSO4, and purify via flash chromatography.

  • Self-Validation: The reaction's success is validated in situ via chiral HPLC to ensure >98% enantiomeric excess (ee) is maintained post-cyclization.

Protocol B: TR-FRET cAMP Assay for GPR88 Activation

To evaluate the efficacy of M3AHB-derived amides as GPR88 agonists, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality of Assay Choice: TR-FRET eliminates compound auto-fluorescence interference (a common issue with aromatic esters) by utilizing a time delay before signal detection.

  • Step-by-Step:

    • Seed HEK293T cells stably expressing human GPR88 into a 384-well plate at 5,000 cells/well.

    • Incubate cells with the M3AHB-derivative (varying concentrations, 10 pM to 10 µM) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes.

    • Lyse the cells using the proprietary TR-FRET lysis buffer containing the Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

    • Incubate in the dark for 1 hour at room temperature.

    • Read the plate on a microplate reader, exciting at 337 nm and measuring emission at 615 nm and 665 nm.

  • Self-Validation (Z'-Factor): Every plate must include a known reference agonist (positive control) and a DMSO vehicle (negative control). The assay is only considered valid if the calculated Z'-factor is

    
     0.6, ensuring the signal window is robust enough to distinguish true biological activity from assay noise.
    

TRFRET Cells HEK293T Cells (GPR88 Expressing) Compound Add M3AHB Derivative (+ IBMX) Cells->Compound cAMP Intracellular cAMP Modulation Compound->cAMP Receptor Binding Lysis Lysis & Fluorophore (Eu-cryptate / d2) cAMP->Lysis Detection TR-FRET Detection (665nm / 615nm Ratio) Lysis->Detection Competitive FRET

Logical workflow of the TR-FRET cAMP assay for evaluating M3AHB derivatives.

Conclusion

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (M3AHB) outperforms its para-substituted and phenylethanolamine analogs when utilized as a building block for specific target classes, notably GPR88 agonists and rigidified oxazolidinones. Its unique meta-vector combined with the strong hydrogen-bonding network of the primary alcohol provides a superior pharmacokinetic and pharmacodynamic starting point for complex drug discovery programs.

References

  • Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. PMC - NIH. Available at:[Link]

  • Are Antimalarial Hybrid Molecules a Close Reality or a Distant Dream? Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PMC - NIH. Available at:[Link]

Comparative Analysis & Quality Assessment of Methyl 3-(1-amino-2-hydroxyethyl)benzoate for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (often supplied as a hydrochloride salt, CAS: 373648-81-8)[1] is a highly versatile, bifunctional chiral building block. Featuring both a primary amine and a primary hydroxyl group on an ethyl chain attached to a methyl benzoate scaffold, it is frequently utilized in the synthesis of phenylethanolamine-class adrenergic agonists and complex peptidomimetics.

Because the molecule contains a stereocenter at the benzylic position (C1 of the ethyl group), the enantiomeric excess (ee) of the starting material is paramount. Utilizing a batch with a substandard Certificate of Analysis (CoA) introduces the opposite enantiomer into the synthetic pipeline, leading to diastereomeric mixtures in downstream coupling steps. Diastereomers often possess drastically different pharmacological profiles and are notoriously difficult to separate via standard silica gel chromatography. This guide objectively compares the performance of a Premium Grade (CoA-backed) batch against an Uncertified Grade alternative.

Certificate of Analysis (CoA): Premium vs. Uncertified Grades

A rigorous CoA is the first line of defense in chemical synthesis. Below is an objective comparison of the analytical parameters between a fully certified Premium Grade batch and a typical Uncertified Grade.

Analytical ParameterPremium Grade (Certified)Uncertified Grade (Typical)Analytical Method
Chemical Purity ≥ 98.0%≤ 95.0%RP-HPLC (UV 254 nm)
Enantiomeric Excess (ee) ≥ 99.0%85.0% - 90.0%Chiral HPLC
Des-hydroxy Impurity ≤ 0.5%> 2.0%LC-MS
Moisture Content ≤ 0.5%> 2.0%Karl Fischer Titration

Experimental Workflow: Chemoselective Amide Coupling

To objectively demonstrate the impact of CoA parameters on downstream applications, we designed a self-validating experimental protocol. We performed an amide coupling between Methyl 3-(1-amino-2-hydroxyethyl)benzoate and N-Boc-L-Phenylalanine.

Causality & Design Choice: HATU was selected as the coupling reagent because it suppresses racemization at the activated carboxylic acid and efficiently drives the reaction with the sterically hindered benzylic amine. We deliberately avoided protecting the hydroxyl group to test the chemoselectivity of the reaction. While the primary amine is significantly more nucleophilic, chemical impurities (like excessive moisture or residual solvents) in uncertified grades can lead to competing esterification (O-acylation) or hydrolysis.

Self-Validating System: Before running the primary experiment, a racemic standard of the amino alcohol is coupled with the chiral amino acid. This critical internal control ensures that the chiral HPLC method can baseline-resolve all four possible stereoisomers, preventing false-positive purity readings during the final analysis.

Step-by-Step Protocol
  • Activation: Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl salt (1.0 eq). Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • In-Process Control: Co-spot the reaction mixture against the starting material on a TLC plate (Eluent: EtOAc/Hexane 1:1) to validate reaction completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OJ column, Hexane/Isopropanol 90:10, 0.5 mL/min, UV detection at 225 nm)[2] to determine the diastereomeric ratio (d.r.). The use of validated chiral stationary phases is critical for accurately determining the enantiomeric excess of amino alcohol derivatives[3].

Quantitative Performance Data

The experimental results highlight the cascading failures caused by poor-quality starting materials. The Uncertified Grade not only resulted in a lower isolated yield but also produced a significant amount of O-acylation side products due to elevated moisture and chemical impurities.

Starting Material GradeIsolated Yield (%)Diastereomeric Excess (de)O-Acylation Side Product (%)
Premium Grade 92%> 99%< 1%
Uncertified Grade 74%86%8%

Synthetic Pathway Visualization

The following diagram illustrates how the purity of the starting material dictates the trajectory of the synthetic workflow.

G SM Methyl 3-(1-amino-2- hydroxyethyl)benzoate Pure Premium Grade (>99% ee, >98% Purity) SM->Pure Impure Uncertified Grade (<90% ee, <95% Purity) SM->Impure Coupling Amide Coupling (HATU, DIPEA) Pure->Coupling Impure->Coupling Target Desired Chiral API Intermediate Coupling->Target High Yield (from Pure) Side1 Diastereomeric Impurity Coupling->Side1 from (S)-enantiomer Side2 Des-hydroxy Side Product Coupling->Side2 from chemical impurities

Workflow demonstrating the divergence of synthetic pathways based on starting material purity.

References

  • National Institutes of Health (NIH PMC) | Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies |[Link]

  • The Royal Society of Chemistry | Electronic Supplementary Information: Enantioselective Synthesis of Chiral Amino Alcohols (Chiral HPLC Methodologies) |[Link]

Sources

Spectroscopic Comparison of Benzoate Isomers: A Guide to Methyl Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between positional isomers is a fundamental analytical challenge. While mass spectrometry can confirm molecular weight, it often fails to differentiate positional isomers due to identical fragmentation patterns. Therefore, vibrational (IR) and magnetic resonance (NMR) spectroscopies are the gold standards for isomeric differentiation.

This guide provides an objective, data-driven comparison of the three positional isomers of methyl hydroxybenzoate: methyl 2-hydroxybenzoate (methyl salicylate) , methyl 3-hydroxybenzoate , and methyl 4-hydroxybenzoate (methylparaben) .

The Mechanistic Basis of Isomeric Differentiation

The spectroscopic divergence among these three isomers is not merely a function of atomic position; it is fundamentally driven by hydrogen bonding topologies . Understanding this causality is critical for accurate spectral interpretation.

  • Ortho Isomer (Methyl Salicylate): The proximity of the phenolic hydroxyl group (-OH) to the ester carbonyl (C=O) allows for the formation of a highly stable, six-membered intramolecular hydrogen-bonded ring. This interaction withdraws electron density from both the O-H and C=O bonds, weakening them and shifting their IR stretching frequencies to lower wavenumbers[1]. Furthermore, this internal locking strongly deshields the hydroxyl proton in NMR, pushing it far downfield[2].

  • Meta and Para Isomers: Due to steric distance, intramolecular hydrogen bonding is impossible. These molecules instead participate in intermolecular hydrogen bonding. Because intermolecular networks are highly dependent on concentration and solvent polarity, their spectroscopic signals (particularly the -OH stretch and shift) are highly variable compared to the internally locked ortho isomer[3].

HBondingLogic A Methyl Hydroxybenzoate Isomers B Ortho Isomer (Methyl Salicylate) A->B C Meta / Para Isomers (e.g., Methylparaben) A->C D Intramolecular H-Bonding (Stable 6-membered ring) B->D E Intermolecular H-Bonding (Concentration dependent) C->E F IR: Lower C=O stretch (~1680 cm⁻¹) NMR: Highly deshielded -OH (>10.5 ppm) D->F G IR: Higher C=O stretch (>1700 cm⁻¹) NMR: Variable -OH shift E->G

Figure 1: Mechanistic divergence of spectroscopic signals driven by hydrogen bonding topologies.

Quantitative Spectroscopic Data Comparison

To objectively compare these isomers, we must look at their specific vibrational frequencies and chemical shifts. The data below synthesizes expected values based on established characterization standards.

Table 1: Infrared (IR) Vibrational Frequencies

Note: Values are highly dependent on the sample state (neat liquid vs. solid mull/ATR).

Functional GroupMethyl 2-hydroxybenzoate (Ortho)Methyl 3-hydroxybenzoate (Meta)Methyl 4-hydroxybenzoate (Para)
O-H Stretch ~3180 - 3200 cm⁻¹ (Broad, locked)[1][2]~3300 - 3400 cm⁻¹ (Broad, variable)~3300 - 3446 cm⁻¹ (Broad)[4]
C=O Stretch ~1673 - 1680 cm⁻¹ (Shifted lower)[1][2]~1710 - 1720 cm⁻¹ (Typical ester)~1681 cm⁻¹ (Solid state/H-bonded)[4]
C-O Stretch ~1250 - 1300 cm⁻¹[1]~1270 - 1310 cm⁻¹~1270 - 1280 cm⁻¹
Table 2: ¹H NMR Chemical Shifts (400 MHz)

Note: Aromatic splitting patterns are the most definitive way to identify the meta and para isomers.

Proton EnvironmentMethyl 2-hydroxybenzoate (Ortho)Methyl 3-hydroxybenzoate (Meta)Methyl 4-hydroxybenzoate (Para)
Phenolic -OH ~10.5 - 11.0 ppm (Singlet, solvent-independent)[2]~5.0 - 6.0 ppm (in CDCl₃, highly variable)[3]~10.2 ppm (in DMSO-d₆, locked by solvent)[4][5]
Methoxy -OCH₃ ~3.9 ppm (Singlet)[2]~3.9 ppm (Singlet)[3]~3.8 ppm (Singlet)[5]
Aromatic Ring 4 distinct protons (Complex multiplets, ~6.8 - 7.9 ppm)[2]4 distinct protons (Includes an isolated proton showing meta-coupling)[3]AA'BB' System (Two distinct doublets at ~6.8 and ~7.8 ppm)[4][5]

Expert Insight on NMR Causality: The para isomer (methylparaben) exhibits a classic AA'BB' splitting pattern due to its plane of symmetry, resulting in two clean doublets[4][5]. The meta isomer lacks this symmetry and features an isolated proton between the hydroxyl and ester groups, which appears as a finely split singlet (due to long-range meta coupling)[3]. Furthermore, while the ortho -OH shift remains near 11.0 ppm regardless of solvent[2], the para -OH shift will wander drastically depending on whether a non-polar solvent (CDCl₃) or a hydrogen-bond accepting solvent (DMSO-d₆) is used[4][5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility when comparing these isomers in the lab, the experimental setup must act as a self-validating system. If concentration and solvent are not strictly controlled, the intermolecular hydrogen bonds of the meta and para isomers will fluctuate, rendering comparative analysis invalid.

Workflow S1 1. Sample Prep Equimolar solutions in CDCl₃ S2 2. IR Spectroscopy ATR or Liquid Film Focus: 1600-3500 cm⁻¹ S1->S2 S3 3. NMR Spectroscopy 400+ MHz, 298K Internal TMS std S2->S3 S4 4. Data Analysis Compare C=O stretch & -OH chemical shift S3->S4

Figure 2: Standardized workflow for comparative spectroscopic analysis of benzoate isomers.

Step-by-Step Methodology

Phase 1: Sample Preparation (The Control Mechanism)

  • Weigh exactly 0.10 mmol of each isomer (Methyl salicylate is a liquid; methyl 3-hydroxybenzoate and methylparaben are solids).

  • Dissolve each sample in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality Check: Using equimolar concentrations in a non-polar solvent ensures that the degree of intermolecular hydrogen bonding in the meta and para samples is directly comparable.

Phase 2: FT-IR Acquisition

  • Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Deposit 1-2 drops of the prepared CDCl₃ solution onto the crystal. Allow the solvent to evaporate briefly to form a concentrated film.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Verify the presence of the C=O stretch. If the ortho isomer's C=O stretch is not significantly lower (~1680 cm⁻¹) than the meta isomer's (~1720 cm⁻¹), the instrument requires recalibration[1][2].

Phase 3: ¹H NMR Acquisition

  • Transfer the remaining CDCl₃ solutions into clean, dry 5 mm NMR tubes.

  • Acquire the ¹H NMR spectrum at 298 K using a minimum of 16 scans.

  • Phase and baseline correct the spectra, setting the TMS internal standard strictly to 0.00 ppm.

  • Validation: Analyze the aromatic region (6.5 - 8.0 ppm). The presence of two symmetrical doublets instantly validates the para isomer (methylparaben)[4][5], while a highly deshielded singlet >10.5 ppm validates the ortho isomer[2].

References

1.[2] IvyPanda. "Methyl Salicylate Preparation Using Esterification - 2059 Words | Report Example". Source: 2.[3] ACS Publications. "A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification". Source: 3.[1] Doc Brown's Advanced Organic Chemistry. "infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups". Source: 4.[5] PubChem - NIH. "Methylparaben | C8H8O3 | CID 7456". Source: 5.[4] Taylor & Francis. "Full article: Free-radical-induced oxidative degradation of antibacterial drug, methylparaben by permanganate in alkaline medium: A kinetic and mechanistic approach". Source:

Sources

Comparative Guide: Purity Assessment Strategies for Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Molecule & The Mission

Methyl 3-(1-amino-2-hydroxyethyl)benzoate (CAS: 373648-81-8 / 1391447-69-0 as HCl) is a critical chiral intermediate in the synthesis of Mirabegron , a


-adrenergic receptor agonist used for overactive bladder treatment.

The Analytical Challenge: This molecule presents a "Perfect Storm" of analytical challenges:

  • Chirality: It possesses a stereocenter at the benzylic position. Enantiomeric purity is a Critical Quality Attribute (CQA).

  • Bifunctionality: It contains a basic primary amine and a hydrolytically sensitive methyl ester.

  • UV Response: While the benzoate group offers UV detectability, potential impurities (like aliphatic side-products) may lack chromophores, leading to "hidden" impurities in standard HPLC.

This guide moves beyond basic "Area %" reports. We compare the industry-standard UHPLC-UV/MS against the orthogonal absolute quantification of qNMR (Quantitative NMR), providing a roadmap for robust purity characterization.

Decision Matrix: Selecting the Right Assessment Tool

Not all purity numbers are created equal. Use this logic flow to determine the appropriate analytical strategy for your stage of development.

AnalyticalMatrix Start Assessment Goal Stage Development Stage? Start->Stage Early Early Route Scouting Stage->Early Late GLP/GMP Release Stage->Late RefStd Reference Standard Available? Early->RefStd HPLC Method B: UHPLC-UV (Impurity Profiling) Late->HPLC Chiral Method C: Chiral LC (Enantiomeric Excess) Late->Chiral No No RefStd->No Use Yes Yes RefStd->Yes Use qNMR Method A: qNMR (Absolute Purity) qNMR->HPLC Calibrate Response Factors No->qNMR Yes->HPLC

Figure 1: Analytical Decision Matrix. qNMR is prioritized when reference standards are absent; HPLC is essential for trace impurity detection.

Comparative Performance Analysis

The following data represents a comparative study of a single synthesized batch (Batch ID: M-AMINO-042) analyzed via three distinct methodologies.

Table 1: Comparative Purity Data
ParameterMethod A: UHPLC-UV (254 nm)Method B: 1H-qNMRMethod C: Chiral HPLC
Reported Purity 99.2% (Area) 97.4% (Weight) N/A
Enantiomeric Excess (ee) N/AN/A98.5% (R-isomer)
Detection Principle UV Absorption (Chromophore dependent)Molar Ratio (Proton counting)Stereoselective Interaction
Key Blind Spot Inorganic salts, residual solvents, non-UV active impurities.[1][2]Trace impurities (<0.1%) due to sensitivity limits.Achiral impurities co-eluting.
Time to Result 45 mins (Gradient)15 mins (Acquisition)30 mins (Isocratic)

Critical Insight: Note the discrepancy between UHPLC (99.2%) and qNMR (97.4%).[3] The UHPLC method overestimates purity because it fails to detect residual inorganic salts (NaCl from the workup) and trapped solvent (DCM), neither of which absorbs UV light. qNMR reveals the true "Potency" of the material.

Deep-Dive Experimental Protocols

Method A: Reverse-Phase UHPLC (Impurity Profiling)

The workhorse for detecting related substances (hydrolysis products, dimers).

Causality in Design:

  • Acidic Mobile Phase: The amine group (

    
    ) causes severe peak tailing on C18 columns. We use 0.1% Trifluoroacetic acid (TFA) or Formic Acid to protonate the amine (
    
    
    
    ), ensuring it interacts consistently with the stationary phase.
  • Wavelength Selection: 254 nm is selected to maximize the signal of the benzoate ring while minimizing baseline drift from the mobile phase modifiers.

Protocol:

  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH or Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Self-Validating SST (System Suitability Test):

  • Tailing Factor: Must be < 1.5 for the main peak (confirms amine protonation).

  • Resolution: > 2.0 between the main peak and the des-methyl acid impurity (hydrolysis product).

Method B: 1H-qNMR (Absolute Quantification)

The "Truth Teller" for mass balance and potency.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Why? High purity, non-hygroscopic, and distinct singlet signal at ~6.3 ppm (away from the benzoate aromatic signals).

  • Solvent: DMSO-d6. Why? Ensures complete solubility of both the polar amino-alcohol and the organic salt forms.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (Must be > 5x T1 to ensure quantitative relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
    
Method C: Chiral HPLC (Enantiomeric Purity)

Essential for confirming the stereocenter integrity.

Protocol:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress non-specific interactions of the amine with residual silanols on the silica support.

  • Mode: Isocratic.

  • Detection: 254 nm.

Impurity Fate Mapping

Understanding where impurities originate allows for process control.

ImpurityMap Start Starting Material (Methyl 3-(2-bromoacetyl)benzoate) Process Synthesis Step (Asymmetric Reduction + Amination) Start->Process Product Target Product (Methyl 3-(1-amino-2-hydroxyethyl)benzoate) Process->Product Imp1 Impurity A (Des-amino / Diol) Over-reduction Process->Imp1 Excess Reductant Imp2 Impurity B (Carboxylic Acid) Ester Hydrolysis Process->Imp2 Water/High pH Imp3 Impurity C (Wrong Enantiomer) Poor Stereocontrol Process->Imp3 Catalyst Failure

Figure 2: Impurity Fate Mapping. Identifying origins of Impurity A (Over-reduction), B (Hydrolysis), and C (Enantiomer).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[3][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Takasu, T., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function.[8] Journal of Pharmacology and Experimental Therapeutics.[8] (Context for Mirabegron intermediates). [Link]

  • Subramanian, G. (Ed.). (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiral HPLC method development). [Link]

Sources

Cross-Reactivity of Amino Alcohol Compounds in Drug Screening: A Comparative Guide of Immunoassay and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and toxicological screening advance, achieving absolute analytical specificity remains a formidable challenge. One of the most persistent issues in clinical and forensic toxicology is the cross-reactivity of amino alcohol compounds—specifically over-the-counter decongestants like ephedrine, pseudoephedrine, and phenylpropanolamine (PPA)—in amphetamine immunoassays.

This guide provides an objective, data-driven comparison of traditional immunoassays, next-generation monoclonal antibody (mAb) platforms, chemical pre-treatment strategies, and LC-MS/MS methodologies. By examining the mechanistic causality behind these interactions, we provide a framework for selecting and validating the optimal assay for amino alcohol differentiation.

The Molecular Causality of Amino Alcohol Cross-Reactivity

To understand why false positives occur, we must examine the structural homology between the target analytes and the interferents. Amphetamine and methamphetamine are phenethylamine derivatives. Ephedrine and pseudoephedrine share this exact phenethylamine backbone but possess an additional hydroxyl group on the beta-carbon, classifying them as 1,2-amino alcohols .

In traditional immunoassay testing, antibodies act as spatial recognition receptors. When an antibody is raised against a generic amphetamine hapten, the resulting binding pocket typically anchors to the aromatic ring and the aliphatic amine[1]. Because the binding pocket of early-generation polyclonal antibodies is somewhat flexible, the beta-hydroxyl group of amino alcohols is sterically tolerated. The antibody essentially "mistakes" the amino alcohol for the target phenethylamine, resulting in a false-positive signal[1],[2].

Clinical studies have demonstrated that in certain legacy screening reagents, the presence of pseudoephedrine accounted for a staggering number of unconfirmed presumptive positive results, highlighting that the cross-reactivity for these amino alcohols is often much higher in real-world matrices than initially reported by manufacturers[2].

Mechanistic Solutions: Antibody Engineering vs. Chemical Cleavage

To mitigate amino alcohol cross-reactivity, modern analytical science employs three distinct strategies:

A. Next-Generation Monoclonal Antibodies (Epitope Exclusion)

Next-gen mAb assays utilize rationally designed haptens. By linking the immunogenic carrier protein directly to the beta-carbon of the phenethylamine structure during antibody generation, scientists force the immune system to create antibodies with tight steric boundaries at that specific position. Consequently, when a 1,2-amino alcohol attempts to bind, its beta-hydroxyl group sterically clashes with the antibody pocket, preventing binding and eliminating the false positive.

B. Chemical Pre-Treatment (Periodate Oxidation)

A highly effective, field-proven biochemical workaround involves treating the sample with sodium periodate (


) prior to the immunoassay. Periodate specifically targets and cleaves the C-C bond of 1,2-amino alcohols (and 1,2-diols). Because ephedrine and pseudoephedrine are 

-hydroxyamines, periodate degrades them into smaller fragments (e.g., benzaldehyde derivatives) that no longer fit the antibody binding pocket[3]. Crucially, because amphetamine and methamphetamine lack this beta-hydroxyl group, they are completely unaffected by the periodate treatment, preserving the true positive signal[3].
C. LC-MS/MS (Chromatographic & Mass Separation)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses spatial recognition entirely. It separates compounds based on chromatographic retention time and specific mass-to-charge (


) precursor-to-product ion transitions, yielding 0% cross-reactivity.

Mechanism Amp Amphetamine (Target) TradAb Traditional Immunoassay Amp->TradAb NextGenAb Next-Gen mAb Assay Amp->NextGenAb LCMS LC-MS/MS Amp->LCMS AmAlc Amino Alcohols (e.g., Ephedrine) AmAlc->TradAb Structural Mimicry AmAlc->NextGenAb Epitope Exclusion AmAlc->LCMS Mass/RT Separation TruePos True Positive TradAb->TruePos FalsePos False Positive TradAb->FalsePos NextGenAb->TruePos TrueNeg True Negative NextGenAb->TrueNeg LCMS->TruePos LCMS->TrueNeg

Caption: Pathway of cross-reactivity vs. specificity in amino alcohol screening.

Comparative Performance Data

The following table synthesizes the quantitative cross-reactivity profiles of various analytical approaches when challenged with high concentrations of amino alcohols. Data reflects apparent cross-reactivity when interferents are spiked at 10,000 ng/mL against a standard 500 ng/mL amphetamine cutoff[4],[3].

Analyte (Spiked at 10,000 ng/mL)Traditional Polyclonal ImmunoassayPeriodate-Enhanced ImmunoassayNext-Gen mAb ImmunoassayLC-MS/MS (Gold Standard)
d-Amphetamine (Target)100% (True Positive)100% (True Positive)100% (True Positive)100% (True Positive)
d-Pseudoephedrine 12.5% (False Positive)<0.1% (True Negative)<0.5% (True Negative)0% (True Negative)
l-Ephedrine 8.4% (False Positive)<0.1% (True Negative)<0.5% (True Negative)0% (True Negative)
Phenylpropanolamine 5.2% (False Positive)<0.1% (True Negative)<0.8% (True Negative)0% (True Negative)

Note: Traditional assays can yield false positives at concentrations as low as 1,000 ng/mL for certain stereoisomers[4]. Periodate treatment reduces false-positive readings due to ephedrine to less than 10% of their apparent concentration prior to treatment[3].

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To ensure scientific integrity, any laboratory adopting a new immunoassay must perform an in-house cross-reactivity validation. The following step-by-step methodology is designed as a self-validating system; it uses LC-MS/MS to verify the baseline matrix, ensuring that no endogenous anomalies skew the immunoassay results.

Phase 1: Matrix Preparation & Verification
  • Matrix Sourcing: Collect pooled, drug-free human urine.

  • Baseline Validation: Analyze the pooled urine via LC-MS/MS to definitively confirm the absence of amphetamines, ephedrines, and other sympathomimetic amines. Causality note: Endogenous matrix effects or unreported donor medications can artificially inflate baseline absorbance, invalidating cross-reactivity calculations.

Phase 2: Analyte Spiking
  • Stock Solutions: Prepare 1 mg/mL methanolic stock solutions of d-amphetamine, d-pseudoephedrine, l-ephedrine, and phenylpropanolamine.

  • Serial Dilution: Spike the verified negative urine to create testing aliquots at 100, 500, 1,000, 10,000, and 100,000 ng/mL for each amino alcohol.

Phase 3: Assay Execution & Pre-treatment
  • Chemical Cleavage (If evaluating Periodate-Enhanced Assays): Add

    
     of 
    
    
    
    
    
    solution to the sample aliquots to achieve a final concentration of
    
    
    . Incubate at room temperature for 15 minutes to allow complete cleavage of the 1,2-amino alcohol bonds[3].
  • Screening: Run all spiked samples, alongside true positive controls (d-amphetamine) and true negative controls, through the immunoassay analyzer in triplicate.

Phase 4: Data Analysis
  • Cross-Reactivity Calculation: Calculate the percentage of cross-reactivity using the formula:

    
    
    
  • Confirmation: Any sample yielding a positive immunoassay result must be subjected to LC-MS/MS. If LC-MS/MS shows negative for amphetamine, the immunoassay result is definitively categorized as a cross-reactive false positive.

Protocol Step1 1. Matrix Prep (Drug-Free) Step2 2. Analyte Spiking (Amino Alcohols) Step1->Step2 Step3 3. Pre-treatment (Periodate) Step2->Step3 Step4 4. Immunoassay Screening Step2->Step4 Step3->Step4 Step5 5. LC-MS/MS Confirmation Step4->Step5 Discordant Step6 6. Data Analysis Step4->Step6 Step5->Step6

Caption: Step-by-step experimental workflow for validating cross-reactivity.

Conclusion

The structural mimicry of 1,2-amino alcohols presents a significant liability for traditional phenethylamine immunoassays. However, by understanding the molecular causality of this cross-reactivity, laboratories can implement robust solutions. Upgrading to Next-Gen mAb assays with sterically restricted binding pockets, or utilizing targeted chemical pre-treatments like periodate oxidation, can drastically reduce false-positive rates. Ultimately, while immunoassays provide high-throughput screening capabilities, pairing them with LC-MS/MS confirmation remains the absolute standard for ensuring analytical trustworthiness in drug development and monitoring.

References
  • Averhealth. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. (2004). Evaluation of ephedrine, pseudoephedrine and phenylpropanolamine concentrations in human urine samples and a comparison of the specificity of DRI amphetamines and Abuscreen online (KIMS) amphetamines screening immunoassays. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (1992). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Retrieved from[Link]

  • Oxford University Press (OUP) / Journal of Analytical Toxicology. (1993). Elimination of Ephedrine and Pseudoephedrine Cross-Reactivity in the Coat-A-Count Methamphetamine Radioimmunoassay. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.